molecular formula C14H23NO5 B125790 1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate CAS No. 141642-82-2

1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate

Cat. No.: B125790
CAS No.: 141642-82-2
M. Wt: 285.34 g/mol
InChI Key: FGOJCPKOOGIRPA-UHFFFAOYSA-N
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Description

1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (CAS 141642-82-2) is a high-purity chemical building block of interest in organic and medicinal chemistry research. This compound, with a molecular formula of C14H23NO5 and a molecular weight of 285.34 g/mol, is characterized as a seven-membered azepane ring system functionalized with a ketone and two protected carboxylate groups . The tert-butyl and ethyl ester protecting groups enhance its utility as a versatile synthetic intermediate, allowing for selective deprotection and further functionalization under various reaction conditions . Supplied with a typical purity of 97% or greater, this compound is designed for use in laboratory research and further manufacturing of complex molecules . It is essential for researchers to handle this material in accordance with laboratory safety protocols. The safety information indicates that it may cause skin and eye irritation and may be harmful if swallowed . Recommended storage is in a sealed container under dry, cool conditions (2-8°C) to ensure long-term stability . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic uses, nor for direct human use .

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 5-oxoazepane-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-5-19-12(17)10-6-8-15(9-7-11(10)16)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOJCPKOOGIRPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CCC1=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403277
Record name 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate
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Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141642-82-2
Record name 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-Boc-5-oxoazepane-4-carboxylate: Physicochemical Characteristics and Synthetic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azepane Scaffold in Modern Drug Discovery

The azepane ring system, a seven-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure and conformational flexibility provide a unique framework for the design of novel therapeutic agents with enhanced potency and selectivity.[1] Azepane derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their incorporation into numerous clinically approved drugs and investigational candidates targeting a range of diseases, including cancer, diabetes, and neurological disorders.[1][2] This guide focuses on a key derivative, Ethyl 1-Boc-5-oxoazepane-4-carboxylate, a versatile building block for the synthesis of more complex azepane-containing molecules. We will provide a comprehensive overview of its physicochemical properties, synthesis, and analytical characterization, offering valuable insights for researchers and professionals in drug development.

Molecular Identity and Physicochemical Properties

Ethyl 1-Boc-5-oxoazepane-4-carboxylate is a cyclic β-keto ester featuring a Boc-protected azepane ring. The presence of the ketone and ester functionalities, along with the bulky Boc protecting group, dictates its chemical reactivity and physical properties.

PropertyValueSource
IUPAC Name 1-O-tert-butyl 4-O-ethyl 5-oxoazepane-1,4-dicarboxylate[][4]
CAS Number 141642-82-2[]
Molecular Formula C₁₄H₂₃NO₅[]
Molecular Weight 285.34 g/mol []
Boiling Point 380.8 °C at 760 mmHg (Predicted)[]
Density 1.127 g/cm³ (Predicted)[]

Solubility Profile: Based on its structure, Ethyl 1-Boc-5-oxoazepane-4-carboxylate is expected to be soluble in a range of common organic solvents such as dichloromethane, ethyl acetate, and acetone. Its solubility in nonpolar solvents like hexanes is likely to be lower, and it is expected to be poorly soluble in water.

Stability and Storage: As a β-keto ester, this compound may be susceptible to hydrolysis under strongly acidic or basic conditions. The Boc protecting group is labile to strong acids. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere at low temperatures to minimize degradation.

Synthesis and Purification

A prevalent and efficient method for the synthesis of Ethyl 1-Boc-5-oxoazepane-4-carboxylate is the ring expansion of a readily available N-Boc-4-piperidone.[6] This approach offers a direct route to the seven-membered azepane core.

Synthetic Workflow: Ring Expansion

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 N-Boc-4-piperidone reaction Ring Expansion in Diethyl Ether start1->reaction start2 Ethyl diazoacetate start2->reaction start3 Boron trifluoride etherate (BF₃·Et₂O) start3->reaction workup1 Quench with Na₂CO₃ solution reaction->workup1 workup2 Aqueous Work-up workup1->workup2 purification Column Chromatography workup2->purification product Ethyl 1-Boc-5-oxoazepane-4-carboxylate purification->product

Caption: Synthetic workflow for Ethyl 1-Boc-5-oxoazepane-4-carboxylate via ring expansion.

Detailed Experimental Protocol: Synthesis

To a dried, nitrogen-flushed round-bottomed flask equipped with a magnetic stir bar, add N-Boc-4-piperidone (1.0 eq) and dilute with anhydrous diethyl ether. Cool the solution to -5 °C using an appropriate cooling bath. Slowly add boron trifluoride etherate (1.1 eq) to the stirred solution. Subsequently, add ethyl diazoacetate (1.3 eq) dropwise over 1 hour, ensuring the internal temperature is maintained between -5 °C and 0 °C. Vigorous gas evolution will be observed. After the addition is complete, stir the reaction mixture at 0 °C for an additional hour. Slowly quench the reaction at 0 °C by the addition of a 30% aqueous solution of sodium carbonate until the pH is between 7 and 8. Add water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

Purification by Recrystallization: A Practical Approach

While the crude product can be purified by column chromatography, recrystallization offers an alternative for obtaining highly pure material. The choice of solvent is critical for successful recrystallization. A solvent pair, such as ethyl acetate/hexanes or diethyl ether/hexanes, is often effective for compounds of this nature.

Step-by-Step Recrystallization Protocol
  • Dissolution: Dissolve the crude oil in a minimal amount of a good solvent (e.g., ethyl acetate or diethyl ether) at room temperature.

  • Inducing Crystallization: Slowly add a poor solvent (e.g., hexanes) to the stirred solution until a slight turbidity persists.

  • Heating: Gently warm the mixture until the solution becomes clear again.

  • Cooling: Allow the flask to cool slowly to room temperature, undisturbed, to promote the formation of large crystals.

  • Further Cooling: Place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Spectroscopic and Chromatographic Characterization

A thorough characterization of Ethyl 1-Boc-5-oxoazepane-4-carboxylate is essential to confirm its identity and purity. This involves a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The presence of keto-enol tautomerism in β-keto esters can lead to the observation of multiple species in the NMR spectrum, with the equilibrium being influenced by the solvent and temperature.[2][7][8]

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the ethyl ester, the Boc group, and the protons of the azepane ring. A published spectrum reports the following: δ 4.25 - 2.03 (m, 11 H), 1.47 - 1.45 (d, J = 7.8 Hz, 9 H), 1.31 - 1.24 (m, 3 H).[9] A more detailed, predicted assignment is provided below:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.20q2H-OCH₂CH₃
~3.8-3.4m4HAzepane ring protons adjacent to N
~3.5t1HCH at C4
~2.7-2.4m4HAzepane ring protons
1.47s9H-C(CH₃)₃ (Boc)
~1.28t3H-OCH₂CH₃

¹³C NMR (Predicted): The carbon NMR spectrum will show distinct signals for the carbonyls of the ketone, ester, and carbamate, as well as the carbons of the azepane ring, the ethyl group, and the Boc group.

Chemical Shift (ppm)Assignment
~205C=O (ketone)
~170C=O (ester)
~155C=O (Boc)
~80-C(CH₃)₃ (Boc)
~61-OCH₂CH₃
~50-40Azepane ring carbons
~28-C(CH₃)₃ (Boc)
~14-OCH₂CH₃
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the stretching vibrations of the three carbonyl groups.

Wavenumber (cm⁻¹)Assignment
~1740C=O stretch (ester)
~1715C=O stretch (ketone)
~1690C=O stretch (carbamate - Boc)
~2970C-H stretch (aliphatic)
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the Boc group or parts of the ethyl ester.

m/zAssignment
286[M+H]⁺
230[M - C₄H₉O + H]⁺ (loss of tert-butoxy)
186[M - Boc + H]⁺
Chromatographic Analysis

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of the synthesis and assessing the purity of the product.

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) is a good starting point.

  • Visualization: The spot can be visualized under UV light (254 nm) if the compound is UV active. Staining with potassium permanganate or p-anisaldehyde can also be used for visualization.

High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for purity determination. The analysis of β-keto esters by reversed-phase HPLC can be challenging due to keto-enol tautomerism, which may lead to broad or split peaks.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.

  • Detection: UV detection at a wavelength where the carbonyl groups absorb (e.g., 210-220 nm).

Applications in Drug Discovery and Development

Ethyl 1-Boc-5-oxoazepane-4-carboxylate serves as a valuable intermediate in the synthesis of more complex and biologically active azepane derivatives. The azepane scaffold is a key component in a variety of therapeutic agents. For instance, azepane-containing compounds have been investigated as potent inhibitors of protein tyrosine phosphatases PTPN1 and PTPN2, which are implicated in cancer and autoimmune diseases.[1][10] The functional handles on Ethyl 1-Boc-5-oxoazepane-4-carboxylate allow for diverse chemical modifications to explore structure-activity relationships and optimize drug candidates.

Illustrative Reaction Pathway

G cluster_start Starting Material cluster_modification Chemical Modifications cluster_derivatives Diverse Azepane Derivatives cluster_application Therapeutic Applications start Ethyl 1-Boc-5-oxoazepane-4-carboxylate mod1 Reduction of Ketone start->mod1 mod2 Alkylation at C4 start->mod2 mod3 Deprotection of Boc Group start->mod3 deriv1 Hydroxyazepane Esters mod1->deriv1 deriv2 Substituted Azepane Keto Esters mod2->deriv2 deriv3 Free Amine Azepanes mod3->deriv3 app Enzyme Inhibitors, etc. deriv1->app deriv2->app deriv3->app

Caption: Potential synthetic modifications of Ethyl 1-Boc-5-oxoazepane-4-carboxylate for drug discovery.

Conclusion

Ethyl 1-Boc-5-oxoazepane-4-carboxylate is a strategically important building block in the synthesis of novel azepane-based compounds for drug discovery. Its synthesis via ring expansion is well-established, and its physicochemical properties are amenable to further chemical transformations. A thorough understanding of its characterization by spectroscopic and chromatographic methods is crucial for ensuring its quality and for the successful development of new therapeutic agents. This guide provides a foundational understanding of this key intermediate, empowering researchers to leverage its potential in their drug discovery endeavors.

References

  • (Reference for general azepane chemistry - if available
  • Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. Eur J Med Chem. 2024;270:116390. [Link]
  • Synthesis and Structure-Activity Optimization of Azepane-Containing Derivatives as PTPN2/PTPN1 Inhibitors | Request PDF.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Eur J Med Chem. 2019;164:465-494.
  • Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. [Link]
  • EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]
  • 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxyl
  • Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Macedonian Pharmaceutical Bulletin. 2021;67(1):39-48.
  • I An NMR Study of Keto-Enol.
  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Org. Process Res. Dev. 2010;14(5):1193-1197.
  • Ethyl 4-oxo-1-piperidinecarboxylate | C8H13NO3 | CID 34767. PubChem. [Link]
  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules. 2020;25(22):5474.
  • An NMR study on the keto‐enol tautomerism of 1,3‐dicarbonyl drug precursors. Drug Test Anal. 2024;16(8):895-905.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercal
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]
  • 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate | C13H23NO4 | CID 2758812. PubChem. [Link]
  • Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770. PubChem. [Link]
  • Ethyl 4-amino-1-piperidinecarboxylate | C8H16N2O2 | CID 100867. PubChem. [Link]
  • Applications of oxetanes in drug discovery and medicinal chemistry. Future Med Chem. 2018;10(11):1373-1397.
  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
  • ETHYL 1-BOC-5-OXO-HEXAHYDRO-1H-AZEPINE-4-CARBOXYL

Sources

An In-depth Technical Guide to CAS 141642-82-2: Structure, Synthesis, and Applications of a Key Azepane Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the synthesis of complex molecular scaffolds is a cornerstone of innovation. Among these, the azepane ring system has garnered significant interest due to its conformational flexibility, which makes it an attractive component in the design of novel therapeutics. This guide provides a comprehensive technical overview of the chemical entity registered under CAS number 141642-82-2, a key intermediate in the synthesis of functionalized azepane derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its structure, nomenclature, synthesis, and potential applications.

PART 1: Unveiling the Core Identity: Nomenclature and Structure

The compound with CAS number 141642-82-2 is a substituted azepane derivative. A clear understanding of its nomenclature and structure is fundamental for its application in synthesis.

Nomenclature

The systematic and common names for this compound are as follows:

  • CAS Registry Number : 141642-82-2[1][2]

  • IUPAC Name : 1-O-tert-butyl 4-O-ethyl 5-oxoazepane-1,4-dicarboxylate[2]

  • Common Synonyms :

    • Ethyl 1-Boc-5-oxoazepane-4-carboxylate[]

    • 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate[1][2]

    • 1H-Azepine-1,4-dicarboxylic acid, hexahydro-5-oxo-, 1-(1,1-dimethylethyl) 4-ethyl ester

    • 5-Oxo-azepane-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester

Chemical Structure

The molecular structure of CAS 141642-82-2 features a seven-membered azepane ring, which is functionalized with three key groups that dictate its reactivity and utility as a synthetic intermediate:

  • N-Boc Protecting Group : The nitrogen atom of the azepane ring is protected with a tert-butoxycarbonyl (Boc) group. This is a widely used protecting group in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.

  • Keto Group : The presence of a carbonyl (keto) group at the 5-position of the azepane ring provides a reactive site for a wide range of chemical transformations, such as nucleophilic additions and reductions.

  • Ethyl Ester Group : An ethoxycarbonyl (ethyl ester) group is located at the 4-position. This group can be hydrolyzed to the corresponding carboxylic acid or can participate in various condensation reactions.

Caption: 2D structure of Ethyl 1-Boc-5-oxoazepane-4-carboxylate.

PART 2: Physicochemical Properties and Analytical Data

A summary of the key physicochemical properties and available analytical data for CAS 141642-82-2 is presented below.

PropertyValueSource(s)
Molecular Formula C14H23NO5[1][2]
Molecular Weight 285.34 g/mol [1][2]
Appearance Light yellow to brown liquid[1]
Boiling Point 380.8 ± 42.0 °C at 760 mmHg
Density 1.1 ± 0.1 g/cm³
¹H NMR Spectrum Consistent with structure[1]
Purity (by NMR) ≥90.0%[1]

PART 3: Synthesis Strategies

Hypothetical Synthetic Pathway 1: Ring Expansion of N-Boc-3-piperidone

A common and effective method for the synthesis of seven-membered rings is the ring expansion of six-membered precursors. For the synthesis of a related compound, tert-butyl 4-oxoazepane-1-carboxylate, the ring expansion of tert-butyl piperid-4-one-1-carboxylate using ethyl diazoacetate is a well-documented industrial process.[4][5] By analogy, it is highly probable that CAS 141642-82-2 can be synthesized from N-Boc-3-piperidone .

The proposed mechanism involves the reaction of N-Boc-3-piperidone with ethyl diazoacetate in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The Lewis acid activates the carbonyl group of the piperidone, making it susceptible to nucleophilic attack by the diazo compound. This is followed by a rearrangement and ring expansion to yield the seven-membered azepane ring.

start N-Boc-3-piperidone product Ethyl 1-Boc-5-oxoazepane-4-carboxylate (CAS 141642-82-2) start->product Ring Expansion reagent Ethyl Diazoacetate (N2CHCOOEt) reagent->product catalyst BF3·OEt2 catalyst->product

Caption: Proposed ring expansion synthesis of CAS 141642-82-2.

Hypothetical Synthetic Pathway 2: Intramolecular Dieckmann Condensation

Another plausible synthetic route is the intramolecular Dieckmann condensation of a suitably substituted acyclic diester.[6] This reaction involves the base-catalyzed intramolecular cyclization of a diester to form a β-keto ester. The starting material for this synthesis would be a linear molecule containing two ester functionalities and a nitrogen atom that would form the azepane ring upon cyclization.

Exemplary Experimental Protocol (Based on Analogy)

The following is a hypothetical, step-by-step protocol for the ring expansion synthesis, adapted from the procedure for a similar compound[4]:

  • Reaction Setup : A multi-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with N-Boc-3-piperidone and an anhydrous ethereal solvent (e.g., diethyl ether).

  • Cooling : The reaction mixture is cooled to a low temperature (typically between -40 °C and -25 °C) using a suitable cooling bath (e.g., dry ice/acetone).

  • Reagent Addition : A solution of ethyl diazoacetate and boron trifluoride etherate in an anhydrous solvent is added dropwise to the cooled reaction mixture while maintaining the low temperature. The slow addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction Monitoring : The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching and Workup : Once the reaction is complete, it is carefully quenched with a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are then washed, dried over an anhydrous drying agent (e.g., sodium sulfate), and concentrated under reduced pressure.

  • Purification : The crude product is purified by column chromatography on silica gel to afford the desired Ethyl 1-Boc-5-oxoazepane-4-carboxylate.

PART 4: Applications in Research and Drug Development

While specific examples of the direct use of CAS 141642-82-2 in the synthesis of named drug candidates were not found in the initial search, its structural motifs are highly relevant to pharmaceutical research. Azepane-containing compounds are known to exhibit a wide range of biological activities and are present in several approved drugs and clinical candidates.

The bifunctional nature of CAS 141642-82-2, with its ketone and ester groups, makes it a versatile building block. The ketone can be used for introducing substituents via nucleophilic addition or reductive amination, while the ester can be hydrolyzed to a carboxylic acid for amide bond formation or other modifications. The N-Boc group allows for further functionalization of the nitrogen atom after deprotection.

Given the importance of the azepane scaffold, it is plausible that this intermediate is used in the synthesis of novel compounds targeting a variety of biological targets, including but not limited to G-protein coupled receptors (GPCRs), ion channels, and enzymes.

PART 5: Safety and Handling

Based on the available Safety Data Sheet (SDS), CAS 141642-82-2 should be handled with care in a laboratory setting.

  • Hazard Identification :

    • Causes skin irritation (H315).

    • Causes serious eye irritation (H319).

    • May cause respiratory irritation (H335).

  • Precautionary Measures :

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray (P261).

    • Wear protective gloves, eye protection, and face protection.

    • Use only outdoors or in a well-ventilated area.

  • First Aid :

    • In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).

    • In case of skin contact : Wash with plenty of water.

    • If inhaled : Remove person to fresh air and keep comfortable for breathing.

    • If swallowed : Call a poison center or doctor if you feel unwell.

Conclusion

CAS 141642-82-2, or Ethyl 1-Boc-5-oxoazepane-4-carboxylate, is a valuable and versatile intermediate in organic synthesis. Its functionalized azepane structure provides a key scaffold for the development of novel molecules with potential therapeutic applications. This guide has provided a comprehensive overview of its chemical identity, likely synthetic routes, and essential safety information. As the demand for novel chemical entities in drug discovery continues to grow, the utility of such well-defined building blocks is paramount.

References

  • ChemScene.
  • PubChem. This compound. National Center for Biotechnology Information.
  • SynArchive. Dieckmann Condensation.
  • ACS Publications. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. (2010-10-22).
  • ResearchGate. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate.
  • Google Patents. Synthesis method for N-Boc-3-piperidone.

Sources

Substituted Azepane Scaffolds in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The azepane scaffold, a seven-membered nitrogen-containing heterocycle, has emerged as a privileged structure in modern medicinal chemistry. Its inherent three-dimensionality and conformational flexibility offer unique opportunities to explore chemical space beyond the traditional five- and six-membered rings that dominate drug discovery pipelines.[1][2] This guide provides an in-depth analysis of substituted azepane scaffolds for researchers, scientists, and drug development professionals. We will explore the strategic rationale for their use, delve into key synthetic methodologies, examine the critical role of conformational analysis in dictating biological activity, and present case studies of successful azepane-containing therapeutics. This document aims to serve as a comprehensive resource, blending foundational principles with field-proven insights to empower the rational design of next-generation therapeutics.

The Azepane Scaffold: A Framework for Novelty and Function

The Strategic Value of a Seven-Membered Ring

The azepane ring system provides a distinct structural framework that sets it apart from more common piperidine and pyrrolidine motifs.[2] Its larger, more flexible nature allows for a broader array of substituent orientations in three-dimensional space. This property is invaluable for medicinal chemists aiming to optimize interactions with complex biological targets, potentially leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1][3] The inclusion of the azepane scaffold can introduce structural novelty, which is crucial for developing new intellectual property.[4] Furthermore, azepane derivatives are found in numerous natural products and FDA-approved drugs, validating their significance and therapeutic potential across a wide range of diseases, including CNS disorders, cancer, and infectious diseases.[4][5][6]

Conformational Complexity: A Double-Edged Sword

Unlike the relatively rigid chair conformation of a cyclohexane or piperidine, the seven-membered azepane ring exists as a dynamic equilibrium of several low-energy conformations, primarily twist-chair and chair forms. This conformational diversity is a critical determinant of a molecule's biological activity.[3][7] While this flexibility can be advantageous, allowing the molecule to adapt to a binding site, it can also be a liability, leading to a significant entropic penalty upon binding.

A key strategy in modern drug design is to control this flexibility by introducing substituents that bias the conformational equilibrium towards a single, bioactive conformation.[3][7][8] Techniques such as strategic fluorination have been shown to effectively reduce conformational disorder, locking the ring into a preferred shape and providing a more rigid and pre-organized ligand for receptor binding.[7][8] Understanding and manipulating the conformational preferences of the azepane scaffold is therefore a cornerstone of its successful application in medicinal chemistry.

Synthetic Pathways to Substituted Azepanes

The synthesis of functionalized azepanes presents unique challenges due to the entropic barriers associated with forming seven-membered rings. However, several robust and versatile methods have been developed.

Key Synthetic Strategies

Two of the most powerful and widely adopted strategies for constructing the azepane core are the Beckmann rearrangement and Ring-Closing Metathesis (RCM).

  • Beckmann Rearrangement: This classic reaction provides an efficient route to azepan-2-ones (lactams) via the acid-catalyzed rearrangement of a cyclohexanone oxime.[9][10] The resulting lactam is a versatile intermediate that can be readily reduced to the corresponding azepane or further functionalized. This method is particularly valuable for large-scale industrial syntheses, such as the production of ε-caprolactam, the monomer for Nylon-6.[1][9][10] The reaction proceeds stereospecifically, with the group anti-periplanar to the oxime's leaving group migrating to the nitrogen atom.[10]

  • Ring-Closing Metathesis (RCM): RCM has revolutionized the synthesis of cyclic compounds, including azepanes.[11] This reaction utilizes ruthenium or molybdenum catalysts to form a carbon-carbon double bond from a linear diene precursor, effectively "zipping up" the ring.[11][12] RCM is highly valued for its exceptional functional group tolerance and its ability to form a wide variety of ring sizes, making it a go-to method for complex target synthesis in a research setting.[11][13]

  • Other Methods: More recent innovations include photochemical dearomative ring expansion of nitroarenes, which transforms a six-membered aromatic ring into a seven-membered azepine system in two steps, offering streamlined access to polysubstituted scaffolds.[2][14]

The logical flow for these two primary synthetic strategies can be visualized as follows:

G cluster_0 Beckmann Rearrangement cluster_1 Ring-Closing Metathesis (RCM) A Cyclohexanone Derivative B Oxime Formation (NH2OH) A->B C Cyclohexanone Oxime B->C D Acid-Catalyzed Rearrangement C->D E Substituted Azepan-2-one (Lactam) D->E F Reduction (e.g., LiAlH4) E->F G Substituted Azepane F->G H Acyclic Diene Precursor (with Nitrogen linker) I Grubbs or Schrock Catalyst H->I J Unsaturated Azepane (+ Ethylene) I->J K Reduction (e.g., H2/Pd) J->K L Substituted Azepane K->L

Caption: Key Synthetic Routes to the Azepane Core.

Example Protocol: Beckmann Rearrangement of Cyclohexanone Oxime

This protocol describes the foundational synthesis of ε-caprolactam, the precursor to the parent azepane ring.

Objective: To synthesize ε-caprolactam from cyclohexanone oxime via acid-catalyzed Beckmann rearrangement.

Materials:

  • Cyclohexanone oxime

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Ammonium hydroxide (NH₄OH) solution

  • Organic solvent for extraction (e.g., Chloroform)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a fume hood, carefully add concentrated sulfuric acid to a flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Oxime Addition: Slowly and portion-wise, add cyclohexanone oxime to the chilled, stirring acid. The temperature must be carefully controlled to prevent unwanted side reactions.

  • Heating: After the addition is complete, remove the ice bath and gently heat the reaction mixture (e.g., to 100-120°C) for a specified time (typically 15-30 minutes) to drive the rearrangement.[10]

  • Quenching: Cool the reaction mixture back to room temperature and then carefully pour it over crushed ice. This neutralizes the strong acid in a controlled manner.

  • Neutralization: Slowly add a concentrated ammonium hydroxide solution to the mixture until it is neutralized (pH ~7). This step precipitates the crude ε-caprolactam.

  • Extraction: Extract the aqueous mixture multiple times with an organic solvent like chloroform to isolate the product.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude ε-caprolactam.

  • Purification: The crude product can be further purified by recrystallization or distillation.

Causality: The use of a strong protic acid (like H₂SO₄) is critical. It protonates the oxime's hydroxyl group, converting it into a good leaving group (water).[15] The subsequent migration of the alkyl group anti to the leaving group is the key rearrangement step, driven by the formation of a stable nitrilium ion intermediate, which is then attacked by water to form the final lactam product after tautomerization.[15]

Case Studies: Azepane Scaffolds in Approved Drugs

The therapeutic success of the azepane scaffold is best illustrated by its incorporation into several marketed drugs.

Benazepril: An ACE Inhibitor for Hypertension

Benazepril (Lotensin®) is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure.[16][17] It is a prodrug that, upon hydrolysis in the body, is converted to its active metabolite, benazeprilat.[17][18]

  • Mechanism of Action: Benazeprilat inhibits ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[18] By blocking this conversion, it leads to vasodilation (relaxation of blood vessels) and a reduction in blood pressure.[18]

  • Role of the Azepane Scaffold: The bicyclic structure of benazepril, which contains a fused azepane ring, is crucial for its activity. The azepane portion of the molecule helps to correctly orient the side chains that interact with the active site of the ACE enzyme. The synthesis of this core often involves an intramolecular cyclization to form the seven-membered lactam.[19]

Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction & Aldosterone Secretion AngiotensinII->Vasoconstriction BP Increased Blood Pressure Vasoconstriction->BP Renin Renin ACE ACE Benazeprilat Benazeprilat (Active Drug) Benazeprilat->AngiotensinI  Inhibits

Sources

An In-Depth Technical Guide to 1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate, a pivotal intermediate in the synthesis of advanced heterocyclic scaffolds for drug discovery and development. We will delve into its chemical properties, outlining a robust synthetic methodology for its preparation via Dieckmann condensation. Furthermore, this guide will explore its reactivity and strategic application in the synthesis of pharmacologically relevant compounds, supported by detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, offering both foundational knowledge and practical insights into the utility of this versatile building block.

Introduction: The Azepane Scaffold in Medicinal Chemistry

The seven-membered azepane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility allows for optimal binding to a variety of biological targets. The strategic functionalization of the azepane ring is crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This compound serves as a highly valuable, bifunctionalized intermediate, enabling the introduction of diverse substituents and the construction of more complex molecular architectures.

Molecular Properties and Characterization

The fundamental molecular and physical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthetic workflows.

PropertyValueReference
Molecular Formula C₁₄H₂₃NO₅[1]
Molecular Weight 285.34 g/mol [1]
CAS Number 141642-82-2[1]
IUPAC Name 1-O-tert-butyl 4-O-ethyl 5-oxoazepane-1,4-dicarboxylate[1]
Appearance Light yellow to brown liquid (predicted)
Storage Temperature 2-8°C

Spectroscopic Characterization (Predicted):

While experimentally obtained spectra are the gold standard, the structural features of this compound allow for the prediction of key spectroscopic signals, which are invaluable for reaction monitoring and quality control.

  • ¹H NMR: The spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the ethyl group of the ester (a triplet around 1.2 ppm and a quartet around 4.1 ppm), and multiple multiplets corresponding to the protons of the azepane ring.

  • ¹³C NMR: The carbon spectrum would display distinct resonances for the carbonyls of the ketone and the two ester groups (in the range of 170-210 ppm), the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the azepane ring.

  • IR Spectroscopy: Key vibrational bands would be observed for the C=O stretching of the ketone (around 1715 cm⁻¹) and the esters (around 1735 cm⁻¹), as well as C-N and C-O stretching vibrations.

  • Mass Spectrometry: The exact mass would be a primary identifier, with predictable fragmentation patterns corresponding to the loss of the tert-butyl group, the ethoxy group, and other fragments.

Synthesis of this compound

The most logical and widely employed method for the synthesis of cyclic β-keto esters such as the title compound is the Dieckmann condensation , an intramolecular Claisen condensation of a diester.[2][3][4][5][6]

3.1. The Dieckmann Condensation: Mechanism and Rationale

The Dieckmann condensation involves the base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.[3][4][5] The driving force for this reaction is the formation of a stable enolate of the resulting β-keto ester. For the synthesis of a seven-membered ring, a 1,8-diester would be the required starting material. The choice of a strong, non-nucleophilic base such as sodium ethoxide or potassium tert-butoxide is critical to promote the formation of the enolate without causing saponification of the ester groups.

The general mechanism proceeds as follows:

  • Deprotonation at the α-carbon of one ester group to form an enolate.

  • Intramolecular nucleophilic attack of the enolate on the carbonyl carbon of the other ester group.

  • Elimination of the alkoxy leaving group to form the cyclic β-keto ester.

  • Deprotonation of the acidic α-proton of the β-keto ester by the alkoxide base, which drives the equilibrium towards the product.

  • Protonation of the enolate during acidic workup to yield the final product.

Dieckmann_Condensation Acyclic_Diester Acyclic 1,8-Diester Enolate Enolate Intermediate Acyclic_Diester->Enolate + Base Base Strong Base (e.g., NaOEt) Base->Enolate Cyclic_Intermediate Tetrahedral Intermediate Enolate->Cyclic_Intermediate Intramolecular Attack Product_Enolate Product Enolate (Stabilized) Cyclic_Intermediate->Product_Enolate - OEt⁻ Final_Product 1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate Product_Enolate->Final_Product + H⁺ (Workup) Workup Acidic Workup Workup->Final_Product caption Dieckmann Condensation Workflow

Caption: A logical workflow for the Dieckmann Condensation.

3.2. Proposed Experimental Protocol for Synthesis

The following is a proposed, generalized protocol for the synthesis of this compound based on the principles of the Dieckmann condensation.

  • Preparation of the Starting Diester: The precursor, a suitably N-Boc protected amino-1,8-diester, is prepared through standard organic synthesis methods.

  • Cyclization Reaction:

    • To a solution of the starting diester in an anhydrous solvent (e.g., toluene or THF), a strong base such as sodium ethoxide or potassium tert-butoxide is added portion-wise at room temperature under an inert atmosphere.

    • The reaction mixture is then heated to reflux for several hours to drive the cyclization to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • After cooling to room temperature, the reaction is quenched by the addition of a dilute acid (e.g., 1M HCl) until the solution is acidic.

    • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Applications in Drug Development: A Versatile Intermediate

This compound is a valuable building block for the synthesis of more complex heterocyclic systems with potential therapeutic applications. Its bifunctional nature (a ketone and two different ester groups) allows for selective chemical manipulations.

4.1. Synthesis of Pyrimido[4,5-d]azepine Derivatives as 5-HT2C Agonists

A notable application of this intermediate is in the synthesis of pyrimido[4,5-d]azepine derivatives, which have shown potential as 5-HT2C receptor agonists for the treatment of various central nervous system disorders.[7][8]

Synthesis_Pathway Start 1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate Product Pyrimido[4,5-d]azepine Derivative Start->Product Reagent 2-Phenyl-acetamidine Reagent->Product Conditions NaOMe, MeOH Conditions->Product Reaction Conditions caption Synthesis of a 5-HT2C Agonist

Caption: Synthetic route to a pyrimido[4,5-d]azepine derivative.

4.2. Experimental Protocol for the Synthesis of a Pyrimido[4,5-d]azepine Derivative

The following protocol is adapted from patent literature describing the synthesis of a 5-HT2C agonist.[7]

  • Reaction Setup: To a solution of sodium methoxide (3.8 M in methanol, 3.5 mL, 13.2 mmol) in methanol (15.0 mL) at 0°C, add this compound (1.32 g, 4.6 mmol) and 2-phenyl-acetamidine (750 mg, 4.4 mmol).

  • Reaction Execution: The reaction mixture is stirred and allowed to warm from 0°C to room temperature overnight.

  • Workup and Isolation: The reaction is quenched by the addition of water and then partitioned with ethyl acetate. The organic and aqueous phases are separated. The organic phase is washed, dried, and concentrated to yield the crude product, which can be further purified by chromatography.

4.3. Precursor for Other Azepane Derivatives

The title compound can also serve as a precursor to other valuable azepane intermediates. For instance, selective hydrolysis of the ethyl ester under basic conditions, followed by decarboxylation, can yield tert-butyl 4-oxoazepane-1-carboxylate, another important building block in pharmaceutical synthesis.[9][10]

Chemical Reactivity and Synthetic Potential

The reactivity of this compound is dictated by its three key functional groups: the ketone, the tert-butyl ester, and the ethyl ester.

  • The Ketone: The ketone at the 5-position can undergo a wide range of standard carbonyl reactions, including reduction to an alcohol, reductive amination to introduce an amine, and reactions with Grignard or organolithium reagents to form tertiary alcohols.

  • The β-Keto Ester Moiety: The presence of the ester at the 4-position makes the protons on the adjacent carbon (C4) acidic, allowing for enolate formation and subsequent alkylation or acylation reactions to introduce further diversity at this position.

  • Differential Ester Reactivity: The tert-butyl ester is generally more sterically hindered and less reactive towards nucleophilic attack than the ethyl ester. This differential reactivity can be exploited for selective transformations. For example, the ethyl ester can be selectively hydrolyzed under mild basic conditions, leaving the tert-butyl ester intact. The tert-butyl (Boc) group on the nitrogen is a common protecting group that can be removed under acidic conditions to liberate the secondary amine for further functionalization.

Conclusion

This compound is a strategically important and versatile intermediate in modern medicinal chemistry. Its synthesis via the robust Dieckmann condensation provides a reliable route to this valuable scaffold. The presence of multiple, differentially reactive functional groups allows for a wide range of subsequent chemical transformations, making it an ideal starting point for the construction of complex, biologically active molecules, particularly those containing the privileged azepane core. The examples provided herein demonstrate its practical utility in the synthesis of potential therapeutics and highlight its significance for researchers and professionals in the field of drug discovery.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Google Patents. (n.d.). Pyrimido [4, 5-D] azepine derivatives as 5-HT2C agonists.
  • Google Patents. (n.d.). Heterocyclic modulators of lipid synthesis.
  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
  • Chemistry LibreTexts. (2025, March 17). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization.
  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction.
  • Chemistry LibreTexts. (2025, January 19). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization.
  • Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization.
  • Ambeed.com. (n.d.). Cyclopropanecarboximidamide hydrochloride.
  • Parchem. (n.d.). tert-Butyl 4-oxoazepane-1-carboxylate (Cas 188975-88-4).

Sources

An In-depth Technical Guide to the Solubility Profile of 1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive framework for characterizing the solubility profile of the synthetic intermediate, 1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate. We will explore its predicted physicochemical properties and outline a multi-faceted experimental strategy encompassing thermodynamic and kinetic solubility assessments. Detailed, field-proven protocols for solid-state characterization, shake-flask equilibrium solubility, and high-throughput kinetic screening are presented. The causality behind experimental choices, such as solvent selection and analytical methodology, is explained to provide a robust, self-validating system for researchers, scientists, and drug development professionals. The objective is to establish a foundational understanding of the compound's behavior in various aqueous and organic media, thereby informing downstream formulation and development strategies.

Introduction and Physicochemical Characterization

This compound is a complex heterocyclic molecule featuring a seven-membered azepane ring.[1] Its structure incorporates both lipophilic (tert-butyl group, hydrocarbon backbone) and polar (ketone and two ester functionalities) moieties. Understanding the interplay of these features is paramount to predicting and interpreting its solubility.

A molecule's solubility is a cornerstone of its pharmaceutical viability, influencing everything from in vitro assay reliability to in vivo absorption.[2] For a compound like this, likely an intermediate in a larger synthetic pathway, establishing a clear solubility profile early can prevent costly late-stage failures.[2]

Predicted Physicochemical Properties:

A preliminary in silico assessment provides a theoretical baseline for its expected behavior.

PropertyPredicted ValueSourceImplication on Solubility
Molecular Weight 285.34 g/mol PubChem[1]Moderate size, typical for drug-like molecules.
XLogP3 1.4PubChem[1]Suggests a balance between lipophilicity and hydrophilicity, but likely favoring organic solvents over aqueous media.
Hydrogen Bond Donors 0PubChemThe absence of donors limits its ability to form strong hydrogen bonds with protic solvents like water.
Hydrogen Bond Acceptors 5PubChemThe presence of five acceptors (carbonyl oxygens) provides sites for interaction with protic solvents.
Topological Polar Surface Area (TPSA) 72.9 ŲPubChem[1]This value is in a range often associated with good cell permeability but may suggest borderline aqueous solubility.

Based on this profile, we hypothesize that the compound will exhibit limited solubility in neutral aqueous buffers and greater solubility in organic solvents. The lack of ionizable functional groups suggests its solubility will be largely independent of pH within the typical physiological range.

The Imperative of Solid-State Characterization

Key orthogonal techniques for this characterization include X-Ray Powder Diffraction (XRPD) for identifying the crystal lattice structure and Differential Scanning Calorimetry (DSC) for assessing thermal properties like melting point and phase transitions.[7][8][9][10]

G

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a specific temperature and pressure.[11] It is the gold standard for solubility measurement and is critical for late-stage discovery and development.[11] The shake-flask method, though low-throughput, remains the most reliable technique.[12][13]

Causality of Solvent Selection

The choice of media is designed to probe the compound's behavior under a range of pharmaceutically relevant conditions:

  • Phosphate Buffered Saline (PBS), pH 7.4: Simulates physiological pH and is the primary benchmark for aqueous solubility.

  • pH Buffers (e.g., pH 4.5, 6.5): Assess any potential pH-dependent solubility, even if not predicted by the structure.

  • Biorelevant Media (FaSSIF & FeSSIF): Fasted-State and Fed-State Simulated Intestinal Fluids contain bile salts and lecithin, mimicking conditions in the human small intestine.[14][15] These are crucial for predicting food effects on the absorption of poorly soluble drugs.[16][17]

  • Organic Solvents (e.g., Ethanol, Acetonitrile, Dichloromethane): Provide data for potential formulation approaches (e.g., co-solvents) and purification/synthesis processes.

Experimental Protocol: Shake-Flask Method

This protocol is adapted from established industry standards.[12]

  • Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg, ensuring undissolved solid remains visible) to a series of glass vials.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of each pre-heated test solvent to the respective vials.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a sufficient period to reach equilibrium (a minimum of 24-48 hours is standard).[2][11]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let excess solid settle.

  • Sampling & Filtration: Carefully withdraw an aliquot from the supernatant. Immediately filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved particles.[16]

  • Dilution: Dilute the clear filtrate with an appropriate mobile phase to bring the concentration within the quantifiable range of the analytical method.

  • Quantification: Analyze the concentration of the diluted filtrate using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.[18][19][20]

G

Hypothetical Data Summary: Thermodynamic Solubility

The following table presents plausible results based on the compound's predicted physicochemical properties.

Solvent SystemTemperaturePredicted Solubility (µg/mL)Classification
PBS, pH 7.425 °C8Poorly Soluble
Acetate Buffer, pH 4.525 °C9Poorly Soluble
FaSSIF, pH 6.537 °C25Sparingly Soluble
FeSSIF, pH 5.037 °C60Sparingly Soluble
Ethanol25 °C15,000Soluble
Dichloromethane25 °C> 100,000Freely Soluble

Kinetic Solubility Determination

In early drug discovery, speed and material conservation are critical. Kinetic solubility assays are high-throughput methods used to quickly rank compounds.[2][21] These assays measure the concentration at which a compound precipitates from a supersaturated solution, typically created by adding a DMSO stock solution to an aqueous buffer.[21] The result is an "apparent" solubility, which can often be higher than the true thermodynamic solubility but is invaluable for flagging potential issues early.[12]

Rationale for High-Throughput Screening

Kinetic solubility is essential for validating results from in vitro biological screens, which almost always use DMSO as a co-solvent. A compound that precipitates in the assay buffer can lead to false negatives or unreliable data.[21] Nephelometry, which measures light scattering from precipitated particles, is a common and rapid detection method.[22]

Experimental Protocol: High-Throughput Nephelometry
  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).

  • Plate Preparation: In a 96- or 384-well microplate, add the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Serial Dilution: Use a liquid handling robot to perform a serial dilution of the DMSO stock solution directly into the buffer-filled wells. This creates a concentration gradient with a fixed final DMSO concentration (typically 1-2%).

  • Incubation: Shake the plate for a short period (e.g., 1-2 hours) at room temperature to allow for precipitation.[21]

  • Detection: Place the microplate in a laser nephelometer and measure the forward scattered light in each well.[22]

  • Data Analysis: The kinetic solubility is determined as the concentration at which the light scattering signal significantly increases above the background, indicating the onset of precipitation.

Hypothetical Data: Kinetic Solubility
Assay BufferFinal DMSO (%)Kinetic Solubility (µM)
PBS, pH 7.41%45

The kinetic solubility (45 µM ≈ 12.8 µg/mL) is expectedly higher than the thermodynamic value (8 µg/mL), reflecting the supersaturated state from which precipitation occurs.

Conclusion and Strategic Implications

The comprehensive solubility profile of this compound, built upon a foundation of solid-state characterization and both thermodynamic and kinetic measurements, provides critical insights for its future development.

  • Poor Aqueous Solubility: The low solubility in physiological buffers (PBS, FaSSIF) confirms that if this compound were to be developed as an oral drug, it would likely face significant bioavailability challenges.

  • Biorelevant Media Insights: The modest increase in solubility in FaSSIF and FeSSIF suggests that bile salts may offer some solubilization, potentially indicating a positive food effect, though the overall solubility remains low.[16]

  • Formulation Pathway: The high solubility in organic solvents like ethanol points towards enabling formulation strategies. Approaches such as co-solvent systems, lipid-based formulations, or amorphous solid dispersions could be necessary to improve its dissolution and absorption characteristics.[23]

This guide outlines a systematic, self-validating methodology for solubility characterization. By understanding the causality behind each experimental step and integrating data from orthogonal techniques, researchers can confidently assess the developability of this and other similar compounds, making informed decisions that save time and resources in the drug development pipeline.

References

  • ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. European Medicines Agency.
  • Solid-State Characterization. CD Formulation.
  • A Simple, Safe, and Environmentally Friendly Method of FaSSIF and FeSSIF Preparation Without Methylene Chloride. Dissolution Technologies.
  • ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. DSDP Analytics.
  • Effects of polymorphism and solid-state solvation on solubility and dissolution rate. ACS Publications.
  • ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. ECA Academy.
  • ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. ICH.
  • High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions. PubMed.
  • Solid State Characterization: Techniques, Standards, and Verified Data—An Integrated Lens for CMC Development. Crystal Pharmatech.
  • ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. ICH.
  • Factors Affecting Dissolution: Polymorphism, Amorphism and Pseudopolymorphism. Lab dissolving.
  • A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH.
  • Solid State Characterization. Solid State Pharma Inc.
  • Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients. National Institutes of Health (NIH).
  • Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes. MDPI.
  • HPLC-UV Method Development and Validation for the Determination of Low Level Formaldehyde in a Drug Substance. Oxford Academic.
  • Crystal Polymorphism in Chemical Process Development. Annual Reviews.
  • Solubility Check in FaSSIF FeSSIF by HPLC. Biorelevant.com.
  • Solid state analysis - Analytical techniques. Holodiag.
  • FaSSIF, FeSSIF, FaSSGF (previously known as SIF Powder Original). Interchim.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Comparison of the Solubility and Dissolution of Drugs in Fasted-State Biorelevant Media (FaSSIF and FaSSIF-V2). Dissolution Technologies.
  • FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. Biorelevant.com.
  • Comparative Study of UV And HPLC Methods for Estimation of Drug. Preprints.org.
  • Thermodynamic solubility. Plateforme de chimie biologique intégrative de Strasbourg (PCBIS).
  • This compound. PubChem.
  • Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research.
  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Aura Particulate Systems.
  • HPLC UV Method Development. NorthEast BioLab.
  • Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Ingenta Connect.
  • Crystallization of polymorphs: The effect of solvent. ResearchGate.
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

Sources

A Deep Dive into the Spectroscopic Signature of Ethyl 1-Boc-5-oxoazepane-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the predicted spectroscopic data for Ethyl 1-Boc-5-oxoazepane-4-carboxylate, a key building block in contemporary drug discovery and organic synthesis. Authored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a predictive blueprint for the characterization of this important molecule.

Introduction

Ethyl 1-Boc-5-oxoazepane-4-carboxylate incorporates several key functional groups: a carbamate (Boc-protecting group), a ketone, and an ester, all within a seven-membered azepane ring. This unique combination makes it a valuable scaffold in medicinal chemistry. Understanding its spectroscopic signature is paramount for confirming its identity, purity, and for tracking its transformations in chemical reactions. This guide provides a detailed, predictive analysis of its spectral characteristics, grounded in the fundamental principles of spectroscopy and data from analogous structures.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the spectroscopic data, the following numbering scheme will be used for the atoms in Ethyl 1-Boc-5-oxoazepane-4-carboxylate.

Caption: Molecular structure of Ethyl 1-Boc-5-oxoazepane-4-carboxylate with atom numbering.

I. Predicted ¹H NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of protons.[1] The predicted ¹H NMR spectrum of Ethyl 1-Boc-5-oxoazepane-4-carboxylate in CDCl₃ would exhibit distinct signals corresponding to the protons of the azepane ring, the ethyl ester, and the Boc-protecting group.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.20Quartet (q)2H-OCH₂ CH₃Protons on the methylene group of the ethyl ester, split by the adjacent methyl group.
~3.6-3.8Multiplet (m)2HH-2Methylene protons adjacent to the nitrogen atom are expected to be deshielded.
~3.4-3.6Multiplet (m)2HH-7Methylene protons adjacent to the nitrogen atom are expected to be deshielded.
~3.5Triplet (t)1HH-4The methine proton at the α-position to the ester carbonyl.
~2.6-2.8Multiplet (m)2HH-6Methylene protons adjacent to the ketone carbonyl group.
~2.2-2.4Multiplet (m)2HH-3Methylene protons on the azepane ring.
1.45Singlet (s)9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group of the Boc protector.
~1.28Triplet (t)3H-OCH₂CH₃ Protons on the methyl group of the ethyl ester, split by the adjacent methylene group.

II. Predicted ¹³C NMR Spectroscopic Data

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum to a series of single lines for each unique carbon atom.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument: A 100 MHz (or corresponding frequency for the ¹H NMR spectrometer) NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled spectrum at room temperature.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~208C =O (ketone)The ketone carbonyl carbon is significantly deshielded.
~169C =O (ester)The ester carbonyl carbon is also deshielded, but typically less so than a ketone.
~155C =O (carbamate)The carbamate carbonyl carbon appears in a characteristic downfield region.[2]
~80-C (CH₃)₃The quaternary carbon of the Boc group.
~61-OCH₂ CH₃The methylene carbon of the ethyl ester.
~50C-4The methine carbon alpha to the ester carbonyl.
~45-50C-2, C-7Carbons adjacent to the nitrogen atom.
~40C-6Carbon adjacent to the ketone carbonyl.
~28-C(CH₃ )₃The methyl carbons of the Boc group.
~25C-3Aliphatic carbon on the azepane ring.
~14-OCH₂CH₃ The methyl carbon of the ethyl ester.

III. Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[1]

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., chloroform).

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data (thin film):

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~2980-2850Medium-StrongC-H stretchAliphatic C-H stretching vibrations.
~1745StrongC=O stretch (ester)The ester carbonyl group typically shows a strong absorption in this region.
~1715StrongC=O stretch (ketone)The ketone carbonyl stretch is expected at a slightly lower frequency than the ester.
~1690StrongC=O stretch (carbamate)The carbamate carbonyl stretch is also a prominent feature.
~1250, ~1160StrongC-O stretchC-O stretching vibrations from the ester and carbamate groups.

IV. Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced via direct infusion or through a gas or liquid chromatograph.

  • Ionization Method: Electrospray ionization (ESI) is a suitable method for this molecule.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

Predicted MS (ESI+) Fragmentation Pattern:

The mass spectra of β-keto esters are often characterized by cleavages alpha to the carbonyl groups and McLafferty rearrangements.[3][4][5]

M [M+H]⁺ m/z = 286 frag1 [M - C₄H₈]⁺ m/z = 230 M->frag1 - isobutylene frag2 [M - OC(CH₃)₃]⁺ m/z = 184 M->frag2 - t-butoxy radical frag3 [M - C₄H₉O₂]⁺ m/z = 184 M->frag3 - loss of Boc group

Caption: Predicted key fragmentation pathways for Ethyl 1-Boc-5-oxoazepane-4-carboxylate in ESI+ mode.

Predicted Key Fragments:

m/zProposed FragmentRationale
286[M+H]⁺The protonated molecular ion.
230[M+H - C₄H₈]⁺Loss of isobutylene from the Boc group.
184[M+H - C₅H₉O₂]⁺Loss of the entire Boc group.

Conclusion

The predicted spectroscopic data presented in this guide provides a foundational blueprint for the analytical characterization of Ethyl 1-Boc-5-oxoazepane-4-carboxylate. The anticipated ¹H and ¹³C NMR chemical shifts, IR absorption frequencies, and mass spectral fragmentation patterns are based on established principles and data from structurally related compounds. This in-depth analysis serves as a valuable resource for scientists engaged in the synthesis and application of this versatile chemical building block, enabling confident structural verification and purity assessment.

References

  • BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
  • Pomerantz, I. H., & Ross, R. T. (1970). The High Resolution NMR Spectra of Pesticides. III. The Carbamates. Journal of the Association of Official Analytical Chemists, 53(5), 1046–1052.
  • Olah, G. A., Heiner, T., Rasul, G., & Prakash, G. K. S. (1998). 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. The Journal of Organic Chemistry, 63(23), 8094–8099.
  • Bini, M., Lazzari, S., Mazzini, V., & Pellegrini, G. (2014). NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. Industrial & Engineering Chemistry Research, 53(40), 15695–15704.
  • Karunaratne, A. D., et al. (2022). Revealing carbon capture chemistry with 17-oxygen NMR spectroscopy.
  • Bowie, J. H., Lawesson, S.-O., Schroll, G., & Williams, D. H. (1966). Mass Spectra of β-Keto Esters. Journal of the American Chemical Society, 88(8), 1694–1697.
  • Vargas, J. M., & Burtoloso, A. C. B. (2019). A Novel and Advantageous Protocol for Accessing Carbamates through the Three-Component Coupling Reaction of CO2, Amines, and Alkyl Halides. European Journal of Organic Chemistry, 2019(31), 5263–5269.
  • Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707–2711.
  • Bowie, J. H., Lawesson, S.-O., Schroll, G., & Williams, D. H. (1966). Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters. Journal of the American Chemical Society, 88(8), 1694-1697.
  • Singh, P. P., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 123.
  • iChemical. (n.d.). Ethyl N-Boc-piperidine-4-carboxylate, CAS No. 142851-03-4.
  • PubChem. (n.d.). Ethyl 4-oxo-1-piperidinecarboxylate.
  • AdooQ BioScience. (n.d.). Ethyl 1-Boc-5-oxoazepane-4-carboxylate.

Sources

A Technical Guide to the Biological Significance of 5-Oxoazepane Derivatives: Scaffolds for a New Generation of Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

The Azepane Core: A Privileged Scaffold in Drug Discovery

The seven-membered azepane ring system is a recurring motif in a multitude of biologically active compounds.[1] Its inherent three-dimensionality and conformational flexibility allow for precise spatial orientation of substituents, enabling high-affinity interactions with a wide range of biological targets.[2] The introduction of a carbonyl group at the 5-position, creating the 5-oxoazepane core, imparts distinct electronic and steric properties that have been exploited to develop potent and selective modulators of various physiological processes. This guide will illuminate the therapeutic promise of this versatile scaffold.

Synthetic Pathways to 5-Oxoazepane Derivatives: A Chemist's Perspective

The synthesis of 5-oxoazepane derivatives is a critical aspect of their development as therapeutic agents. A common and effective method involves the cycloaddition reaction of Schiff bases with cyclic anhydrides.[3][4] This approach offers a convergent and modular route to a diverse library of 5-oxoazepane analogs.

Experimental Protocol: Synthesis of a 1,3-Oxazepine-4,7-dione Derivative

This protocol outlines a general procedure for the synthesis of a 5-oxoazepane derivative via the reaction of a Schiff base with phthalic anhydride.[3]

Materials:

  • Substituted aromatic aldehyde

  • Substituted aromatic amine

  • Phthalic anhydride

  • Dry benzene

  • Ethanol

Procedure:

  • Schiff Base Formation:

    • In a round-bottom flask, dissolve the substituted aromatic aldehyde (1 mmol) and the substituted aromatic amine (1 mmol) in ethanol.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, allow the reaction to cool to room temperature. The Schiff base product will often precipitate and can be collected by filtration.

  • Cycloaddition Reaction:

    • In a separate round-bottom flask equipped with a reflux condenser, dissolve the synthesized Schiff base (1 mmol) and phthalic anhydride (1 mmol) in dry benzene (20 mL).[3]

    • Reflux the mixture in a water bath at 85°C for 7-9 hours.[3]

    • Monitor the progress of the reaction by TLC.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • The resulting solid product is collected by filtration and recrystallized from a suitable solvent, such as ethanol, to yield the purified 1,3-oxazepine-4,7-dione derivative.[3]

Causality in Experimental Design: The choice of dry benzene as a solvent is crucial to prevent the hydrolysis of the anhydride and the intermediate amic acid. The reflux conditions provide the necessary thermal energy to overcome the activation barrier for the cycloaddition reaction.

Anticancer Activity: Targeting the Hallmarks of Malignancy

5-Oxoazepane derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic and antiproliferative effects against a range of human cancer cell lines.[5]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A key mechanism underlying the anticancer activity of these compounds is the induction of apoptosis, or programmed cell death. Oxazolo[5,4-d]pyrimidine derivatives, which can be considered related structures, have been shown to activate the caspase cascade, a family of proteases that execute the apoptotic program.[6] Furthermore, some oxazepine derivatives have been observed to arrest the cell cycle, preventing cancer cells from proliferating.

Quantitative Analysis of Anticancer Activity

The cytotoxic potential of 5-oxoazepane and related derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
5b CaCo-2 (Colon)39.6[3]
21k (TNIK Inhibitor) HCT116 (Colon)0.026[7]
PI3Kα Inhibitor (Compound 25) Various0.016[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[3]

Materials:

  • Human cancer cell line (e.g., CaCo-2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 5-Oxoazepane derivative test compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the 5-oxoazepane derivative in the complete growth medium.

    • After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 1, 5, 10, 25, 50, 75 µM).[3]

    • Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for another 24-72 hours.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with 5-Oxoazepane Derivatives incubate1->treat_cells incubate2 Incubate 24-72h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve_formazan Dissolve Formazan with DMSO incubate3->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for MTT cytotoxicity assay.

Antimicrobial Potential: A New Frontier in Combating Infectious Diseases

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. 5-Oxoazepane derivatives have demonstrated promising activity against a spectrum of bacteria, including both Gram-positive and Gram-negative strains.[4][9][10]

Experimental Protocol: Agar Well Diffusion Method for Antibacterial Screening

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.[4]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient agar plates

  • 5-Oxoazepane derivative test compound

  • Positive control antibiotic (e.g., Amoxicillin)[10]

  • Sterile cork borer

Procedure:

  • Preparation of Bacterial Inoculum:

    • Prepare a standardized suspension of the test bacteria in sterile saline.

  • Inoculation of Agar Plates:

    • Spread the bacterial inoculum evenly over the surface of the nutrient agar plates.

  • Well Preparation and Compound Addition:

    • Create wells in the agar using a sterile cork borer.

    • Add a defined volume of the dissolved 5-oxoazepane derivative to the wells.

    • Add the positive control antibiotic and a solvent control to separate wells.

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 24 hours.

    • Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antibacterial activity.

Antimicrobial_Screening_Workflow start Start prepare_inoculum Prepare Bacterial Inoculum start->prepare_inoculum inoculate_plate Inoculate Agar Plate prepare_inoculum->inoculate_plate create_wells Create Wells in Agar inoculate_plate->create_wells add_compounds Add Test Compounds and Controls create_wells->add_compounds incubate Incubate 24h add_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones end End measure_zones->end

Caption: Agar well diffusion assay workflow.

Neuroprotection: Safeguarding the Central Nervous System

Neurodegenerative diseases and ischemic events pose a significant threat to human health. Certain 5-oxoazepane derivatives, particularly those based on the 1,4-benzoxazepine scaffold, have shown remarkable neuroprotective effects.[11]

Mechanism of Action: Modulation of Neuronal Receptors

A notable example is the discovery of 1,4-benzoxazepin-5(4H)-one derivatives as selective agonists of the 5-HT1A serotonin receptor.[11] Agonism of this receptor is known to have neuroprotective effects in models of cerebral ischemia. Another avenue of neuroprotection is the antagonism of the glycine binding site of the NMDA receptor by benzoazepine derivatives, which can mitigate excitotoxicity.[12] Oxcarbazepine, a related compound, has been shown to confer neuroprotection by activating the Nrf2 defense pathway, which attenuates oxidative stress and neuroinflammation.[13]

Neuroprotection_Pathway compound 5-Oxoazepane Derivative receptor 5-HT1A Receptor compound->receptor Agonism downstream_signaling Downstream Signaling Cascade receptor->downstream_signaling neuroprotection Neuroprotection (Anti-ischemic Effect) downstream_signaling->neuroprotection

Caption: 5-HT1A receptor-mediated neuroprotection.

Enzyme Inhibition: A Targeted Approach to Disease

The specificity of enzyme-ligand interactions makes enzyme inhibition an attractive strategy for drug development. 5-Oxoazepane derivatives have been identified as inhibitors of several key enzymes.

Nitric Oxide Synthase (NOS) Inhibition

Analogs of 5-imino oxazepane have been evaluated as inhibitors of human nitric oxide synthase (NOS).[14] The inducible isoform (iNOS) is often upregulated in inflammatory conditions, and its inhibition is a therapeutic goal.

PI3K and TNIK Inhibition

The PI3K/Akt signaling pathway is frequently dysregulated in cancer. 6,7-Dihydrobenzo[f]benzo[2][4]imidazo[1,2-d][3][4]oxazepine derivatives have been developed as potent and selective inhibitors of PI3Kα.[8] Additionally, 3,4-dihydrobenzo[f][3][4]oxazepin-5(2H)-one derivatives are a new class of selective inhibitors of Traf2- and Nck-interacting protein kinase (TNIK), a potential target for colorectal cancer.[7]

Enzyme TargetLead CompoundIC50Reference
iNOS Thiazepane analog 250.19 µM[14]
PI3Kα Compound 250.016 µM[8]
TNIK Compound 21k0.026 µM[7]

Future Perspectives and Conclusion

The 5-oxoazepane scaffold represents a rich source of chemical diversity with significant potential for the development of novel therapeutics. The biological activities highlighted in this guide—anticancer, antimicrobial, neuroprotective, and enzyme inhibition—underscore the versatility of this heterocyclic core. Future research should focus on elucidating the structure-activity relationships (SAR) to optimize potency and selectivity, as well as on understanding the detailed molecular mechanisms of action. The continued exploration of 5-oxoazepane derivatives holds great promise for addressing unmet medical needs across a spectrum of diseases.

References

  • Synthesis, characterization and anticancer activity of new oxazepien derivative compounds. (2025). Iraqi journal of Bioscience and Biomedical, 2(1), 77-88. [Link]
  • Synthesis of analogs of (1,4)-3- and 5-imino oxazepane, thiazepane, and diazepane as inhibitors of nitric oxide synthases. (2004). Bioorganic & Medicinal Chemistry Letters, 14(23), 5907-11. [Link]
  • Synthesis, Characterization, and Evaluation of the Biological Activity of Novel Oxazepine Compounds Derived From Indole-5-Carboxylic Acid. (2024). American Journal of Bioscience and Clinical Integrity, 1(8). [Link]
  • Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. (2023). Journal of Medicinal and Chemical Sciences, 6(6), 1239-1245. [Link]
  • Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. (2006). Bioorganic & Medicinal Chemistry, 14(6), 1978-92. [Link]
  • Study of antimicrobial activity of new prepared seven membered rings (Oxazepine). (2019). Research Journal of Biotechnology, 14(4). [Link]
  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2021). Molecules, 26(11), 3385. [Link]
  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. (2023). Molecules, 28(19), 6784. [Link]
  • Synthesis, Diagnosis And Evaluation Of The Antibacterial Activity Of New Oxazepane Derivatives. (2024). American Journal of Bioscience and Clinical Integrity, 1(9), 9–18. [Link]
  • View of Synthesis, Characterization and Anticancer Activity of New Oxazepan Derivative Compounds. (2025). Iraqi journal of Bioscience and Biomedical. [Link]
  • Synthesis and antimicrobial activities of oxazepine and oxazocine derivatives. (2014).
  • Synthesis, Characterization and Anticancer Activity of New Oxazepan Derivative Compounds. (2025). Iraqi Journal of Bioscience and Biomedical, 2(1), 77-88. [Link]
  • MOLECULAR DOCKING STUDIES OF OXAZEPINE DERIVATIVES AGAINST CYCLOOXYGENASE-2 ENZYME AS POTENTIAL ANTI-INFLAMMATORY AGENTS. (2025). RASĀYAN Journal of Chemistry, 18(1), 508-516. [Link]
  • (PDF) Oxazepine Derivatives, Synthesis and Applications. (2023).
  • Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold.1–6. (2025).
  • Synthesis, Spectral Characteristics, and Biological Activity of 1,3-Oxazepines and 1,3-Oxazepanes Derived from 6-Nitrobenzothiazol-2-amine. (2018). Russian Journal of General Chemistry, 88(10), 2226–2231. [Link]
  • Furoxans (1,2,5-oxadiazole-N-oxides) as novel NO mimetic neuroprotective and procognitive agents. (2012). Journal of Medicinal Chemistry, 55(7), 3467-77. [Link]
  • Structure activity relationship of synthesized compounds. (2023).
  • Benzoazepine derivative as potent antagonists of the glycine binding site associated to the NMDA receptor. (2006). Bioorganic & Medicinal Chemistry, 14(6), 1978-92. [Link]
  • 6,7-Dihydrobenzo[f]benzo[2][4]imidazo[1,2-d][3][4]oxazepine derivatives as selective inhibitors of PI3Kα. (2015). Bioorganic & Medicinal Chemistry Letters, 25(6), 1342-6. [Link]
  • Synthesis and structure-activity relationships of novel 5-(hydroxamic acid)methyl oxazolidinone derivatives as 5-lipoxygenase inhibitors. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1471-1482. [Link]
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). European Journal of Medicinal Chemistry, 162, 697-726. [Link]
  • Post-treatment with oxcarbazepine confers potent neuroprotection against transient global cerebral ischemic injury by activating Nrf2 defense pathway. (2020). Biomedicine & Pharmacotherapy, 124, 109850. [Link]
  • Discovery of 3,4-Dihydrobenzo[f][3][4]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. (2022). Journal of Medicinal Chemistry, 65(3), 1786-1807. [Link]
  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. (2024). Molecules, 29(14), 3241. [Link]
  • Applications of oxetanes in drug discovery and medicinal chemistry. (2024). RSC Medicinal Chemistry, 15(1), 35-61. [Link]
  • Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies. (2022). Research in Pharmaceutical Sciences, 17(3), 269-284. [Link]
  • Recent advance in oxazole-based medicinal chemistry. (2018). European Journal of Medicinal Chemistry, 144, 410-441. [Link]

Sources

The Cornerstone of Modern Drug Discovery: A Technical Guide to the Discovery and History of N-Boc Protected Azepane Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The seven-membered saturated nitrogen heterocycle, azepane, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its inherent three-dimensionality and conformational flexibility offer unique opportunities for designing novel therapeutics.[1] However, the synthesis of functionalized azepanes is often complex, necessitating robust strategies for the protection and manipulation of the nitrogen atom. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for N-Boc protected azepane intermediates, a cornerstone in the development of azepane-containing pharmaceuticals. We will explore the evolution of protecting group strategies, delve into various synthetic routes for N-Boc-azepane, and provide detailed experimental protocols and comparative data to inform the modern researcher.

The Azepane Moiety: A Rising Star in Medicinal Chemistry

The azepane ring system is a recurring motif in a diverse array of biologically active molecules, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, and anti-Alzheimer's disease properties.[3] Its prevalence in top-selling pharmaceuticals underscores its importance in drug design.[3] The conformational flexibility of the seven-membered ring allows for optimal binding to various biological targets, often leading to enhanced potency and selectivity compared to smaller five- or six-membered heterocyclic analogues.[1]

The journey from a simple cyclic amine to a complex pharmaceutical agent is paved with intricate synthetic challenges. The nucleophilic and basic nature of the secondary amine in the azepane ring necessitates the use of protecting groups to prevent unwanted side reactions during multi-step syntheses.[4] The choice of protecting group is critical and must be stable to a range of reaction conditions while being readily removable under mild conditions that do not compromise the integrity of the rest of the molecule.

The Advent of the Boc Group: A Paradigm Shift in Amine Protection

The landscape of organic synthesis, particularly in the realm of peptide chemistry, was revolutionized by the introduction of the tert-butoxycarbonyl (Boc) protecting group.[5] Its key advantage lies in its acid lability, allowing for its removal under conditions that leave many other protecting groups intact—a concept known as orthogonality.[5] This feature was instrumental in the development of solid-phase peptide synthesis and has since been widely adopted in the synthesis of complex molecules, including those containing cyclic amines. The Boc group's stability towards most bases and nucleophiles makes it an ideal choice for protecting the nitrogen atom of azepane during various synthetic transformations.[4]

Synthetic Strategies for N-Boc Protected Azepanes

The preparation of N-Boc protected azepanes can be approached through several synthetic avenues, each with its own merits and limitations. The choice of strategy often depends on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis.

Direct N-Boc Protection of Azepane (Hexamethyleneimine)

The most straightforward method for the synthesis of the parent N-Boc-azepane (tert-butyl azepane-1-carboxylate) is the direct reaction of azepane (also known as hexamethyleneimine) with di-tert-butyl dicarbonate (Boc)₂O.[6][7] This reaction is typically carried out in the presence of a base to neutralize the resulting carbonic acid byproduct.

Experimental Protocol: Synthesis of tert-butyl azepane-1-carboxylate [6]

  • Materials: Azepane, Di-tert-butyl dicarbonate ((Boc)₂O), 4-(Dimethylamino)pyridine (DMAP), Dichloromethane (CH₂Cl₂).

  • Procedure:

    • To a solution of azepane in dichloromethane, add 4-(dimethylamino)pyridine (catalytic amount).

    • Add a solution of di-tert-butyl dicarbonate in dichloromethane dropwise at room temperature.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Wash the reaction mixture with aqueous acid (e.g., 1M HCl) to remove unreacted amine and DMAP, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford tert-butyl azepane-1-carboxylate.

This method is highly efficient for the parent, unsubstituted azepane and is often the method of choice for its preparation on both laboratory and industrial scales.

Ring Expansion Strategies

Ring expansion reactions provide a powerful tool for the synthesis of substituted N-Boc azepanes from more readily available smaller ring systems, such as piperidines.

A notable example is the synthesis of tert-butyl 4-oxoazepane-1-carboxylate, a valuable intermediate for pharmaceuticals.[8] This process involves the ring expansion of N-Boc-4-piperidone.

Experimental Protocol: Synthesis of tert-butyl 4-oxoazepane-1-carboxylate via Ring Expansion [8]

  • Step 1: N-Boc Protection of 4-Piperidone: 4-Piperidone hydrochloride is treated with di-tert-butyl dicarbonate in the presence of a base (e.g., sodium carbonate) in a suitable solvent system (e.g., methanol/water) to yield N-Boc-4-piperidone.

  • Step 2: Ring Expansion: The N-Boc-4-piperidone is then subjected to a ring expansion reaction. A common method involves the use of diazomethane or a safer alternative like ethyl diazoacetate in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂).

  • Step 3: Decarboxylation and Final Product Formation: The resulting β-keto ester is then hydrolyzed and decarboxylated under acidic conditions. The crude azepan-4-one is then reprotected with (Boc)₂O to yield the final product, tert-butyl 4-oxoazepane-1-carboxylate.[8]

This multi-step approach, while more complex than direct N-Boc protection, allows for the introduction of functionality onto the azepane ring at specific positions.

Synthesis from Chiral Precursors: The Case of (R)-3-[(tert-Butoxycarbonyl)amino]azepane

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric syntheses of N-Boc protected azepane derivatives. A notable example is the synthesis of (R)-3-[(tert-butoxycarbonyl)amino]azepane from the readily available amino acid, D-lysine.[9][10]

Experimental Protocol: Asymmetric Synthesis of (R)-3-[(tert-Butoxycarbonyl)amino]azepane [10]

  • Step 1: Cyclization and N-Boc Protection: D-lysine is first cyclized to the corresponding lactam. The exocyclic amino group is then protected with a suitable protecting group, and the lactam nitrogen is subsequently protected with the Boc group.

  • Step 2: Reduction of the Lactam: The N-Boc protected lactam is then reduced to the corresponding cyclic amine. A key step in a reported synthesis involves the conversion of the N-Boc protected 3-aminolactam to an imido ester, followed by hydrogenation under mild conditions (5 bar H₂, room temperature) over a platinum catalyst.[9][10]

This chiral pool approach provides access to enantiomerically pure substituted N-Boc azepanes, which are crucial intermediates in the synthesis of stereochemically defined drug candidates.

Comparative Analysis of Synthetic Routes

The choice of synthetic route for a particular N-Boc protected azepane intermediate is a critical decision in the drug development process. The following table provides a comparative overview of the methodologies discussed.

Synthetic Strategy Starting Material Key Reagents Advantages Disadvantages Typical Yield Reference
Direct N-Acylation Azepane(Boc)₂O, Base (e.g., DMAP, Na₂CO₃)High yielding, straightforward, suitable for large scale.Limited to the synthesis of the parent N-Boc-azepane.>90%[6]
Ring Expansion N-Boc-4-piperidoneEthyl diazoacetate, BF₃·OEt₂Allows for the introduction of substituents on the azepane ring.Multi-step, requires careful control of reaction conditions.~60-70% (overall)[8]
From Chiral Precursors D-Lysine(Boc)₂O, Reducing agents (e.g., H₂/Pt)Provides access to enantiomerically pure substituted azepanes.Multi-step, may require specific protecting group strategies.Good to excellent[9][10]

Visualization of Synthetic Workflows

To further clarify the synthetic strategies, the following diagrams illustrate the logical flow of the key transformations.

direct_boc_protection azepane Azepane nboc_azepane N-Boc-Azepane azepane->nboc_azepane N-Acylation boc2o (Boc)₂O boc2o->nboc_azepane reagents Base (e.g., DMAP) Solvent (e.g., CH₂Cl₂) reagents->nboc_azepane ring_expansion piperidone 4-Piperidone boc_piperidone N-Boc-4-Piperidone piperidone->boc_piperidone N-Boc Protection keto_ester β-Keto Ester Intermediate boc_piperidone->keto_ester Ring Expansion diazo Ethyl Diazoacetate BF₃·OEt₂ diazo->keto_ester azepanone Azepan-4-one keto_ester->azepanone Hydrolysis & Decarboxylation hydrolysis Acidic Hydrolysis & Decarboxylation final_product N-Boc-4-oxoazepane azepanone->final_product N-Boc Protection boc2o (Boc)₂O boc2o->final_product

Caption: Ring expansion strategy for substituted N-Boc-azepanes.

Conclusion and Future Perspectives

The discovery and development of synthetic routes to N-Boc protected azepane intermediates have been pivotal to the advancement of medicinal chemistry. From the straightforward N-acylation of the parent amine to sophisticated ring expansion and chiral pool strategies, chemists now have a versatile toolkit to construct a wide array of functionalized azepane building blocks. The robustness and well-understood reactivity of the Boc protecting group provide a reliable foundation for the multi-step synthesis of complex drug candidates.

As drug discovery continues to venture into more complex chemical space, the demand for novel and efficient methods for the synthesis of functionalized heterocycles will undoubtedly grow. Future research in this area will likely focus on the development of more atom-economical and environmentally benign catalytic methods for the construction of the azepane ring and the introduction of the N-Boc group. Furthermore, the exploration of new protecting group strategies that offer alternative orthogonality will continue to be an active area of investigation, further expanding the synthetic chemist's ability to create the next generation of azepane-based therapeutics.

References

  • Recent Advances on the Synthesis of Azepane‐Based Compounds. (n.d.). ResearchGate.
  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. (n.d.). Semantic Scholar.
  • Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann- Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines | Request PDF. (n.d.). ResearchGate.
  • Di-tert-butyl dicarbonate. (n.d.). Wikipedia.
  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. (2010). ACS Publications.
  • Convenient Synthesis of (R)-3-[(tert-Butoxycarbonyl)amino]piperidine and (R)-3-[(tert-Butoxycarbonyl)amino]azepane. (n.d.). Thieme Chemistry.
  • Synthesis of bridged azepane β‐amino esters (±)‐25, (±)‐26, and (±)‐27. (n.d.). ResearchGate.
  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • N-Boc-ε-caprolactam (97%). (n.d.). Amerigo Scientific.
  • Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene Ketal: A New Route to Functional Aliphatic Polyamides. (2010). The Aquila Digital Community.
  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. (n.d.). PubMed Central.
  • The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. (2022). NSF Public Access Repository.
  • tert-Butyl 3-(butanoylamino)azepane-1-carboxylate. (n.d.). PubChem.
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. (2023). PubMed Central.
  • Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid | Request PDF. (n.d.). ResearchGate.
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace.
  • ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. (n.d.). ResearchGate.
  • EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals.
  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. (n.d.). Der Pharma Chemica.
  • Azepane. (n.d.). Wikipedia.
  • Synthesis of N-tert-Butyl-N′(N)- (1-aryl-1,4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl)-N(N′)- (substituted)benzoylhydrazine. (n.d.). ResearchGate.

Sources

An In-depth Technical Guide to the Stereochemistry of 1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The azepane scaffold is a privileged seven-membered heterocyclic motif frequently encountered in pharmacologically active compounds.[1][2] The inherent conformational flexibility and the potential for multiple stereogenic centers make the stereochemistry of substituted azepanes a critical aspect of drug design and development.[3] This guide provides a comprehensive technical overview of the stereochemistry of a specific derivative, 1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate. We will delve into the stereoisomerism of this molecule, explore potential strategies for its stereoselective synthesis and chiral resolution, and discuss advanced analytical techniques for the determination of its absolute configuration. Furthermore, the profound impact of stereochemistry on the pharmacological activity of azepane-based compounds will be highlighted, providing a rationale for the importance of stereochemical control in the development of novel therapeutics.

Introduction: The Significance of Azepanes and the Role of Stereochemistry

The azepane ring system, a seven-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide array of biological activities, including anticancer, anti-Alzheimer's, and antimicrobial properties.[2][4] The therapeutic efficacy of these compounds is often intrinsically linked to their three-dimensional structure. Stereoisomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[5][6] Therefore, a thorough understanding and control of stereochemistry are paramount in the drug discovery and development process.

This compound is a functionalized azepane derivative that presents a fascinating case study in stereochemistry. The presence of a chiral center at the C4 position, coupled with the conformational flexibility of the seven-membered ring, gives rise to a complex stereochemical landscape. This guide will provide a detailed exploration of this landscape, offering both theoretical insights and practical methodologies for the isolation and characterization of its stereoisomers.

Stereoisomerism and Conformational Dynamics

The core structure of this compound possesses a single stereogenic center at the C4 position, leading to the existence of two enantiomers: (R)-1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate and (S)-1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate.

Asymmetric_Reduction Prochiral_Precursor Prochiral_Precursor Racemic_Mixture Racemic_Mixture Prochiral_Precursor->Racemic_Mixture Non-selective reduction Single_Enantiomer Single_Enantiomer Prochiral_Precursor->Single_Enantiomer Asymmetric Reduction (Chiral Catalyst/Enzyme) Chiral_HPLC_Workflow Racemic_Sample Racemic_Sample Column_Screening Column_Screening Racemic_Sample->Column_Screening Inject Optimization Optimization Column_Screening->Optimization Partial Separation Observed No_Separation No_Separation Column_Screening->No_Separation No Separation Baseline_Separation Baseline_Separation Optimization->Baseline_Separation Fine-tune parameters Change_Column_or_Mobile_Phase Change_Column_or_Mobile_Phase No_Separation->Change_Column_or_Mobile_Phase

Sources

Methodological & Application

Application Note & Synthesis Protocol: 1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

The azepane scaffold is a privileged seven-membered heterocyclic motif integral to the structure of numerous biologically active compounds and approved pharmaceuticals. Its conformational flexibility allows it to interact with a wide range of biological targets, making it a valuable building block in drug discovery. This document provides a comprehensive, field-tested protocol for the synthesis of 1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate , a highly functionalized and versatile intermediate for further chemical elaboration.

While the Dieckmann condensation—an intramolecular Claisen condensation of a linear diester—is a classic strategy for forming cyclic β-keto esters, its application for seven-membered rings can be challenging, often resulting in lower yields due to unfavorable ring strain and competing side reactions.[1][2] A more robust and scalable approach, detailed herein, is a Lewis acid-catalyzed ring expansion of a readily available six-membered ring precursor, N-Boc-4-piperidone. This method, a variation of the Tiffeneau-Demjanov rearrangement, offers a more direct and efficient route to the target azepanone.[3]

This guide is designed for researchers in organic synthesis and medicinal chemistry, providing not only a step-by-step procedure but also the underlying mechanistic rationale and critical process considerations to ensure successful and reproducible execution.

Mechanistic Rationale: Ring Expansion Strategy

The core of this synthesis is the reaction between N-Boc-4-piperidone and ethyl diazoacetate (EDA) catalyzed by boron trifluoride etherate (BF₃·OEt₂). The causality of this transformation can be understood through the following steps:

  • Lewis Acid Activation: The boron trifluoride etherate, a potent Lewis acid, coordinates to the carbonyl oxygen of N-Boc-4-piperidone. This coordination polarizes the C=O bond, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The nucleophilic carbon of ethyl diazoacetate attacks the activated carbonyl carbon. This forms a tetrahedral boronate intermediate.

  • Rearrangement and Ring Expansion: A 1,2-alkyl shift is initiated, wherein one of the C-N bonds of the piperidine ring migrates to the adjacent carbon, displacing the dinitrogen group (N₂), which is an excellent leaving group. This concerted rearrangement expands the six-membered piperidine ring into a seven-membered azepane ring.

  • Product Formation: The collapse of the intermediate yields the final product, the β-keto ester this compound. The reaction is driven thermodynamically by the irreversible loss of nitrogen gas.

This strategic choice avoids the preparation of a complex linear diester required for a Dieckmann cyclization and leverages a highly efficient one-step ring expansion process that has been proven effective on an industrial scale.[3][4]

Experimental Protocol

This protocol is optimized for a laboratory scale and includes critical safety information.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
N-Boc-4-piperidone≥98%CommercialStore under inert gas.
Ethyl diazoacetate (EDA)~15% solution in CH₂Cl₂CommercialCaution: Potentially explosive and toxic.
Boron trifluoride etherate (BF₃·OEt₂)RedistilledCommercialCaution: Corrosive and moisture-sensitive.
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%CommercialUse from a solvent purification system or over molecular sieves.
Saturated Sodium Bicarbonate (NaHCO₃)ACS Grade-Aqueous solution.
Brine (Saturated NaCl)ACS Grade-Aqueous solution.
Anhydrous Magnesium Sulfate (MgSO₄)ACS Grade-For drying.
Silica Gel230-400 mesh-For column chromatography.
Ethyl Acetate & HexanesHPLC Grade-For chromatography.

Equipment:

  • Three-neck round-bottom flask with a magnetic stirrer.

  • Argon or Nitrogen gas inlet.

  • Thermometer.

  • Pressure-equalizing dropping funnel.

  • Low-temperature cooling bath (e.g., ice-salt or cryocooler).

  • Standard glassware for workup and purification.

  • Rotary evaporator.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Ring Expansion Reaction cluster_workup Workup & Purification cluster_final Final Product A 1. Charge flask with N-Boc-4-piperidone and anhydrous CH₂Cl₂ B 2. Establish inert atmosphere (N₂ or Ar) and cool to -10 °C A->B C 3. Add BF₃·OEt₂ catalyst and stir B->C D 4. Add Ethyl Diazoacetate solution dropwise over 1 hr C->D E 5. Stir at low temperature until reaction completion (TLC) D->E F 6. Quench with saturated aqueous NaHCO₃ E->F G 7. Extract with CH₂Cl₂ F->G H 8. Dry, filter, and concentrate crude product G->H I 9. Purify via flash column chromatography H->I J 1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate I->J

Caption: Overall workflow for the synthesis of the target azepanone.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add N-Boc-4-piperidone (5.0 g, 25.1 mmol) and anhydrous dichloromethane (80 mL).

  • Cooling and Catalyst Addition: Cool the resulting clear solution to -10 °C using an ice-salt bath. Under a positive flow of nitrogen, add boron trifluoride etherate (BF₃·OEt₂, 3.4 mL, 27.6 mmol, 1.1 equiv) dropwise via syringe. Stir the mixture for 15 minutes at this temperature.

  • Addition of Ethyl Diazoacetate: Prepare a solution of ethyl diazoacetate in dichloromethane (assuming a 15% w/w solution, use approx. 21.5 g, which contains ~3.23 g or 28.3 mmol, 1.13 equiv of EDA) and charge it into the dropping funnel. Add the EDA solution dropwise to the reaction mixture over 1 hour, ensuring the internal temperature does not rise above -5 °C.

    • Expert Insight: The slow, controlled addition of EDA is paramount to prevent dangerous decomposition and to minimize the formation of dimeric byproducts.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at -10 °C to 0 °C for an additional 2-3 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution (50 mL) dropwise while maintaining cooling. Vigorous gas evolution (N₂ and CO₂) will occur. Allow the mixture to warm to room temperature.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane (2 x 30 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic phase with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield a crude oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes. Combine the fractions containing the desired product and concentrate under reduced pressure to afford this compound as a pale yellow oil.

Quantitative Data Summary
CompoundMW ( g/mol )Mass / VolumeMoles (mmol)Molar Equiv.
N-Boc-4-piperidone199.255.0 g25.11.0
Boron trifluoride etherate141.933.4 mL27.61.1
Ethyl diazoacetate114.10~3.23 g28.31.13
Product (Expected) 285.34 ~5.5 - 6.5 g (19.3 - 22.8) 77-91% Yield

Safety and Handling

  • Ethyl Diazoacetate (EDA): EDA is toxic, a suspected carcinogen, and potentially explosive, especially in undiluted form or upon heating. Always handle solutions of EDA in a well-ventilated chemical fume hood, behind a blast shield. Avoid contact with skin and eyes. Do not use metal spatulas or ground glass joints that could cause friction.

  • Boron Trifluoride Etherate (BF₃·OEt₂): This reagent is highly corrosive and reacts violently with water. Handle under an inert atmosphere and wear appropriate personal protective equipment (gloves, goggles, lab coat).

  • Dichloromethane: A volatile solvent and suspected carcinogen. All operations should be performed in a fume hood.

Troubleshooting

IssueProbable Cause(s)Recommended Solution(s)
Low or No Reaction Inactive catalyst (hydrolyzed BF₃·OEt₂). Insufficiently low temperature.Use a fresh, unopened bottle of BF₃·OEt₂. Ensure the reaction temperature is maintained at or below the recommended level.
Low Yield Premature quenching of EDA. Reaction not run to completion. Loss during workup/purification.Ensure slow, controlled addition of the quenching solution. Monitor reaction closely by TLC before workup. Be careful during extractions and chromatography.
Formation of Side Products Temperature too high during EDA addition. EDA added too quickly.Maintain strict temperature control. Adhere to the dropwise addition rate specified in the protocol.

References

  • Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization. Organic Chemistry Class Notes.
  • Li, G., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Organic Process Research & Development, 14(6), 1395–1399.
  • Organic Reactions. (2011). The Dieckmann Condensation. John Wiley & Sons, Inc.
  • SynArchive. (n.d.). Dieckmann Condensation.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation.

Sources

Synthesis of Azepanones via Dieckmann Condensation: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Constructing the Seven-Membered Ring

The azepanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthesis, however, presents challenges inherent to the formation of medium-sized rings. The Dieckmann condensation, an intramolecular variant of the Claisen condensation, provides a robust and reliable method for constructing the requisite seven-membered ring system.[1][2] This base-catalyzed reaction transforms a linear amino-diester into a cyclic β-keto ester, a direct precursor to the desired azepanone.[3]

This application note provides a comprehensive guide to the experimental procedure for synthesizing azepanones using the Dieckmann condensation. It delves into the mechanistic underpinnings of the reaction to rationalize protocol choices, offers a detailed step-by-step procedure, and outlines the subsequent hydrolysis and decarboxylation steps to yield the final product.

Scientific Principles and Mechanistic Rationale

The Dieckmann condensation is a powerful cyclization reaction that proceeds via the intramolecular condensation of a diester in the presence of a strong base.[4] The overall transformation is driven by the formation of a thermodynamically stable, resonance-stabilized enolate of the resulting β-keto ester.[5] Understanding the mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.

The five key steps are:

  • Enolate Formation: A strong base abstracts an acidic α-proton from one of the ester groups to generate a nucleophilic enolate ion.[1]

  • Intramolecular Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, forming a new carbon-carbon bond and a cyclic tetrahedral intermediate.[6]

  • Alkoxide Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide leaving group.[3]

  • Irreversible Deprotonation: The alkoxide by-product or excess base deprotonates the highly acidic α-hydrogen located between the two carbonyls of the newly formed β-keto ester. This step is essentially irreversible and is the primary driving force for the reaction.[5]

  • Acidic Workup: A final protonation step during aqueous workup neutralizes the enolate to yield the final cyclic β-keto ester product.[7]

Dieckmann_Mechanism cluster_main Dieckmann Condensation Mechanism cluster_decarboxylation Post-Condensation Steps START Amino-Diester ENOLATE Enolate Formation (Base abstracts α-H+) START->ENOLATE + Base (-ROH) TETRA Intramolecular Attack (Forms C-C bond) ENOLATE->TETRA Nucleophilic attack BKE Cyclic β-Keto Ester Enolate (Alkoxide eliminated) TETRA->BKE - OR PRODUCT Cyclic β-Keto Ester (After H+ workup) BKE->PRODUCT + H3O+ PRODUCT_DEC Cyclic β-Keto Ester ACID β-Keto Acid (Hydrolysis) PRODUCT_DEC->ACID H3O+, Δ ENOL_INT Enol Intermediate ACID->ENOL_INT Heat (Δ) - CO2 AZEPANONE Azepanone (Final Product) ENOL_INT->AZEPANONE Tautomerization

Caption: Reaction mechanism for azepanone synthesis.

Causality Behind Experimental Choices:
  • Choice of Base: The selection of the base is critical. While traditional conditions use sodium ethoxide in ethanol, modern protocols often favor non-nucleophilic, sterically hindered bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium bis(trimethylsilyl)amide (LHMDS) in aprotic solvents like THF.[8] This minimizes side reactions such as transesterification and intermolecular Claisen condensations.[3] A full equivalent of base is required because it is consumed in the final deprotonation step that drives the reaction to completion.[9]

  • Solvent System: Anhydrous polar aprotic solvents (e.g., THF, DMF) are preferred as they effectively solvate the counter-ion of the base without interfering with the enolate's nucleophilicity.[8] Non-polar solvents like toluene or benzene can also be used, often at reflux temperatures.

  • Substrate Concentration: The reaction should be run under reasonably dilute conditions to favor the intramolecular cyclization over intermolecular polymerization, which can be a competing side reaction, especially when forming medium-sized rings.[8]

  • Temperature Control: The initial enolate formation is often performed at 0 °C or room temperature to control the reaction rate. Subsequent heating to reflux may be necessary to drive the cyclization to completion.

Experimental Protocol: Synthesis of a Substituted Azepanone Precursor

This protocol describes a general procedure for the Dieckmann condensation of a diethyl 4-(substituted-amino)heptanedioate to form the corresponding ethyl 2-oxoazepane-4-carboxylate.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )Role/PurposeKey Properties
Diethyl amino-diesterVariesVariesStarting MaterialMust be pure and anhydrous
Sodium Hydride (60% disp.)NaH24.00BaseFlammable solid, reacts violently with water
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11SolventAnhydrous, polar aprotic
Saturated NH₄Cl SolutionNH₄Cl53.49Quenching AgentMildly acidic aqueous solution
Diethyl Ether / Ethyl AcetateVariesVariesExtraction SolventOrganic, immiscible with water
Anhydrous MgSO₄ or Na₂SO₄VariesVariesDrying AgentRemoves residual water from organic phase
Acetic Acid (Glacial)CH₃COOH60.05Neutralizing AcidProton source for workup
Step-by-Step Methodology

I. Reaction Setup and Execution

  • Inert Atmosphere: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Base Suspension: Carefully weigh sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) and add it to the reaction flask. Add anhydrous THF (see table below for volume) via cannula or syringe to create a suspension.

  • Substrate Addition: Dissolve the diethyl amino-diester (1.0 equivalent) in anhydrous THF. Using a dropping funnel, add the diester solution dropwise to the stirred NaH suspension at 0 °C (ice bath). Control the addition rate to manage hydrogen gas evolution.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C for THF) and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-20 hours.

II. Reaction Work-up and Quenching

  • Cooling: Once the reaction is complete (as indicated by TLC), cool the flask to 0 °C in an ice bath.

  • Quenching: Cautiously quench the reaction by the slow, dropwise addition of glacial acetic acid to neutralize any remaining NaH and protonate the enolate. Alternatively, saturated aqueous ammonium chloride solution can be used.[10]

  • Extraction: Transfer the mixture to a separatory funnel. Add water and an organic extraction solvent (e.g., diethyl ether or ethyl acetate). Shake vigorously and allow the layers to separate.

  • Washing: Collect the organic layer. Wash it sequentially with water and then with brine to remove inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude β-keto ester.

III. Purification

  • Chromatography: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure cyclic β-keto ester.

Workflow cluster_workflow Experimental Workflow SETUP 1. Setup Flask (Inert Atmosphere) BASE 2. Add NaH and THF SETUP->BASE ADD 3. Add Diester Solution (0 °C) BASE->ADD REFLUX 4. Heat to Reflux (Monitor by TLC) ADD->REFLUX COOL 5. Cool to 0 °C REFLUX->COOL QUENCH 6. Quench with Acid/NH4Cl COOL->QUENCH EXTRACT 7. Extraction & Washing QUENCH->EXTRACT DRY 8. Dry & Concentrate EXTRACT->DRY PURIFY 9. Column Chromatography DRY->PURIFY

Caption: Workflow for Dieckmann Condensation.

Typical Reaction Parameters
ParameterValue/ConditionRationale
Diester Concentration0.1 - 0.5 M in THFBalances reaction rate and minimizes intermolecular side reactions.
BaseSodium Hydride (NaH)Strong, non-nucleophilic base; H₂ evolution provides visual cue.
Equivalents of Base1.1 - 1.5 eq.Ensures complete deprotonation to drive the reaction forward.
Temperature0 °C to Reflux (66 °C)Initial cooling for controlled addition, heating for cyclization.
Reaction Time4 - 20 hoursVaries with substrate; monitor by TLC for completion.
Expected Yield60 - 85%Yields for 7-membered rings can be lower than for 5- or 6-membered rings.[3]

Protocol 2: Hydrolysis and Decarboxylation to Azepanone

The product of the Dieckmann condensation is a β-keto ester.[11] To obtain the final azepanone, the ester group must be removed. This is typically achieved through acidic or basic hydrolysis followed by thermal decarboxylation.[12][13]

  • Hydrolysis: Place the purified cyclic β-keto ester (1.0 equivalent) in a round-bottom flask with a stir bar. Add an aqueous acid solution (e.g., 6M HCl or H₂SO₄) or a basic solution (e.g., 10% NaOH).

  • Heating: Heat the mixture to reflux for 2-12 hours until the ester is fully hydrolyzed to the corresponding β-keto acid.[14] Monitor by TLC.

  • Decarboxylation: Continue heating the acidic mixture. The β-keto acid intermediate is unstable and will readily lose carbon dioxide (CO₂) upon heating to form an enol, which tautomerizes to the final, more stable azepanone.[15][16]

  • Workup and Purification: After cooling, neutralize the reaction mixture. Extract the azepanone product with an organic solvent. Wash, dry, and concentrate the organic phase. The crude azepanone can then be purified by distillation or column chromatography.

Conclusion and Field Insights

The Dieckmann condensation is an indispensable tool for the synthesis of azepanones and other cyclic ketones.[17] While the formation of seven-membered rings can be less favorable than five- or six-membered rings, careful control of reaction parameters—particularly substrate concentration and the choice of a non-nucleophilic base—can lead to good yields. The subsequent one-pot hydrolysis and decarboxylation sequence efficiently converts the intermediate β-keto ester into the final azepanone target, providing a streamlined pathway for drug development professionals to access this important heterocyclic scaffold.

References

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
  • Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry.
  • Fiveable. (n.d.). Cyclic β-Ketoester Definition.
  • Tsuji, J. (2004). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 80(7), 349–363.
  • Cooper, M. M., & Klymkowsky, M. W. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts.
  • Grokipedia. (n.d.). Dieckmann condensation.
  • Wikipedia. (n.d.). Dieckmann condensation.
  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction.
  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
  • Various Authors. (2023). Strategies for constructing seven-membered rings: Applications in natural product synthesis. Chinese Chemical Letters, 35(6), 109229.
  • NROChemistry. (n.d.). Dieckmann Condensation.
  • Chemistry Notes. (n.d.). Dieckmann Condensation Mechanism, Examples and Application.
  • Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization.
  • Chemistry LibreTexts. (2023, January 14). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization.
  • OpenStax. (2023, September 20). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Organic Chemistry.
  • The Organic Chemistry Tutor. (2018, May 10). Dieckmann Condensation Reaction Mechanism. YouTube.
  • Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry.
  • Leah4sci. (2018, October 9). Claisen Condensation and Dieckmann Condensation. YouTube.

Sources

Application Notes and Protocols for the Synthesis of Azepanones via Ring Expansion of Piperidones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azepane Scaffold in Modern Drug Discovery

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its inherent three-dimensional structure and conformational flexibility provide an excellent framework for developing novel therapeutic agents that can effectively probe the complex topographies of biological targets.[2][3] Consequently, azepane-containing compounds have demonstrated a vast array of pharmacological activities, leading to numerous FDA-approved drugs for treating conditions ranging from diabetes to cancer and allergies.[1][2][4]

While several strategies exist for constructing the azepane core, one of the most efficient and versatile approaches is the one-carbon ring expansion of readily available six-membered piperidone precursors.[5][6] This strategy leverages the rich chemistry of piperidines, which are common motifs in both commercial and proprietary compound collections, to access the medicinally significant azepanone framework.[7][8]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing three classical and robust methods for the ring expansion of piperidones: the Tiffeneau-Demjanov Rearrangement, the Schmidt Reaction, and the Beckmann Rearrangement. Each section provides a theoretical background, a detailed step-by-step protocol with explanations for key experimental choices, and critical insights into the reaction's scope and limitations.

Tiffeneau-Demjanov Rearrangement

The Tiffeneau-Demjanov Rearrangement (TDR) is a powerful method for the homologation of cyclic ketones.[9] The reaction proceeds via a β-amino alcohol intermediate, which, upon treatment with nitrous acid, undergoes diazotization followed by a concerted rearrangement to yield the ring-expanded ketone.[10][11] A key advantage of the TDR is that the desired product is a ketone, which avoids a subsequent oxidation step that is often required in the related Demjanov rearrangement.[9]

Reaction Mechanism

The process begins with the formation of a 1-(aminomethyl)-cycloalkanol from the parent piperidone. This precursor is then treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a highly unstable diazonium ion. The lability of the diazonium group, an excellent leaving group (N₂), facilitates a[1][5]-alkyl shift, leading to the expulsion of nitrogen gas and the formation of the seven-membered azepanone ring.[12]

Tiffeneau_Demjanov_Mechanism Tiffeneau-Demjanov Rearrangement Mechanism cluster_reactants cluster_intermediates cluster_products Piperidone Piperidone AminoAlcohol 1-(aminomethyl)-piperidin-1-ol Piperidone->AminoAlcohol 1. KCN, H₂O 2. LiAlH₄, THF Diazonium Diazonium Intermediate AminoAlcohol->Diazonium NaNO₂, HCl (aq) 0-5 °C Azepanone Azepanone Diazonium->Azepanone Rearrangement N2 N₂ Diazonium->N2 Loss of N₂

Caption: Mechanism of the Tiffeneau-Demjanov Rearrangement.

Experimental Protocol: Synthesis of Azepan-4-one from Piperidin-4-one

This protocol is a representative two-step procedure starting from a commercially available piperidone.

Part A: Synthesis of 1-(aminomethyl)piperidin-4-ol

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add piperidin-4-one hydrochloride (1 equiv.).

  • Cyanohydrin Formation: Dissolve the starting material in deionized water. Cool the solution to 0 °C in an ice bath. Slowly add a solution of potassium cyanide (KCN) (1.1 equiv.) in water dropwise over 30 minutes.

    • Causality: The reaction is performed at low temperature to control the exothermicity and minimize side reactions. KCN provides the nucleophilic cyanide that attacks the carbonyl carbon. Extreme caution is required when handling cyanides.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reduction: In a separate, larger flame-dried flask under an inert atmosphere (N₂ or Ar), prepare a suspension of lithium aluminum hydride (LiAlH₄) (3-4 equiv.) in anhydrous tetrahydrofuran (THF). Cool this suspension to 0 °C.

    • Causality: LiAlH₄ is a powerful reducing agent required to reduce both the nitrile group to a primary amine and the cyanohydrin hydroxyl group back to the alcohol (if it was protected). An excess is used to ensure complete conversion.

  • Addition: Slowly and carefully add the aqueous cyanohydrin reaction mixture to the LiAlH₄ suspension.

    • Safety Insight: This addition is highly exothermic and will generate hydrogen gas. A slow rate of addition and efficient cooling are critical.

  • Workup: After the addition is complete, allow the reaction to stir at room temperature for 4 hours, then gently reflux for another 2 hours. Cool the mixture to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Isolation: Filter the resulting granular precipitate and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude 1-(aminomethyl)piperidin-4-ol, which can be purified by crystallization or column chromatography.

Part B: Ring Expansion to Azepan-4-one

  • Setup: Dissolve the purified 1-(aminomethyl)piperidin-4-ol (1 equiv.) in a dilute aqueous solution of hydrochloric acid (HCl) in a flask equipped with a stir bar and cooled to 0 °C.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂) (1.2 equiv.) in cold deionized water. Add this solution dropwise to the stirred amino alcohol solution, ensuring the internal temperature remains below 5 °C.

    • Causality: Low temperature is crucial to prevent the premature decomposition of the diazonium intermediate and minimize the formation of side products.[13] The reaction is acid-catalyzed.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Vigorous bubbling (N₂ evolution) should be observed.

  • Neutralization & Extraction: Carefully neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude azepan-4-one can be purified by vacuum distillation or column chromatography.

Parameter Condition/Reagent Rationale
Precursor Synthesis KCN, then LiAlH₄Forms the required β-amino alcohol intermediate.
Rearrangement Reagent NaNO₂ / aq. HClIn situ generation of nitrous acid for diazotization.
Temperature 0-5 °CStabilizes the reactive diazonium intermediate.[13]
Typical Yields 50-70%Variable, depends on substrate and reaction conditions.

Schmidt Reaction

The Schmidt reaction offers a more direct, one-pot conversion of a piperidone to an azepanone using hydrazoic acid (HN₃) or, more commonly, sodium azide with a strong acid catalyst.[14] This method is particularly useful for N-substituted piperidones.[15]

WARNING: The Schmidt reaction involves the in situ generation of hydrazoic acid, which is highly toxic, volatile, and explosive. Sodium azide is also acutely toxic. This reaction must be performed by trained personnel in a well-ventilated chemical fume hood behind a blast shield.

Reaction Mechanism

The reaction is initiated by the protonation of the piperidone carbonyl group by a strong acid, activating it for nucleophilic attack by the azide ion. The resulting intermediate eliminates water to form a diazoiminium ion. A subsequent rearrangement, involving the migration of one of the α-carbon atoms to the nitrogen, leads to the expulsion of dinitrogen and formation of a nitrilium ion. This ion is then trapped by water and tautomerizes to the final, stable azepanone product.[14][16]

Schmidt_Reaction_Mechanism Schmidt Reaction Mechanism Piperidone N-Alkyl-4-piperidone ProtonatedKetone Protonated Ketone Piperidone->ProtonatedKetone Azidohydrin Azidohydrin Intermediate ProtonatedKetone->Azidohydrin + NaN₃ Diazoiminium Diazoiminium Ion Azidohydrin->Diazoiminium Nitrilium Nitrilium Ion Diazoiminium->Nitrilium Rearrangement N2 N₂ Diazoiminium->N2 Loss of N₂ Azepanone N-Alkyl-1,4-diazepin-5-one Nitrilium->Azepanone Beckmann_Rearrangement_Mechanism Beckmann Rearrangement Mechanism Piperidone Piperidone Oxime Piperidone Oxime Piperidone->Oxime ActivatedOxime Activated Oxime (e.g., protonated) Oxime->ActivatedOxime Acid (e.g., PPA) Nitrilium Nitrilium Ion ActivatedOxime->Nitrilium ImidicAcid Imidic Acid Tautomer Nitrilium->ImidicAcid +H₂O Azepanone Azepanone (Lactam) ImidicAcid->Azepanone Experimental_Workflow General Workflow for Azepanone Synthesis Start Select Substituted Piperidone Intermediate Synthesize Key Intermediate (e.g., β-Amino Alcohol, Oxime) (If required) Start->Intermediate Step 1 Expansion Perform Ring Expansion Reaction (TDR, Schmidt, or Beckmann) Start->Expansion Direct (e.g., Schmidt) Intermediate->Expansion Step 2 Workup Reaction Quench, Extraction & Workup Expansion->Workup Purify Purification (Chromatography, Distillation, or Recrystallization) Workup->Purify Analyze Characterization (NMR, MS, IR) Purify->Analyze Product Pure Azepanone Scaffold Analyze->Product Downstream Downstream Applications (e.g., Library Synthesis, SAR Studies) Product->Downstream

Sources

The Strategic Application of ETHYL 1-BOC-5-OXO-HEXAHYDRO-1H-AZEPINE-4-CARBOXYLATE (CAS 141642-82-2) in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Azepane Intermediate

ETHYL 1-BOC-5-OXO-HEXAHYDRO-1H-AZEPINE-4-CARBOXYLATE, identified by CAS number 141642-82-2, is a highly functionalized seven-membered heterocyclic compound. Its unique structure, incorporating a protected amine, a ketone, and an ester functionality, positions it as a valuable intermediate for the synthesis of complex molecular architectures, particularly those with relevance in medicinal chemistry. The azepane core is a key structural motif in a number of biologically active compounds, and its derivatives are of significant interest in drug discovery.[1][2] This document provides detailed application notes and a representative protocol for the utilization of this intermediate in the synthesis of novel pyrazole-fused azepane derivatives, which are promising scaffolds for the development of new therapeutic agents. Pyrazole-containing compounds are recognized as a significant class of N-heterocycles due to their wide-ranging applications as synthetic intermediates in the preparation of materials with important biological and physicochemical properties.[3][4]

Core Chemical Attributes and Reactivity Profile

The reactivity of CAS 141642-82-2 is dictated by its three principal functional groups:

  • Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group for the azepane nitrogen. This allows for selective reactions at other sites of the molecule without interference from the secondary amine.

  • β-Keto Ester System: The ketone at the 5-position and the ethyl carboxylate at the 4-position constitute a β-keto ester moiety. This is a classic functional group arrangement that is highly versatile in organic synthesis, most notably in its reaction with hydrazines to form pyrazoles.

  • Azepane Ring: The seven-membered ring provides a flexible, three-dimensional scaffold that can be exploited to orient substituents in specific spatial arrangements, a critical aspect in designing molecules that interact with biological targets.

The primary application detailed herein focuses on the reaction of the β-keto ester system to construct a fused pyrazole ring, a privileged scaffold in drug discovery known for its presence in numerous approved drugs.[5][6]

Application Note: Synthesis of a Novel Pyrazolyl-Azepane Derivative

This section outlines the synthetic strategy for converting ETHYL 1-BOC-5-OXO-HEXAHYDRO-1H-AZEPINE-4-CARBOXYLATE into a novel tert-butyl 4-methyl-2-phenyl-2,5,6,7,8,9-hexahydro-4H-pyrazolo[4,3-c]azepine-7-carboxylate. This transformation leverages the classical Knorr pyrazole synthesis, a reliable and well-understood reaction.

Reaction Principle: Knorr Pyrazole Synthesis

The reaction of a 1,3-dicarbonyl compound (in this case, the β-keto ester within our azepane intermediate) with a hydrazine derivative is a cornerstone of heterocyclic chemistry for the synthesis of pyrazoles. The mechanism involves an initial condensation between one of the carbonyl groups and the hydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrazole ring. The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls can sometimes be an issue, but in many cases, specific reaction conditions can favor the formation of a single regioisomer.

Detailed Experimental Protocol

Objective: To synthesize tert-butyl 4-methyl-2-phenyl-2,5,6,7,8,9-hexahydro-4H-pyrazolo[4,3-c]azepine-7-carboxylate from ETHYL 1-BOC-5-OXO-HEXAHYDRO-1H-AZEPINE-4-CARBOXYLATE.

Materials:

ReagentCAS NumberMolecular Weight
ETHYL 1-BOC-5-OXO-HEXAHYDRO-1H-AZEPINE-4-CARBOXYLATE141642-82-2285.34
Phenylhydrazine100-63-0108.14
Acetic Acid (Glacial)64-19-760.05
Ethanol (Anhydrous)64-17-546.07
Sodium Bicarbonate (Saturated Aqueous Solution)144-55-884.01
Magnesium Sulfate (Anhydrous)7487-88-9120.37
Ethyl Acetate141-78-688.11
Hexanes110-54-386.18

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ETHYL 1-BOC-5-OXO-HEXAHYDRO-1H-AZEPINE-4-CARBOXYLATE (1.0 g, 3.5 mmol).

  • Solvent Addition: Dissolve the starting material in 20 mL of anhydrous ethanol.

  • Reagent Addition: Add phenylhydrazine (0.38 g, 3.5 mmol) to the solution, followed by the addition of glacial acetic acid (0.21 g, 3.5 mmol) as a catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in 50 mL of ethyl acetate. Wash the organic layer with 2 x 25 mL of saturated aqueous sodium bicarbonate solution, followed by 25 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the pure tert-butyl 4-methyl-2-phenyl-2,5,6,7,8,9-hexahydro-4H-pyrazolo[4,3-c]azepine-7-carboxylate.

Expected Outcome:

The expected product is a stable, solid compound. The yield will vary depending on the reaction conditions and purification efficiency, but yields in the range of 60-80% are anticipated based on similar transformations. The structure of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of the Synthetic Workflow

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product A ETHYL 1-BOC-5-OXO-HEXAHYDRO- 1H-AZEPINE-4-CARBOXYLATE (CAS 141642-82-2) B Phenylhydrazine Acetic Acid Ethanol, Reflux A->B Knorr Pyrazole Synthesis C tert-butyl 4-methyl-2-phenyl-2,5,6,7,8,9-hexahydro- 4H-pyrazolo[4,3-c]azepine-7-carboxylate B->C Cyclization & Dehydration

Caption: Synthetic workflow for the preparation of a novel pyrazolyl-azepane derivative.

Potential Applications and Further Transformations

The resulting pyrazolyl-azepane scaffold is a versatile platform for further chemical modifications. The Boc protecting group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid in dichloromethane) to liberate the secondary amine of the azepane ring. This free amine can then be functionalized in a variety of ways, such as through acylation, alkylation, or reductive amination, to generate a library of diverse compounds for biological screening.

Given that derivatives of pyrimido[4,5-d]azepines have been studied as selective 5-HT2C receptor agonists, it is plausible that the novel pyrazolyl-azepane scaffold could also serve as a starting point for the development of ligands for this or other G-protein coupled receptors.[7] The pyrazole moiety itself is a well-established pharmacophore with a broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][6][8]

Logical Relationship of Functional Group Transformations

G A ETHYL 1-BOC-5-OXO-HEXAHYDRO-1H-AZEPINE-4-CARBOXYLATE β-Keto Ester Boc-Protected Amine B Pyrazolyl-Azepane Intermediate Fused Pyrazole Ring Boc-Protected Amine A:f1->B:f1 Knorr Synthesis A:f2->B:f2 Unchanged C Deprotected Pyrazolyl-Azepane Fused Pyrazole Ring Free Secondary Amine B:f2->C:f2 Deprotection (e.g., TFA) B:f1->C:f1 Unchanged D Diverse Library of Compounds Further Functionalization C:f2->D Acylation, Alkylation, etc.

Caption: Logical flow of functional group transformations from the starting intermediate.

Safety and Handling Considerations

ETHYL 1-BOC-5-OXO-HEXAHYDRO-1H-AZEPINE-4-CARBOXYLATE should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Phenylhydrazine is toxic and a suspected carcinogen; therefore, extreme caution should be exercised when handling this reagent. For detailed safety information, consult the Safety Data Sheet (SDS) for each chemical used in the protocol.

Conclusion

ETHYL 1-BOC-5-OXO-HEXAHYDRO-1H-AZEPINE-4-CARBOXYLATE is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel heterocyclic compounds for drug discovery. The protocol detailed herein provides a clear and scientifically sound method for its application in the construction of a pyrazolyl-azepane scaffold. The adaptability of this scaffold for further chemical elaboration opens up numerous avenues for the creation of new molecular entities with potential therapeutic applications. The strategic use of this intermediate can significantly contribute to the expansion of accessible chemical space for researchers in the pharmaceutical and life sciences.

References

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
  • Recent Advances on the Synthesis of Azepane-Based Compounds.
  • 194 recent advances in the synthesis of new pyrazole deriv
  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. [Link]
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Synthesis of Functionalized Azepines via Cu(I)
  • Facile new industrial process for synthesis of teneligliptin through new intermediates and its optimization with control of impurities.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • ETHYL 1-BOC-5-OXO-HEXAHYDRO-1H-AZEPINE-4-CARBOXYL
  • CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.
  • WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydr
  • Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities. MDPI. [Link]
  • Overview of synthesis of pyrazole derivatives [a].

Sources

Synthetic Routes to Bioactive Azepane Derivatives from Dicarboxylate Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The seven-membered nitrogen-containing heterocyclic scaffold, azepane, is a cornerstone in modern medicinal chemistry. Its inherent three-dimensional structure and conformational flexibility make it a privileged motif in the design of novel therapeutics targeting a wide array of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1] This guide provides a detailed exploration of synthetic strategies for constructing bioactive azepane derivatives, with a particular focus on the versatile and readily available dicarboxylate precursors. We will delve into the mechanistic underpinnings of key chemical transformations and provide detailed, actionable protocols for their implementation in a laboratory setting.

Strategic Approaches to Azepane Ring Formation from Dicarboxylates

The synthesis of the azepane ring from linear dicarboxylate precursors primarily relies on two powerful and complementary intramolecular cyclization strategies: the Dieckmann condensation and reductive amination. The choice between these routes is often dictated by the desired substitution pattern on the azepane ring and the availability of starting materials.

Dieckmann Condensation: Crafting the Azepane Core via β-Keto Esters

The Dieckmann condensation is a robust and widely employed method for the formation of cyclic β-keto esters through the intramolecular cyclization of a diester in the presence of a strong base.[2][3][4] This reaction is particularly well-suited for the synthesis of 5- and 6-membered rings, and with careful optimization, can be effectively applied to the construction of the 7-membered azepane ring system.[3][4]

The general workflow for synthesizing an N-substituted azepane-2-carboxylate derivative via a Dieckmann condensation strategy is depicted below. This process begins with the formation of an amino diester, typically from a pimelate derivative and a primary amine, followed by base-mediated intramolecular cyclization.

Dieckmann_Workflow start Pimelate Derivative (e.g., Diethyl Pimelate) amino_diester N-Substituted Amino Diester start->amino_diester Nucleophilic Substitution amine Primary Amine (R-NH2) amine->amino_diester dieckmann Dieckmann Condensation (Base, e.g., NaOEt) amino_diester->dieckmann beta_keto_ester Cyclic β-Keto Ester dieckmann->beta_keto_ester Intramolecular Cyclization decarboxylation Hydrolysis & Decarboxylation beta_keto_ester->decarboxylation azepanone N-Substituted Azepan-2-one decarboxylation->azepanone further_functionalization Further Functionalization azepanone->further_functionalization

Caption: General workflow for azepane synthesis via Dieckmann condensation.

The Dieckmann condensation proceeds through the deprotonation of an α-carbon of one of the ester groups to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group in an intramolecular fashion to form a cyclic tetrahedral intermediate. Subsequent elimination of an alkoxide leaving group yields the cyclic β-keto ester.[5] The driving force for this reaction is the formation of a highly stabilized enolate of the product upon deprotonation by the alkoxide base.[3]

This protocol details the synthesis of a key azepane intermediate, ethyl 1-benzyl-2-oxoazepane-3-carboxylate, starting from diethyl pimelate and benzylamine.

Step 1: Synthesis of Diethyl 2-(benzylamino)heptanedioate

  • Materials: Diethyl pimelate, benzylamine, triethylamine, toluene, diethyl ether, saturated sodium bicarbonate solution, brine, magnesium sulfate.

  • Procedure:

    • To a solution of diethyl pimelate (1.0 eq) in toluene, add benzylamine (1.1 eq) and triethylamine (1.2 eq).

    • Reflux the mixture for 24 hours, monitoring the reaction progress by TLC.

    • Cool the reaction to room temperature and dilute with diethyl ether.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford diethyl 2-(benzylamino)heptanedioate.

Step 2: Dieckmann Condensation

  • Materials: Diethyl 2-(benzylamino)heptanedioate, sodium ethoxide, dry toluene, 1 M HCl, diethyl ether, brine, magnesium sulfate.

  • Procedure:

    • To a suspension of sodium ethoxide (1.5 eq) in dry toluene at 0 °C, add a solution of diethyl 2-(benzylamino)heptanedioate (1.0 eq) in dry toluene dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux for 6 hours.

    • Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • The resulting crude ethyl 1-benzyl-2-oxoazepane-3-carboxylate can be used in the next step without further purification or can be purified by column chromatography.

Reductive Amination: A Direct and Versatile Route to N-Substituted Azepanes

Reductive amination is a powerful and highly versatile method for the formation of amines from carbonyl compounds and ammonia or primary or secondary amines.[6] In the context of azepane synthesis from dicarboxylates, this strategy involves the intramolecular reductive amination of an amino-dicarboxylate or a related precursor. This approach offers a more direct route to the azepane core compared to the Dieckmann condensation, often proceeding in a one-pot fashion.

A general workflow for the synthesis of an N-substituted azepane derivative via intramolecular reductive amination is illustrated below. This process can start from a dicarboxylic acid, a diester, or a dialdehyde, which is then reacted with a primary amine to form an intermediate that undergoes in situ cyclization and reduction.

Reductive_Amination_Workflow start Pimelic Acid or Derivative (Diester/Dialdehyde) intermediate Open-Chain Intermediate (Amino-dicarbonyl or similar) start->intermediate amine Primary Amine (R-NH2) amine->intermediate cyclization Intramolecular Cyclization intermediate->cyclization iminium Cyclic Iminium Ion cyclization->iminium Dehydration reduction Reduction (e.g., NaBH3CN, H2/Pd) iminium->reduction azepane N-Substituted Azepane Derivative reduction->azepane

Caption: General workflow for azepane synthesis via intramolecular reductive amination.

The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an iminium ion. This electrophilic iminium ion is then reduced by a suitable reducing agent to yield the corresponding amine.[7] For intramolecular reactions leading to azepanes, the initial reaction between the dicarboxylate precursor and the primary amine forms an open-chain intermediate that can then cyclize to form a cyclic iminium ion, which is subsequently reduced.

This protocol outlines a one-pot procedure for the synthesis of N-benzylazepane, a versatile building block for more complex bioactive molecules.

  • Materials: Pimelic acid, benzylamine, sodium borohydride, acetic acid, methanol, dichloromethane, saturated sodium bicarbonate solution, brine, magnesium sulfate.

  • Procedure:

    • In a round-bottom flask, dissolve pimelic acid (1.0 eq) and benzylamine (1.1 eq) in methanol.

    • Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Cool the reaction mixture to 0 °C and add sodium borohydride (2.5 eq) portion-wise, controlling the gas evolution.

    • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

    • Quench the reaction by the careful addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

    • Purify by flash column chromatography on silica gel to obtain N-benzylazepane.

Application in the Synthesis of Bioactive Azepane Derivatives

The synthetic routes described above provide access to a wide range of functionalized azepane scaffolds that are key components of numerous biologically active molecules.

Case Study: Azepane-Based PTPN2/PTPN1 Inhibitors

Protein tyrosine phosphatases PTPN2 and PTPN1 are implicated in various immune signaling pathways, and their inhibition is an attractive strategy for cancer immunotherapy.[8][9] Several potent and selective inhibitors of PTPN2/PTPN1 feature an azepane core. The synthesis of these complex molecules can leverage the methodologies outlined above to construct the central azepane ring. For instance, a substituted pimelate derivative can be reacted with a suitable arylamine, followed by a Dieckmann condensation and subsequent functionalization to yield the desired inhibitor.

Table 1: Comparison of Synthetic Routes to Azepane Cores

FeatureDieckmann CondensationReductive Amination
Starting Material Diester (e.g., Diethyl Pimelate)Dicarboxylic Acid, Diester, or Dialdehyde
Key Intermediate Cyclic β-Keto EsterCyclic Iminium Ion
Reagents Strong Base (e.g., NaOEt)Reducing Agent (e.g., NaBH₃CN, H₂/Pd)
Advantages Well-established, good for creating specific substitution patternsOften one-pot, highly versatile, broad substrate scope
Limitations Requires anhydrous conditions, can have side reactionsReducing agent selectivity can be a challenge

Conclusion

The synthesis of bioactive azepane derivatives from dicarboxylate precursors is a versatile and powerful strategy in drug discovery. The Dieckmann condensation and reductive amination represent two of the most effective methods for the construction of the azepane ring, each with its own set of advantages and considerations. The protocols and strategic insights provided in this guide are intended to equip researchers with the foundational knowledge and practical tools to design and execute efficient syntheses of novel azepane-based therapeutic agents.

References

  • Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. Eur J Med Chem. 2024 Apr 15:270:116390. [Link]
  • Synthesis and Structure-Activity Optimization of Azepane-Containing Derivatives as PTPN2/PTPN1 Inhibitors.
  • Master The Dieckmann Condens
  • Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. [Link]
  • Hitchhiker's guide to reductive amin
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]
  • Synthesis and Structure-Activity Optimization of Azepane-Containing Derivatives as PTPN2/PTPN1 Inhibitors.
  • Dieckmann Condens
  • Draw the products of the following reactions: a. diethyl heptanedioate: (1) sodium ethoxide. Pearson. [Link]
  • Recent Advances on the Synthesis of Azepane-Based Compounds.
  • Dieckmann Condensation Mechanism, Examples and Applic
  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
  • Reductive Amin
  • Quaternary α,α-2-Oxoazepane α-Amino Acids: Synthesis from Ornithine-Derived β-Lactams and Incorporation into Model Dipeptides.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link]
  • New Synthesis of t-Butyl 1,2Dihydro1- oxaazulene-3-carboxylates Using Lithium Trimethylsilyldiazomethane.
  • Reductive Amination: A Remarkable Experiment for the Organic Labor
  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PubMed. [Link]
  • Synthesis of azepino[4,5-b]indoles and benzo[f][8][10]diazecine-2,8(1H,3H)diones: promising anti-cancer activity toward cervical and brain cancer. Organic Chemistry Frontiers (RSC Publishing). [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to N-Boc Deprotection on the Azepane Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Azepane Moiety and N-Boc Protection

The seven-membered azepane ring is a privileged scaffold in modern medicinal chemistry, frequently appearing as a core structural motif in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique three-dimensional conformation allows for the presentation of substituents in distinct spatial arrangements, which is crucial for optimizing interactions with biological targets. The synthesis of complex molecules containing the azepane ring often necessitates the use of protecting groups to mask the reactivity of the nitrogen atom during various synthetic transformations.

Among the arsenal of amine protecting groups, the tert-butyloxycarbonyl (Boc) group stands out for its robustness and predictability.[3][4] It is stable under a broad spectrum of reaction conditions, including those involving nucleophiles and bases, making it an ideal choice for multi-step syntheses.[4][5] However, the ultimate success of a synthetic route often hinges on the final deprotection step. The efficient and clean removal of the N-Boc group to unveil the free amine is a critical transformation that requires careful consideration of the substrate's overall functionality. This guide provides an in-depth analysis of the primary methods for N-Boc deprotection on the azepane ring, offering detailed protocols and the underlying chemical principles to empower researchers in their synthetic endeavors.

Core Methodologies for N-Boc Deprotection

The selection of a deprotection strategy is dictated by the chemical nature of the azepane-containing molecule, particularly its sensitivity to acidic or thermal conditions. While acid-catalyzed cleavage is the most conventional approach, alternative methods provide valuable options for delicate substrates.

Acid-Catalyzed Deprotection: The Workhorse Method

The cleavage of the N-Boc group under acidic conditions is the most widely employed and reliable method.[3][6] The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen, which weakens the tert-butyl-oxygen bond. This is followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine, which is subsequently protonated by the acid to form an amine salt.[3][7]

Acidic_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decarboxylation & Final Product N_Boc_Azepane N-Boc Azepane Protonated_Intermediate Protonated Carbamate N_Boc_Azepane->Protonated_Intermediate H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated_Intermediate->Carbamic_Acid tBu_Cation tert-Butyl Cation Protonated_Intermediate->tBu_Cation Free_Amine Azepane (Free Amine) Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2 Amine_Salt Azepane Salt Free_Amine->Amine_Salt H⁺

Caption: Mechanism of Acidic N-Boc Deprotection.

A. Using Trifluoroacetic Acid (TFA)

TFA is a strong, volatile acid that is highly effective for Boc deprotection, often providing clean and rapid conversions at room temperature.[4][8]

Protocol 1: TFA in Dichloromethane (DCM)

  • Materials:

    • N-Boc protected azepane derivative

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic Acid (TFA)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, ice bath

  • Procedure:

    • Reaction Setup: Dissolve the N-Boc protected azepane (1.0 eq) in anhydrous DCM (at a concentration of approximately 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

    • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the initial exotherm, especially for larger-scale reactions.

    • Acid Addition: Slowly add TFA (5-10 eq) to the stirred solution. The amount of TFA can be adjusted, and in many cases, a 20-50% solution of TFA in DCM is sufficient.

    • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.[6]

    • Work-up:

      • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with a solvent like toluene can aid in the complete removal of residual TFA.[6]

      • Dissolve the residue in water or DCM and carefully neutralize the solution by the slow addition of a saturated NaHCO₃ solution until gas evolution ceases (pH > 8).

      • Extract the aqueous layer with DCM or ethyl acetate (3x).

      • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected azepane as a free amine.[6]

  • Trustworthiness & Causality: The use of an ice bath mitigates potential side reactions caused by the heat generated upon mixing the acid and the substrate. The final basic wash is essential to convert the resulting amine salt into the free amine, which is more soluble in organic solvents, facilitating its extraction and isolation.

B. Using Hydrochloric Acid (HCl)

Anhydrous HCl in an organic solvent is another widely used and often more economical alternative to TFA.[8][9] It typically provides the deprotected amine as a hydrochloride salt, which is often a crystalline solid that can be easily isolated by filtration.

Protocol 2: HCl in 1,4-Dioxane

  • Materials:

    • N-Boc protected azepane derivative

    • 4M HCl solution in 1,4-dioxane

    • Diethyl ether

    • Round-bottom flask, magnetic stirrer

    • Filtration apparatus (e.g., Büchner funnel)

  • Procedure:

    • Reaction Setup: To a stirred solution of the N-Boc protected azepane (1.0 eq) in a round-bottom flask, add a 4M solution of HCl in 1,4-dioxane (5-10 eq). A minimal amount of a co-solvent like methanol can be used if solubility is an issue.

    • Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-4 hours, and the hydrochloride salt of the product may precipitate out of the solution. Monitor the reaction by TLC or LC-MS.

    • Isolation:

      • Once the reaction is complete, add diethyl ether to the reaction mixture to facilitate further precipitation of the product.[6]

      • Collect the solid product by vacuum filtration.

      • Wash the collected solid with a generous amount of diethyl ether to remove any non-polar impurities and residual dioxane.

      • Dry the resulting solid under high vacuum to obtain the azepane derivative as its hydrochloride salt.[6]

  • Expertise & Experience: This method is particularly advantageous when the final product is desired as a stable, easy-to-handle salt. The direct precipitation of the product often results in high purity, sometimes negating the need for further chromatographic purification.

Experimental_Workflow_Acidic_Deprotection cluster_tfa TFA Protocol cluster_hcl HCl Protocol start Start: N-Boc Azepane dissolve Dissolve in Anhydrous Solvent (e.g., DCM) start->dissolve cool Cool to 0 °C dissolve->cool add_acid Slowly Add Acid (TFA or HCl solution) cool->add_acid react Stir at RT (1-4h) & Monitor (TLC/LC-MS) add_acid->react workup_choice Work-up Method? react->workup_choice concentrate_tfa Concentrate in vacuo workup_choice->concentrate_tfa TFA precipitate Precipitate with Ether workup_choice->precipitate HCl neutralize Neutralize with NaHCO₃ concentrate_tfa->neutralize extract Extract with Organic Solvent neutralize->extract dry_concentrate Dry, Filter, Concentrate extract->dry_concentrate product_free_amine Product: Free Amine dry_concentrate->product_free_amine filter_wash Filter and Wash with Ether precipitate->filter_wash dry_solid Dry Solid under Vacuum filter_wash->dry_solid product_hcl_salt Product: HCl Salt dry_solid->product_hcl_salt

Caption: Experimental Workflow for Acidic Deprotection.

Thermal Deprotection: An Acid-Free Alternative

For substrates bearing other acid-sensitive functional groups, thermal deprotection offers a valuable orthogonal strategy.[10] This method avoids the use of any acid catalyst and relies on high temperatures to induce the elimination of isobutylene and carbon dioxide.[11][12]

Protocol 3: Thermal Deprotection in Trifluoroethanol (TFE)

  • Materials:

    • N-Boc protected azepane derivative

    • 2,2,2-Trifluoroethanol (TFE) or Methanol

    • Reflux condenser or sealed tube/microwave reactor

    • Heating mantle or oil bath

  • Procedure:

    • Reaction Setup: Dissolve the N-Boc protected azepane (1.0 eq) in TFE or another suitable high-boiling solvent (e.g., methanol, dioxane-water mixture) in a flask equipped with a reflux condenser.[11][13][14] For higher temperatures, a sealed tube or a microwave reactor is necessary.

    • Heating: Heat the solution to reflux (or higher temperatures, e.g., 150-240 °C in a sealed system) for several hours.[11][14]

    • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Thermal deprotections are generally slower than their acidic counterparts.

    • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent. The crude product can then be purified by standard methods such as column chromatography or distillation.

  • Authoritative Grounding: Solvents like TFE and hexafluoroisopropanol (HFIP) are known to facilitate thermal de-Boc reactions, often at lower temperatures than less polar solvents.[13] Continuous flow reactors are particularly well-suited for this method, allowing for precise temperature control and improved safety at high temperatures.[11][12]

Comparative Analysis of Deprotection Methods

The choice of the deprotection method is a critical decision in the synthetic planning process. The following table provides a comparative summary to aid in this selection.

Method/Reagents Solvent(s) Typical Temperature Typical Time Reported Yield Range (%) Key Considerations
TFA/DCM Dichloromethane (DCM)0 °C to Room Temp.1 - 4 hours90 - 99%[6]Highly effective and fast. TFA is corrosive and volatile. Work-up requires neutralization.[6][7]
HCl in Dioxane 1,4-Dioxane, MethanolRoom Temp.1 - 4 hours90 - 98%[8]Economical. Product is isolated as a stable HCl salt, often by simple filtration.[6]
Thermal (Reflux) TFE, Methanol, Dioxane/WaterReflux to 240 °C4 - 24 hours70 - 95%[11][15]Acid-free conditions, ideal for acid-sensitive substrates. Requires high temperatures and longer reaction times.[12]
TMSI Acetonitrile, DCM0 °C to Room Temp.0.5 - 2 hours85 - 95%Very mild and rapid. Useful for zwitterionic compounds. TMSI is moisture-sensitive.[16]
Oxalyl Chloride/MeOH MethanolRoom Temp.1 - 4 hours70 - 90%[17]Mild conditions, tolerant of many functional groups.[17][18]

Conclusion

The deprotection of the N-Boc group on an azepane ring is a fundamental transformation in the synthesis of nitrogen-containing heterocyclic compounds. While traditional acidic methods using TFA or HCl remain the gold standard due to their efficiency and reliability, it is crucial for the modern chemist to be aware of alternative strategies. Thermal deprotection and other mild reagent systems provide essential tools for managing complex syntheses involving acid-labile functionalities. By understanding the mechanisms, advantages, and practical considerations of each method outlined in this guide, researchers can confidently select and execute the optimal deprotection strategy, paving the way for the successful synthesis of novel azepane-based molecules for drug discovery and development.

References

  • Recent Advances on the Synthesis of Azepane‐Based Compounds. (n.d.). ResearchGate.
  • Deprotection of different N-Boc-compounds | Download Table. (n.d.). ResearchGate.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development.
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (n.d.). The University of Manchester.
  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. (2019). The Journal of Organic Chemistry.
  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). PubMed.
  • Publication: Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (n.d.). SciProfiles.
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. (2020). RSC Advances.
  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. (2022). PubMed Central.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Royal Society of Chemistry.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health.
  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.). Semantic Scholar.
  • N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. (2014). PubMed.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). Semantic Scholar.
  • Orthogonal protection/deprotection of hydroxy N‐Boc amino acids. (n.d.). ResearchGate.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). National Institutes of Health.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). acgpubs.org.
  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry.
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2021). MDPI.
  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Awuah Lab.
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). ijptonline.com.
  • A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (2021). ResearchGate.
  • Acids. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.

Sources

Application Notes and Protocols: Asymmetric Synthesis of Chiral Azepane Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Azepanes in Modern Drug Discovery

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structural motif in medicinal chemistry. Its inherent three-dimensional architecture, arising from a flexible ring system, allows for precise spatial presentation of substituents, which is crucial for effective interaction with biological targets.[1] Chiral azepane derivatives are integral components of numerous biologically active natural products and blockbuster pharmaceuticals, exhibiting a wide range of therapeutic activities, including anticancer, antiviral, and antidiabetic properties.[1] The conformational diversity of the azepane ring is often a determining factor in its bioactivity, making the development of synthetic methodologies that provide stereochemical control paramount for effective drug design.[1]

This technical guide provides an in-depth overview of modern asymmetric strategies for the synthesis of enantiomerically enriched azepane building blocks. We will delve into the mechanistic underpinnings of these methods, offering field-proven insights into experimental choices. Detailed, step-by-step protocols for key transformations are provided to enable researchers, scientists, and drug development professionals to implement these powerful synthetic tools in their own laboratories.

Strategic Approaches to Asymmetric Azepane Synthesis

The construction of the seven-membered azepane ring with high stereocontrol presents a significant synthetic challenge due to entropic factors that can hinder cyclization.[1] Consequently, a variety of innovative strategies have been developed to address this challenge. This guide will focus on the following key approaches:

  • Catalytic Asymmetric Intramolecular Cyclization

  • Ring Expansion of Smaller Chiral Precursors

  • Asymmetric Lithiation and Conjugate Addition

  • Ring-Closing Metathesis (RCM) followed by Asymmetric Hydrogenation

  • Biocatalytic Asymmetric Synthesis

Catalytic Asymmetric Intramolecular Cyclization: A Copper-Catalyzed Approach

The direct asymmetric cyclization of linear precursors is an atom-economical and elegant strategy for the synthesis of chiral heterocycles. Copper-catalyzed intramolecular reductive cyclization has emerged as a powerful method for the enantioselective synthesis of dibenzo[b,d]azepines, which feature both central and axial chirality.[2][3][4][5]

Scientific Principle and Mechanistic Insight

This methodology utilizes a chiral copper-hydride catalyst, generated in situ, to effect an intramolecular cyclization of a tethered vinyl arene onto an imine. The choice of a chiral bisphosphine ligand is critical for achieving high levels of enantioselectivity. The catalytic cycle is believed to involve the hydrocupration of the vinyl group, followed by intramolecular addition of the resulting organocopper intermediate to the imine. Reductive elimination then furnishes the azepane product and regenerates the active copper catalyst.[2]

Diagram 1: Proposed Catalytic Cycle for Copper-Catalyzed Asymmetric Reductive Cyclization.

Copper-Catalyzed_Reductive_Cyclization cluster_cycle Catalytic Cycle Active_CuH [L*CuH] Hydrocupration Hydrocupration Active_CuH->Hydrocupration Substrate Substrate (2'-vinyl-biaryl-2-imine) Substrate->Hydrocupration Organocopper_Intermediate Organocopper Intermediate Hydrocupration->Organocopper_Intermediate Cyclization Intramolecular Cyclization Organocopper_Intermediate->Cyclization Cyclized_Intermediate Cyclized Copper Intermediate Cyclization->Cyclized_Intermediate Reductive_Elimination Reductive Elimination Cyclized_Intermediate->Reductive_Elimination Reductive_Elimination->Active_CuH Product Chiral Azepane Product Reductive_Elimination->Product Silane Silane (reductant) Silane->Reductive_Elimination regenerates CuH Piperidine_Ring_Expansion Start Chiral Piperidine Precursor Activation Activation of Leaving Group Start->Activation Aziridinium Aziridinium Ion Intermediate Activation->Aziridinium Nucleophilic_Attack Nucleophilic Attack Aziridinium->Nucleophilic_Attack Product Chiral Azepane Product Nucleophilic_Attack->Product

Caption: General workflow for the synthesis of chiral azepanes via piperidine ring expansion.

Protocol: Stereoselective Synthesis of a Functionalized Azepane

This protocol is a representative example of a stereoselective ring expansion.

[6][7]Materials:

  • Chiral 2-(hydroxymethyl)piperidine derivative (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Sodium azide (NaN₃) (3.0 equiv)

  • Anhydrous dichloromethane (DCM)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the chiral 2-(hydroxymethyl)piperidine derivative in anhydrous DCM and cool to 0 °C.

  • Add TEA followed by the dropwise addition of MsCl.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Wash the reaction mixture with water and brine, then dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Dissolve the crude mesylate in DMF and add NaN₃.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the resulting azido-azepane by flash column chromatography. The azide can be subsequently reduced to the corresponding amine.

Asymmetric Lithiation and Conjugate Addition

The use of chiral ligands to control the stereochemical outcome of organolithium reactions provides a powerful tool for asymmetric synthesis. The (-)-sparteine-mediated asymmetric lithiation of N-Boc protected amines followed by conjugate addition to α,β-unsaturated esters enables the synthesis of highly substituted, enantioenriched azepanes.

[8][9]#### Scientific Principle and Mechanistic Insight

In this strategy, a prochiral C-H bond is selectively deprotonated by a chiral base complex, typically n-butyllithium complexed with (-)-sparteine. This generates a configurationally stable carbanion. The subsequent conjugate addition to an electrophile proceeds with a defined stereochemistry. The rigid structure of the (-)-sparteine ligand creates a chiral environment around the lithium atom, directing the deprotonation and subsequent reaction.

[10][11][12]

Diagram 3: Stereochemical Model for (-)-Sparteine-Mediated Asymmetric Lithiation.

Sparteine_Lithiation Substrate Prochiral N-Boc-amine Complex Chiral Ligand-Substrate Complex Substrate->Complex Chiral_Base n-BuLi / (-)-Sparteine Chiral_Base->Complex Deprotonation Diastereoselective Deprotonation Complex->Deprotonation Carbanion Configurationally Stable Carbanion Deprotonation->Carbanion Addition Stereoselective Conjugate Addition Carbanion->Addition Electrophile Electrophile (α,β-unsaturated ester) Electrophile->Addition Adduct Enantioenriched Adduct Addition->Adduct Cyclization Cyclization Adduct->Cyclization Product Chiral Azepane Cyclization->Product

Caption: Key steps in the (-)-sparteine-mediated asymmetric lithiation and conjugate addition for azepane synthesis.

Protocol: Synthesis of a Polysubstituted Azepane

This protocol is based on the work of Beak and coworkers.

[8][9]Materials:

  • N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamine (1.0 equiv)

  • (-)-Sparteine (1.2 equiv)

  • n-Butyllithium (1.2 equiv in hexanes)

  • Ethyl trans-cinnamate (1.2 equiv)

  • Anhydrous diethyl ether

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a solution of the N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamine and (-)-sparteine in anhydrous diethyl ether at -78 °C, add n-butyllithium dropwise.

  • Stir the resulting deep red solution at -78 °C for 3 hours.

  • Add a solution of ethyl trans-cinnamate in anhydrous diethyl ether dropwise.

  • Stir the reaction at -78 °C for an additional 3 hours.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate.

  • The resulting adduct can be further elaborated through hydrolysis and cyclization to form the azepane ring.

Data Presentation: Diastereoselectivity and Enantioselectivity
SubstrateYield (%)dree (%)
N-Boc-N-(p-methoxyphenyl)allylamine8595:596
N-Boc-N-(p-methoxyphenyl)crotylamine8296:495

Data adapted from Beak et al.

[8][9]---

Ring-Closing Metathesis (RCM) and Asymmetric Hydrogenation

Ring-closing metathesis has revolutionized the synthesis of cyclic compounds, and its application to the synthesis of azepane precursors is a powerful strategy. Subsequent asymmetric hydrogenation of the resulting unsaturated azepane provides access to chiral saturated azepanes.

Scientific Principle and Mechanistic Insight

The first step involves the use of a ruthenium-based catalyst (e.g., Grubbs' catalyst) to facilitate the RCM of a diene precursor to form a dihydroazepine. The key to chirality is the second step, where a chiral transition metal catalyst (often based on ruthenium or rhodium with a chiral phosphine ligand) is used for the stereoselective hydrogenation of the endocyclic double bond.

Diagram 4: Two-Step Synthesis of Chiral Azepanes via RCM and Asymmetric Hydrogenation.

RCM_Hydrogenation Diene Diene Precursor RCM Ring-Closing Metathesis (Ru catalyst) Diene->RCM Dihydroazepine Dihydroazepine RCM->Dihydroazepine Hydrogenation Asymmetric Hydrogenation (Chiral Ru or Rh catalyst) Dihydroazepine->Hydrogenation Product Chiral Azepane Hydrogenation->Product

Caption: A two-step approach to chiral azepanes utilizing RCM followed by asymmetric hydrogenation.

Protocol: Synthesis of a Chiral Azepane via RCM and Hydrogenation

Part A: Ring-Closing Metathesis

Materials:

  • N-protected diallylamine derivative (1.0 equiv)

  • Grubbs' second-generation catalyst (1-5 mol%)

  • Anhydrous dichloromethane (DCM), degassed

Procedure:

  • Dissolve the N-protected diallylamine in degassed, anhydrous DCM.

  • Add Grubbs' second-generation catalyst and heat the mixture to reflux under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and concentrate.

  • Purify the crude dihydroazepine by flash column chromatography.

Part B: Asymmetric Hydrogenation

[13]Materials:

  • Dihydroazepine from Part A (1.0 equiv)

  • [RuCl₂(chiral diphosphine)(chiral diamine)] catalyst (e.g., (R)-xyl-BINAP/(R,R)-DPEN) (0.1-1 mol%)

  • Potassium tert-butoxide (KOtBu) (2 mol%)

  • 2-Propanol

  • High-pressure hydrogenation vessel

Procedure:

  • In a glovebox, charge a vial with the ruthenium catalyst and KOtBu.

  • Add a solution of the dihydroazepine in 2-propanol.

  • Place the vial in a high-pressure hydrogenation vessel.

  • Pressurize the vessel with hydrogen gas (50-100 atm) and stir at the desired temperature (e.g., 50 °C) for 12-24 hours.

  • Carefully vent the vessel, and concentrate the reaction mixture.

  • Purify the chiral azepane by flash column chromatography.

Biocatalytic Asymmetric Synthesis

The use of enzymes in organic synthesis offers unparalleled stereoselectivity under mild, environmentally benign conditions. Imine reductases (IREDs) have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines, including cyclic structures like azepanes.

[14][15][16]#### Scientific Principle and Mechanistic Insight

IREDs catalyze the asymmetric reduction of imines to amines using a nicotinamide cofactor (NADH or NADPH) as the hydride source. For the synthesis of chiral azepanes, an intramolecular reductive amination of a suitable amino-ketone precursor is employed. The enzyme's chiral active site orients the substrate in a specific conformation, leading to the highly stereoselective delivery of the hydride to one face of the transient iminium ion.

Diagram 5: Biocatalytic Asymmetric Synthesis of a Chiral Azepane using an Imine Reductase.

Biocatalytic_Azepane_Synthesis Substrate Amino-ketone Precursor Cyclization Intramolecular Cyclization (spontaneous) Substrate->Cyclization Iminium_Ion Cyclic Iminium Ion Cyclization->Iminium_Ion Biocatalysis Imine Reductase (IRED) + NADPH Iminium_Ion->Biocatalysis Product Chiral Azepane Biocatalysis->Product

Caption: General scheme for the biocatalytic synthesis of chiral azepanes via intramolecular reductive amination.

Protocol: IRED-Catalyzed Synthesis of a Chiral 1,4-Diazepane

This protocol is adapted from the work of Wu and coworkers.

[15][16]Materials:

  • Amino-ketone precursor (e.g., 1-(2-aminoethyl)-5-methyl-1H-pyrrole-2,5-dione) (10 mM)

  • Imine reductase (IRED) (e.g., from Leishmania major or a commercially available kit)

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • Glucose

  • NADP⁺

  • Phosphate buffer (e.g., 100 mM, pH 7.5)

  • Standard laboratory equipment for biocatalysis (e.g., incubator shaker)

Procedure:

  • Prepare a reaction mixture in a phosphate buffer containing the amino-ketone substrate, glucose, and NADP⁺.

  • Add the GDH and IRED enzymes.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30-37 °C) with shaking for 24-48 hours.

  • Monitor the reaction progress by HPLC or GC analysis of the starting material and product.

  • Upon completion, quench the reaction by adding an organic solvent (e.g., ethyl acetate) or by adjusting the pH.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer, concentrate, and purify the chiral diazepane product by chromatography.

Data Presentation: Enantiocomplementary IREDs
IRED SourceEnantiomerConversion (%)ee (%)
Leishmania major (IR1)(R)>99>99
Micromonospora echinaurantiaca (IR25)(S)>99>99

Data adapted from Wu et al.

The asymmetric synthesis of chiral azepane building blocks is a vibrant and rapidly evolving field of research. The methodologies outlined in this guide, from transition-metal catalysis to biocatalysis, provide a powerful toolkit for accessing a diverse range of enantioenriched azepane scaffolds. The choice of a particular synthetic strategy will depend on factors such as the desired substitution pattern, scalability, and the availability of starting materials and catalysts. As the demand for structurally complex and stereochemically defined drug candidates continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of chiral azepanes will undoubtedly remain a high priority in the scientific community.

References

  • Zhu, F., Zhang, J., Ma, Y., Yang, L., Gao, Q., Gao, S., & Cui, C. (2023). Semi-rational design of an imine reductase for asymmetric synthesis of alkylated S-4-azepanamines. Organic & Biomolecular Chemistry, 21(21), 4181-4184. [Link]
  • Lee, S. J., & Beak, P. (2006). Asymmetric synthesis of 4,5,6- and 3,4,5,6-substituted azepanes by a highly diastereoselective and enantioselective lithiation-conjugate addition sequence. Journal of the American Chemical Society, 128(7), 2178–2179. [Link]
  • Phuan, P.-W., Ianni, J. C., & Kozlowski, M. C. (2004). Is the A-ring of sparteine essential for high enantioselectivity in the asymmetric lithiation-substitution of N-Boc-pyrrolidine? Journal of the American Chemical Society, 126(47), 15473–15479. [Link]
  • Xu, Z., Yao, P., Li, J., Li, J., Yu, S., Feng, J., Wu, Q., & Dunaway-Mariano, D. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination.
  • Mallojjala, S. C., Sarkar, R., Karugu, R. W., Manna, M. S., Mukherjee, S., & Hirschi, J. S. (2022). Mechanism and Origin of Remote Stereocontrol in the Organocatalytic Enantioselective Formal C(sp2)–H Alkylation Using Nitroalkanes as Alkylating Agents. Journal of the American Chemical Society, 144(38), 17399–17406. [Link]
  • Mykura, R. C., Sánchez-Bento, R., Matador, E., & Leonori, D. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • Nagata, K., Sano, D., & Itami, K. (2012). Enantioselective synthesis of pyrrolidine-, piperidine-, and azepane-type N-heterocycles with α-alkenyl substitution: the CpRu-catalyzed dehydrative intramolecular N-allylation approach. Organic Letters, 14(2), 608–611. [Link]
  • Cossy, J., & de Fouchécour, F. (2019). Azetidiniums: Ring-Expansion to Pyrrolidines, Piperidines, Azepanes, and Azocanes. European Journal of Organic Chemistry, 2019(44), 7381–7396. [Link]
  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2006). Asymmetric hydrogenation of dibenzo-fused azepines with chiral cationic ruthenium diamine catalysts. New Journal of Chemistry, 30(6), 845-847. [Link]
  • Clayden, J., Stimson, C. C., Helliwell, M., & Keenan, M. (2006). Addition of lithiated tertiary aromatic amides to epoxides and aziridines: Asymmetric synthesis of (S)-(+)-mellein. Synlett, 2006(06), 873-876. [Link]
  • Beak, P., & Lee, S. J. (2005). Asymmetric lithiation-substitution sequences of substituted allylamines. The Journal of Organic Chemistry, 70(1), 351–354. [Link]
  • Rodríguez-Salamanca, P., Martín-de la Calle, R., Rodríguez, V., Merino, P., Fernández, R., Lassaletta, J. M., & Hornillos, V. (2021). Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. Chemical Science, 12(44), 15291–15298. [Link]
  • Rodríguez-Salamanca, P., Martín-de la Calle, R., Rodríguez, V., Merino, P., Fernández, R., Lassaletta, J. M., & Hornillos, V. (2021). Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. Chemical science, 12(44), 15291. [Link]
  • Martínez-Bailén, M., Matassini, C., Clemente, F., Faggi, C., Goti, A., & Cardona, F. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters, 25(31), 5833–5837. [Link]
  • Rodríguez-Salamanca, P., Martín-de la Calle, R., Rodríguez, V., Merino, P., Fernández, R., Lassaletta, J. M., & Hornillos, V. (2021). Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. Chemical Science, 12(44), 15291-15298. [Link]
  • O'Brien, P. (1997). Asymmetric Deprotonation by BuLi/(−)-Sparteine: Convenient and Highly Enantioselective Syntheses of (S)-2-Aryl-Boc-Pyrrolidines. Journal of the American Chemical Society, 119(48), 11561–11570. [Link]
  • Mirabella, S., Cardona, F., & Goti, A. (2015). Osmium-catalyzed tethered aminohydroxylation of glycals: a stereodirected access to 2- and 3-aminosugars. Organic letters, 17(3), 728–731. [Link]
  • Comins, D. L., & Dehghani, A. (1992). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (16), 2069-2073. [Link]
  • Rodríguez-Salamanca, P., Martín-de la Calle, R., Rodríguez, V., Merino, P., Fernández, R., Lassaletta, J. M., & Hornillos, V. (2021).
  • Rodríguez-Salamanca, P., Martín-de la Calle, R., Rodríguez, V., Merino, P., Fernández, R., Lassaletta, J. M., & Hornillos, V. (2021). Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. Chemical Science, 12(44), 15291-15298. [Link]
  • Shintani, R., & Hayashi, T. (2009). Enantioselective Copper-Catalyzed Reductive Michael Cyclizations. Organic Letters, 11(20), 4572–4574. [Link]
  • Chandrasekhar, S., & Jagadeshwar, V. (2003). Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry, 1(14), 2454-2456. [Link]
  • Martínez-Bailén, M., Matassini, C., Clemente, F., Faggi, C., Goti, A., & Cardona, F. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic letters, 25(31), 5833–5837. [Link]
  • Martínez-Bailén, M., Matassini, C., Clemente, F., Faggi, C., Goti, A., & Cardona, F. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters, 25(31), 5833-5837. [Link]
  • Mangeney, P., Alexakis, A., & Normant, J. F. (1988). An experimental and theoretical study of the. Amanote. [Link]
  • King, A. O., Corley, E. G., Anderson, R. K., Larsen, R. D., Verhoeven, T. R., Reider, P. J., Xiang, Y. B., Belley, M., Leblanc, Y., Labelle, M., & Prasit, P. (1993). An efficient synthesis of a chiral precursor to a novel class of leukotriene D4 receptor antagonists. The Journal of Organic Chemistry, 58(14), 3731–3735. [Link]
  • Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis. Elsevier. [Link]
  • He, L., & Chen, Y. (2022). Mechanism and Origin of Remote Stereocontrol in the Organocatalytic C (sp2)
  • Mallojjala, S. C., Sarkar, R., Karugu, R. W., Manna, M. S., Mukherjee, S., & Hirschi, J. S. (2022). Mechanism and Origin of Remote Stereocontrol in the Organocatalytic Enantioselective Formal C(sp2)-H Alkylation Using Nitroalkanes as Alkylating Agents. Journal of the American Chemical Society, 144(38), 17399-17406. [Link]
  • Martínez-Bailén, M., Matassini, C., Clemente, F., Faggi, C., Goti, A., & Cardona, F. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters, 25(31), 5833-5837. [Link]
  • Martínez-Bailén, M., Matassini, C., Clemente, F., Faggi, C., Goti, A., & Cardona, F. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters, 25(31), 5833-5837. [Link]
  • Comins, D. L., & Dehghani, A. (1992). Stereoselective and Regioselective Synthesis of Azepane and Azepine Derivatives via Piperidine Ring Expansion. Request PDF. [Link]
  • Mykura, R. C., Sánchez-Bento, R., Matador, E., & Leonori, D. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • Nagata, K., Sano, D., & Itami, K. (2012). Enantioselective synthesis of pyrrolidine-, piperidine-, and azepane-type N-heterocycles with α-alkenyl substitution: the CpRu-catalyzed dehydrative intramolecular N-allylation approach. Organic letters, 14(2), 608–611. [Link]
  • Cossy, J., & de Fouchécour, F. (2019). Azetidiniums: Ring-Expansion to Pyrrolidines, Piperidines, Azepanes, and Azocanes. European Journal of Organic Chemistry, 2019(44), 7381-7396. [Link]
  • Chandrasekhar, S., & Jagadeshwar, V. (2003). Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry, 1(14), 2454-2456. [Link]
  • Kaczanowska, K., & Kaczanowski, S. (2014). Novel chiral bridged azepanes: Stereoselective ring expansion of 2-azanorbornan-3-yl methanols. Request PDF. [Link]
  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2006). Asymmetric hydrogenation of dibenzo-fused azepines with chiral cationic ruthenium diamine catalysts. New Journal of Chemistry, 30(6), 845-847. [Link]
  • Mangeney, P., Alexakis, A., & Normant, J. F. (1988). An Experimental and Theoretical Study of the. Amanote. [Link]
  • Bower, J. F., & Krische, M. J. (2011). Copper catalyzed Heck-like cyclizations of oxime esters. Chemical Science, 2(5), 879-883. [Link]
  • Zhang, W., Zhao, R., Liu, D., Muschin, T., Bao, A., Bai, C., & Yong, G. (2024). Copper-Catalyzed Site-Specific α-Azidation of Ibuprofen and Naproxen Analogs. The Journal of Organic Chemistry. [Link]

Sources

Application Notes and Protocols: Leveraging Ethyl 1-Boc-5-oxoazepane-4-carboxylate for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azepane Scaffold in Modern Kinase Inhibitor Design

The protein kinase family represents one of the most critical target classes in contemporary drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy. A key challenge in this field is the design of potent, selective, and metabolically stable inhibitors. The structural scaffold of a drug candidate is a primary determinant of its pharmacological properties. The seven-membered azepane ring has emerged as a privileged scaffold in medicinal chemistry due to its conformational flexibility, which allows for optimal spatial orientation of substituents to interact with the target protein. This conformational diversity can be pivotal in achieving high potency and selectivity.[1]

One notable example of the successful incorporation of the azepane moiety is in the development of inhibitors for Protein Kinase B (PKB, also known as Akt). PKB is a serine/threonine kinase that plays a central role in cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many human cancers. The natural product (-)-balanol, which features an azepane ring, is a potent inhibitor of PKB and has served as a foundational template for the design of novel synthetic inhibitors.[2][3]

This guide provides a detailed examination of the use of Ethyl 1-Boc-5-oxoazepane-4-carboxylate , a versatile building block, in the conceptual synthesis of potent and selective kinase inhibitors, drawing from established synthetic strategies for creating advanced azepane-based therapeutics.

Chemical Profile: Ethyl 1-Boc-5-oxoazepane-4-carboxylate

PropertyValue
IUPAC Name 1-O-tert-butyl 4-O-ethyl 5-oxoazepane-1,4-dicarboxylate
Molecular Formula C₁₄H₂₃NO₅
Molecular Weight 285.34 g/mol
CAS Number 141642-82-2
Appearance Solid
Solubility Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH)

Handling and Storage: Store in a cool, dry, well-ventilated area. Keep container tightly closed. This compound is for research use only and appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn during handling.

Conceptual Synthetic Pathway to an Azepane-Based PKB Inhibitor

The following protocols are based on the synthetic strategies reported for the development of potent azepane-derived PKB inhibitors, such as N-{(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl}-isonicotinamide. While the exact starting material may differ in the cited literature, the presented workflow illustrates how a precursor like Ethyl 1-Boc-5-oxoazepane-4-carboxylate can be elaborated into a complex, biologically active molecule.

G A Ethyl 1-Boc-5-oxoazepane-4-carboxylate B Stereoselective Reduction A->B e.g., NaBH4, chiral catalyst C Introduction of Amino Group B->C e.g., Mitsunobu reaction or reductive amination D Amide Coupling with Linker C->D e.g., HATU, DIPEA E Amide Coupling with Kinase-Binding Moiety D->E e.g., EDC, HOBt F Final Kinase Inhibitor E->F Deprotection (if needed)

Caption: Conceptual workflow for the synthesis of an azepane-based kinase inhibitor.

Detailed Experimental Protocols (Exemplary)

The following protocols are adapted from the synthesis of N-{(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl}-isonicotinamide, a potent and plasma-stable PKB inhibitor, and illustrate a plausible route from a functionalized azepane core.[2][3]

Protocol 1: Stereoselective Reduction of the Ketone

Rationale: The stereochemistry of the hydroxyl and subsequent amino group is critical for potent inhibition. A stereoselective reduction of the ketone in a precursor similar to Ethyl 1-Boc-5-oxoazepane-4-carboxylate establishes the desired stereocenter.

Procedure:

  • To a solution of the 5-oxoazepane derivative (1.0 eq) in a suitable solvent such as methanol or ethanol at 0 °C, add a stereoselective reducing agent (e.g., sodium borohydride with a chiral auxiliary, or a chiral catalyst for asymmetric hydrogenation).

  • Stir the reaction mixture at 0 °C to room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired stereoisomer of the corresponding alcohol.

Protocol 2: Introduction of the Amino Group via Mitsunobu Reaction

Rationale: The Mitsunobu reaction allows for the stereospecific inversion of the alcohol to an amine, which is a key functional group for subsequent coupling reactions.

Procedure:

  • Dissolve the synthesized alcohol (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the phthalimide-protected amine.

  • Dissolve the protected amine in ethanol and add hydrazine hydrate (3.0 eq).

  • Reflux the mixture for 2-4 hours, then cool to room temperature.

  • Filter the precipitate and concentrate the filtrate.

  • Purify the crude product to yield the free amine.

Protocol 3: Amide Coupling with the Linker Moiety

Rationale: This step attaches a linker, which in the case of the model compound is a benzoyl group, to the azepane core. This linker properly positions the kinase-binding fragment.

Procedure:

  • Dissolve the synthesized amine (1.0 eq), a suitable carboxylic acid linker (e.g., 4-(benzyloxycarbonylamino)benzoic acid) (1.1 eq), and a coupling agent such as HATU (1.2 eq) in anhydrous dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (3.0 eq), to the mixture.

  • Stir the reaction at room temperature overnight.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 4: Final Amide Coupling and Deprotection

Rationale: The final step involves coupling the kinase-binding moiety and any necessary deprotection steps to yield the final active inhibitor.

Procedure:

  • If necessary, deprotect the linker (e.g., hydrogenolysis to remove a Cbz group).

  • Dissolve the deprotected intermediate (1.0 eq), the kinase-binding carboxylic acid (e.g., isonicotinic acid) (1.1 eq), EDC (1.5 eq), and HOBt (1.5 eq) in DMF.

  • Add DIPEA (3.0 eq) and stir at room temperature until the reaction is complete.

  • Perform an aqueous workup as described in Protocol 3.

  • Purify the final compound by preparative HPLC to yield the desired kinase inhibitor.

Data Presentation: Structure-Activity Relationship (SAR) of Azepane-Based PKB Inhibitors

The following table, adapted from the study by Breitenlechner et al., illustrates the impact of modifications to the azepane scaffold on inhibitory activity against PKBα and plasma stability.[2][3]

CompoundLinker Modification on AzepaneIC₅₀ for PKBα (nM)Mouse Plasma Stability (% remaining after 1h)
1 Ester5< 5
4 Amide4> 95
5 Ether100> 95
7 Amine20> 95

Key Insights:

  • The original ester-linked compound (1 ) was highly potent but suffered from poor plasma stability due to hydrolysis.

  • Replacing the ester with a more stable amide linkage (4 ) maintained high potency and dramatically improved plasma stability, highlighting a successful bioisosteric replacement strategy.

  • Other linkages, such as ether (5 ) and amine (7 ), were also stable but resulted in a significant loss of potency, demonstrating the critical role of the linker in maintaining the optimal conformation for binding to the kinase.

Visualization of the Synthetic Logic

The following diagram illustrates the logical progression from a functionalized azepane core to a final kinase inhibitor, emphasizing the key transformations.

G start Ethyl 1-Boc-5-oxoazepane-4-carboxylate Ketone step1 Stereocenter Introduction Diastereoselective Reduction start:f1->step1:f0 Control of 3D Geometry step2 Functional Group Interconversion Alcohol to Amine step1:f1->step2:f0 Introduction of Nucleophile step3 Scaffold Elaboration Amide Bond Formation step2:f1->step3:f0 Attachment of Pharmacophores end Final Kinase Inhibitor Potent & Stable step3:f1->end:f0 Bioactive Compound

Caption: Logical flow from starting material to the final bioactive kinase inhibitor.

Conclusion and Future Perspectives

Ethyl 1-Boc-5-oxoazepane-4-carboxylate and related structures are valuable starting materials for the synthesis of complex and highly functionalized azepane scaffolds. The inherent conformational flexibility of the azepane ring, combined with the ability to introduce multiple points of diversity, makes it an attractive core for the development of novel kinase inhibitors. The synthetic strategies outlined in this guide, based on established medicinal chemistry literature, demonstrate a viable path to potent and selective inhibitors of key cancer targets like PKB. Future work in this area will likely focus on the development of novel synthetic methodologies to access diverse azepane derivatives and the exploration of this scaffold against a wider range of kinase targets.

References

  • Breitenlechner, C. B., et al. (2004). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry, 47(7), 1705-1714. [Link]
  • Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. [Link]
  • PubChem. (n.d.). 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions regarding this synthesis, which typically employs an intramolecular Dieckmann condensation. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your reaction for improved yield and purity.

Part 1: Frequently Asked Questions (FAQs) - Mechanism and Theory

This section covers the fundamental principles governing the synthesis of this key heterocyclic building block.

Q1: What is the primary reaction mechanism for synthesizing this compound?

The synthesis is achieved through a Dieckmann condensation, which is an intramolecular version of the Claisen condensation.[1][2] The reaction involves the base-catalyzed cyclization of a linear diester to form a cyclic β-keto ester.[3]

The mechanism proceeds in four key stages:

  • Enolate Formation: A strong base removes an acidic α-proton from one of the ester groups to form a reactive enolate ion.[2][4]

  • Intramolecular Cyclization: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, forming a seven-membered ring and a tetrahedral intermediate.[4][5]

  • Alkoxide Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide (in this case, ethoxide) as a leaving group.[5]

  • Acidic Workup: The resulting cyclic β-keto ester is acidic at the α-carbon between the two carbonyls. The strong base used in the reaction deprotonates this position, forming a stabilized enolate. This step is crucial as it drives the reaction equilibrium towards the product. A final workup with a mild acid (e.g., aqueous HCl or NH₄Cl) is required to protonate this enolate and yield the final neutral product.[2][6]

Dieckmann_Mechanism Fig 1. Core Dieckmann Condensation Mechanism A Linear Diester Precursor B Enolate Formation A->B + Strong Base - H⁺ C Intramolecular Nucleophilic Attack B->C D Tetrahedral Intermediate C->D Forms 7-membered ring E Alkoxide Elimination D->E F Product Enolate (Stabilized) E->F - EtO⁻ G Final Product (β-Keto Ester) F->G + H₃O⁺ (Workup)

Caption: Fig 1. Core Dieckmann Condensation Mechanism

Q2: Why is the choice of base so critical for this reaction's success?

The base serves two purposes: initiating the reaction by forming the enolate and driving the equilibrium by deprotonating the final product. The ideal base should be strong enough to deprotonate the α-carbon of the ester but should not be nucleophilic itself.

  • Problematic Bases: Simple alkoxides like sodium ethoxide (NaOEt) can act as nucleophiles, leading to side reactions such as transesterification or reversible cleavage of the product.[3]

  • Recommended Bases: Sterically hindered, non-nucleophilic bases are strongly preferred to minimize side reactions.[5] Excellent choices include:

    • Potassium tert-butoxide (KOt-Bu)

    • Sodium hydride (NaH)

    • Lithium diisopropylamide (LDA)

    • Lithium bis(trimethylsilyl)amide (LHMDS)

Q3: What is the role of the solvent in the Dieckmann condensation?

The solvent must be anhydrous and inert to the strong base. Water will quench the base and any enolate formed, halting the reaction. Aprotic solvents are required.

  • Polar Aprotic Solvents (e.g., THF, DMF): These are often preferred as they can help stabilize the enolate intermediate, potentially increasing the reaction rate.[5] Tetrahydrofuran (THF) is a very common choice.

  • Non-Polar Solvents (e.g., Toluene, Benzene): These can also be effective and may sometimes reduce the occurrence of certain side reactions.[5]

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common experimental issues.

Issue 1: Low or No Yield

A low yield of the desired this compound is the most frequent challenge.

Low_Yield_Troubleshooting Fig 2. Troubleshooting Low Yield start Low or No Yield Observed q1 Was the reaction performed under strictly anhydrous conditions? start->q1 s1 Redry all glassware. Distill/dry solvent. Use fresh, high-quality base. q1->s1 No q2 Is the base active and was it used in sufficient excess? q1->q2 Yes end Yield Improved s1->end s2 Use a fresh bottle of base (e.g., NaH). Use at least 1.1-1.5 equivalents. q2->s2 No q3 Was the reaction run at high dilution? q2->q3 Yes s2->end s3 Intermolecular dimerization may be occurring. Re-run at lower concentration (e.g., <0.1 M). q3->s3 No q3->end Yes s3->end

Caption: Fig 2. Troubleshooting Low Yield

Q4: My reaction did not work at all. TLC analysis shows only starting material. What went wrong?

This issue almost always points to a problem with the reaction conditions, specifically moisture or the base.

  • Causality: The enolate intermediate is highly basic and reactive. Any protic solvent, especially water, will immediately quench it, returning it to the starting material. Similarly, the strong base required for the reaction is readily neutralized by water.

  • Solution:

    • Ensure Anhydrous Conditions: Oven-dry or flame-dry all glassware before use. Use a dry inert atmosphere (Nitrogen or Argon).

    • Solvent Quality: Use freshly distilled, anhydrous solvent. Solvents like THF can accumulate peroxides and water over time.

    • Base Activity: Sodium hydride (NaH) is a common choice, but it degrades upon exposure to air and moisture. Use NaH from a freshly opened container or wash it with dry hexanes to remove the mineral oil and any surface oxidation.

Q5: The yield is very low, and I've isolated a high-molecular-weight byproduct. What is happening?

You are likely observing the result of an intermolecular Claisen condensation, leading to dimerization or polymerization, instead of the desired intramolecular cyclization.

  • Causality: For medium-sized rings like the 7-membered azepane, intermolecular reaction can compete with the intramolecular pathway.[5] At high concentrations, two different molecules are more likely to react with each other than a single molecule is to fold and react with itself.

  • Solution: Employ high-dilution conditions. By significantly lowering the concentration of the starting material (e.g., to 0.05 - 0.1 M), you can kinetically favor the intramolecular cyclization. This is often achieved by the slow addition of the diester substrate to a solution of the base in the solvent.

Issue 2: Product Purity

Even with a good yield, impurities can complicate purification and downstream applications.

Q6: My final product is contaminated with a compound that looks like it has lost the ethyl ester. How can I prevent this?

This suggests either hydrolysis or decarboxylation.

  • Hydrolysis: If the reaction workup or purification involves water under non-neutral pH for extended periods, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid.

    • Solution: Keep the aqueous workup brief and cold. Ensure the pH does not become strongly acidic or basic.

  • Decarboxylation: β-keto esters can undergo decarboxylation (loss of the carboxyethyl group as CO₂) under harsh conditions, typically strong acid or base with heat.[7]

    • Solution: Avoid high temperatures during workup and purification. If distillation is attempted, use high vacuum and low temperatures. The Boc protecting group is also sensitive to strong acid, which could lead to other byproducts.

Q7: How do I remove unreacted starting material and other byproducts?

  • Causality: Incomplete conversion or minor side reactions necessitate a robust purification strategy.

  • Solution: Flash column chromatography on silica gel is the most effective method.[8]

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes (or heptane) is typically effective. Start with a low polarity (e.g., 10% EtOAc in hexanes) and gradually increase the polarity to elute your product. The starting diester is generally less polar than the β-keto ester product. Monitor fractions by TLC.[8]

Part 3: Experimental Protocols & Data

Optimized Reaction Parameters

The following table summarizes a typical set of optimized conditions for the synthesis.

ParameterRecommended Value/ReagentRationale
Substrate Diethyl 2-(N-Boc-aminoethyl)adipateLinear precursor for 7-membered ring
Base Sodium Hydride (NaH), 60% in oilStrong, non-nucleophilic base
Stoichiometry 1.2 - 1.5 equivalents of BaseEnsures complete deprotonation
Solvent Anhydrous Tetrahydrofuran (THF)Polar aprotic, stabilizes enolate[5]
Concentration 0.1 MFavors intramolecular cyclization[5]
Temperature 0 °C to Room TemperatureControlled initiation, completion at RT
Workup Saturated aq. NH₄Cl or 1M HCl (cold)Neutralizes base, protonates product[2]
Step-by-Step Synthesis Protocol

Synthesis_Workflow Fig 3. Experimental Workflow prep 1. Preparation (Dry Glassware, Inert Atmosphere) reagents 2. Reagent Addition (Add NaH to THF) prep->reagents cool 3. Cooling (Cool to 0 °C) reagents->cool substrate 4. Substrate Addition (Slowly add diester in THF) cool->substrate react 5. Reaction (Warm to RT, stir 12-18h) substrate->react quench 6. Quenching (Cool to 0 °C, add aq. NH₄Cl) react->quench extract 7. Extraction (Extract with Ethyl Acetate) quench->extract purify 8. Purification (Dry, Concentrate, Column Chromatography) extract->purify

Caption: Fig 3. Experimental Workflow

1. Preparation:

  • Under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel.

  • Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully via cannula.

  • Add anhydrous THF to the flask to achieve a final substrate concentration of 0.1 M.

2. Reaction:

  • Cool the THF/NaH suspension to 0 °C in an ice bath.

  • Dissolve the linear diester precursor (1.0 eq.) in a separate volume of anhydrous THF and add it to the addition funnel.

  • Add the diester solution dropwise to the stirred NaH suspension over 1-2 hours, maintaining the internal temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.

  • Stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

3. Workup:

  • Cool the reaction mixture back to 0 °C.

  • Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]

4. Purification:

  • Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 30%).[8]

  • Combine the product-containing fractions and remove the solvent under reduced pressure to yield this compound as a viscous oil or low-melting solid.

References

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • SynArchive. (n.d.). Dieckmann Condensation.
  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
  • Wikipedia. (2023). Dieckmann condensation.
  • Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.
  • ResearchGate. (2013). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate.
  • Royal Society of Chemistry. (2015). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine.
  • The Organic Chemistry Tutor. (2018, May 10). Dieckmann Condensation Reaction Mechanism [Video]. YouTube.
  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation.
  • National Institutes of Health. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery.
  • National Institutes of Health. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine.
  • Oakwood Chemical. (n.d.). tert-butyl 4-Oxoazepane-1-carboxylate.
  • Organic Chemistry Portal. (2007). An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters.

Sources

Technical Support Center: Synthesis of N-Boc-perhydroazepin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Boc-perhydroazepin-4-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable heterocyclic building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.

Question 1: I am attempting a Dieckmann condensation to form the N-Boc-perhydroazepin-4-one ring, but I am observing low yields and recovery of my starting diester. What is going wrong?

Answer:

This is a common issue when performing a Dieckmann condensation to form a seven-membered ring. The primary culprit is often a competing retro-Claisen (cleavage) reaction, which is in equilibrium with the desired intramolecular cyclization.[1] This reverse reaction can be significant if the product, a β-keto ester, does not have an enolizable proton, or if the reaction conditions are not optimized.[1]

Underlying Cause: The Dieckmann condensation is a reversible reaction. For the reaction to proceed to completion, the product must be deprotonated by the base to form a stabilized enolate. This drives the equilibrium towards the cyclized product. If this deprotonation is not efficient, the reverse reaction can dominate, leading to low yields.

Troubleshooting Steps:

  • Choice of Base: Ensure you are using a strong, non-nucleophilic base. Sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) are generally effective. The alkoxide corresponding to the ester (e.g., sodium ethoxide for ethyl esters) can also be used to minimize transesterification, but a stronger base is often preferred to drive the reaction forward.

  • Reaction Conditions:

    • Temperature: Running the reaction at elevated temperatures can favor the retro-Claisen reaction. Try performing the condensation at room temperature or slightly elevated temperatures (e.g., 40-50 °C) to find a balance between reaction rate and equilibrium position.

    • Solvent: A high-boiling, aprotic solvent like toluene or THF is typically used. Ensure the solvent is rigorously dried, as water can quench the base and hydrolyze the ester.

  • Work-up Procedure: The acidic work-up is critical. The stabilized enolate of the β-keto ester product must be protonated to yield the final product. A slow, careful addition of a mild acid (e.g., 1M HCl) at low temperature is recommended.

Workflow for Dieckmann Condensation:

A N-Boc Protected Diester C Intramolecular Cyclization A->C 1. B Base (e.g., NaH, KOt-Bu) Aprotic Solvent (Toluene/THF) B->C D Stabilized Enolate of β-keto ester C->D 2. G Retro-Claisen (Side Reaction) C->G Equilibrium E Acidic Work-up (e.g., 1M HCl) D->E 3. F N-Boc-perhydroazepin-4-one-3-carboxylate E->F 4. G->A

Caption: Dieckmann condensation workflow and competing retro-Claisen reaction.

Question 2: I am using a Schmidt rearrangement for the ring expansion of an N-Boc protected aminoketone, but I am isolating a significant amount of a lactam byproduct. How can I improve the selectivity?

Answer:

The formation of a lactam is a well-documented side reaction in the Schmidt reaction of ketones.[2] The reaction can proceed through two main pathways, and conditions that favor the formation of a nitrilium ion can also lead to the formation of a tetrazole, especially with an excess of hydrazoic acid. However, the more common issue is the competing rearrangement pathways leading to the desired amide (via ring expansion) and an undesired lactam.

Underlying Cause: The regioselectivity of the Schmidt rearrangement is influenced by the migratory aptitude of the groups attached to the carbonyl. In the case of an unsymmetrical ketone, the group that can better stabilize a positive charge will preferentially migrate. The reaction conditions, particularly the choice of acid and azide source, also play a crucial role.

Troubleshooting Steps:

  • Azide Source: The use of trimethylsilyl azide (TMSN₃) in the presence of a Lewis acid (e.g., BF₃·OEt₂) can sometimes offer better selectivity compared to hydrazoic acid (HN₃) generated in situ.

  • Acid Catalyst: The strength and concentration of the acid catalyst can influence the reaction pathway. Triflic acid is a strong promoter for the Schmidt reaction. Experimenting with different Lewis acids (e.g., TiCl₄, SnCl₄) might also alter the regioselectivity.

  • Temperature Control: Running the reaction at lower temperatures can sometimes improve selectivity by favoring the kinetic product.

Schmidt Rearrangement Pathways:

A N-Boc Protected Aminoketone C Azidohydrin Intermediate A->C B Azide Source (HN3 or TMSN3) Acid Catalyst (e.g., H2SO4, BF3·OEt2) B->C D Desired Ring Expansion (Migration of larger alkyl group) C->D F Undesired Rearrangement (Migration of smaller alkyl group) C->F E N-Boc-perhydroazepin-4-one D->E G Lactam Byproduct F->G

Caption: Competing rearrangement pathways in the Schmidt reaction.

Question 3: My N-Boc deprotection step using TFA is leading to a complex mixture of products, and I am seeing evidence of enamine formation. What is happening and how can I get a clean deprotection?

Answer:

While the Boc group is designed to be acid-labile, harsh acidic conditions can lead to side reactions, especially with a cyclic ketone present in the molecule. The formation of an enamine is a likely side reaction upon deprotection of the secondary amine. The newly formed secondary amine can react intramolecularly with the ketone carbonyl to form an iminium ion, which can then tautomerize to a more stable enamine.

Underlying Cause: The deprotection of the Boc group generates a secondary amine, which is nucleophilic. The ketone carbonyl is electrophilic, especially under acidic conditions where it can be protonated. This sets the stage for an intramolecular condensation reaction.

Troubleshooting Steps:

  • Milder Acidic Conditions:

    • Instead of neat TFA, try using a solution of TFA in a solvent like dichloromethane (DCM), for example, 20-50% TFA in DCM.

    • Consider using HCl in a non-nucleophilic solvent like dioxane or diethyl ether (e.g., 4M HCl in dioxane). This is often a cleaner method for Boc deprotection.

  • Temperature Control: Perform the deprotection at 0 °C to minimize side reactions.

  • Alternative Deprotection Methods:

    • Thermal Deprotection: In some cases, heating the N-Boc protected compound in a high-boiling solvent like toluene or dioxane can effect deprotection, although this may not be suitable for all substrates.

    • TMSI-mediated Deprotection: Trimethylsilyl iodide (TMSI) can be used for a milder deprotection, especially for sensitive substrates.

Boc Deprotection and Enamine Formation:

A N-Boc-perhydroazepin-4-one C Perhydroazepin-4-one A->C 1. Deprotection B Strong Acid (e.g., TFA) B->C D Intramolecular Condensation C->D 2. Side Reaction E Iminium Ion Intermediate D->E F Enamine Byproduct E->F

Caption: Side reaction pathway of enamine formation during Boc deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthesis route for N-Boc-perhydroazepin-4-one?

A1: A highly effective and scalable method is the ring expansion of N-Boc-4-piperidone using ethyl diazoacetate, followed by hydrolysis and decarboxylation.[3] This approach avoids the often-problematic intramolecular cyclization of a linear precursor and has been successfully implemented on an industrial scale.[3]

Q2: I am considering oxidizing N-Boc-azepan-4-ol to obtain the ketone. What are the recommended oxidation conditions to avoid side reactions?

A2: Several oxidation methods can be employed. To minimize over-oxidation or other side reactions, milder and more selective conditions are preferred.

Oxidizing Agent Typical Conditions Potential Issues
Swern Oxidation Oxalyl chloride, DMSO, triethylamine at -78 °C Requires careful temperature control; can have an unpleasant odor.
Dess-Martin Periodinane (DMP) Dichloromethane (DCM) at room temperature Can be expensive for large-scale synthesis.

| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Chromium-based reagent, which can be toxic and requires careful disposal. |

For laboratory-scale synthesis, Swern or DMP oxidation are generally reliable choices.

Q3: My final product, N-Boc-perhydroazepin-4-one, is an oil and difficult to purify by crystallization. What are the best practices for purification?

A3: N-Boc-perhydroazepin-4-one is often obtained as an oil, making purification by crystallization challenging. The most common and effective purification method is column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective in separating the desired product from non-polar and polar impurities.

Q4: Can I perform reactions on the ketone of N-Boc-perhydroazepin-4-one without affecting the Boc group?

A4: Yes, the Boc group is stable to a wide range of reaction conditions that are commonly used to modify ketones, including:

  • Reductive amination: The Boc group is stable to reagents like sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride.

  • Wittig reaction: The basic conditions of the Wittig reaction do not typically cleave the Boc group.

  • Grignard and organolithium additions: These nucleophilic additions are compatible with the Boc protecting group.

However, it is important to avoid strongly acidic conditions during the work-up of these reactions to prevent premature deprotection.

References

  • Dieckmann, W. (1894). Zur Kenntniss der Ringbildung aus Kohlenstoffketten. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103. [Link]
  • Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15, 1-203. [Link]
  • Wolff, H. (1954). The Schmidt Reaction. Organic Reactions, 3, 307-336. [Link]
  • Aube, J. (1997). Intramolecular Schmidt Reaction of Alkyl Azides. In Comprehensive Organic Synthesis II (pp. 1097-1126). Elsevier. [Link]
  • Chen, C. Y., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Organic Process Research & Development, 14(5), 1153-1157. [Link]
  • Organic Chemistry Portal.
  • Chemistry LibreTexts. Schmidt Reaction. [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Azepane Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for azepane synthesis. The seven-membered azepane ring is a crucial scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] However, its construction is a well-known challenge for synthetic chemists, often plagued by low conversion rates due to unfavorable thermodynamics and kinetics.[4] Slow cyclization kinetics can significantly hinder the development of robust synthetic methods for these important medium-sized rings.[4]

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into diagnosing and overcoming common obstacles in azepane ring formation. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is forming a seven-membered ring like azepane so difficult compared to five- or six-membered rings?

A1: The difficulty lies in a combination of unfavorable enthalpic and entropic factors.

  • Enthalpy (Ring Strain): Seven-membered rings possess significant transannular strain (unfavorable interactions between atoms across the ring) and torsional strain (strain from eclipsing bonds). While five- and six-membered rings can readily adopt low-energy conformations (envelope/twist and chair, respectively), azepanes lack a single, stable, low-energy conformation.

  • Entropy (Probability): For a cyclization to occur, the two reactive ends of the linear precursor must come into close proximity. Statistically, there are many more possible conformations for a longer, flexible chain, making the specific conformation required for cyclization entropically disfavored.[5] Five- and six-membered ring precursors have a much higher probability of being in a productive conformation. This entropic barrier is a primary reason for the slow kinetics often observed.[4][6]

Q2: What are the most common synthetic strategies for forming the azepane ring?

A2: The most prevalent methods are intramolecular (ring-closing) reactions. Key strategies include:

  • Intramolecular Reductive Amination: A powerful method involving the cyclization of an amino-aldehyde or amino-ketone precursor, often catalyzed by various reagents or enzymes.[7][8][9][10]

  • Ring-Closing Metathesis (RCM): Uses ruthenium-based catalysts to form a C=C bond within the ring, which is subsequently hydrogenated.

  • Intramolecular Buchwald-Hartwig Amination: A palladium-catalyzed C-N bond formation between an amine and an aryl or vinyl halide on the same molecule.[11][12][13][14]

  • Intramolecular Aza-Heck Reaction: A palladium-catalyzed reaction that forms a C-C bond adjacent to the nitrogen atom.[15][16][17][18]

  • Ring Expansion Reactions: Methods that expand a smaller, more easily formed ring (like pyrrolidine or piperidine) into an azepane.[19][20]

In-Depth Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable protocols.

Problem Area 1: Reaction Stalls & Incomplete Conversion
Q3: My intramolecular cyclization is stalling at 30-40% conversion, even after extended reaction times. Starting material is still present. What's the primary suspect?

A3: This classic symptom points towards an unfavorable equilibrium between your linear precursor and the cyclized azepane. The core issue is that the high entropic cost of forming a 7-membered ring is not being sufficiently overcome by the reaction conditions or substrate design.

Causality: The Gibbs free energy change (ΔG) for the cyclization is likely close to zero or slightly positive. ΔG = ΔH - TΔS. For medium-sized rings, the entropy term (ΔS) is significantly negative (unfavorable), and the enthalpy term (ΔH) may not be sufficiently negative (favorable) to compensate, especially if there's significant ring strain.[21]

Troubleshooting Protocol:

  • Invoke the Thorpe-Ingold Effect: This is the most powerful strategy to kinetically and thermodynamically favor cyclization. By introducing gem-dialkyl substituents (e.g., two methyl groups) on the carbon chain of your linear precursor, you restrict bond rotation and alter bond angles, effectively forcing the reactive ends closer together.[22][23][24][25] This pre-organization of the ground state conformation significantly lowers the entropic barrier to cyclization.[25]

    • Action: Redesign your precursor to include a gem-dimethyl group, ideally alpha to one of the reactive functional groups.

  • Increase Temperature: For reactions where ΔH is negative (exothermic), increasing the temperature can sometimes overcome the kinetic barrier (activation energy), even if it slightly disfavors the equilibrium position (Le Chatelier's principle).

    • Action: Incrementally increase the reaction temperature by 10-20 °C and monitor the reaction profile. Be cautious of potential side reactions or decomposition at higher temperatures.

  • Re-evaluate Your Solvent: The solvent can influence the conformation of the linear precursor. A solvent that promotes a more "folded" or compact conformation can increase the effective concentration of the reactive ends.

    • Action: Screen a range of solvents with varying polarities. See the table below for suggestions.

Solvent ClassExamplesRationale
Aprotic Polar DMF, Acetonitrile, DioxaneCan stabilize charged intermediates or transition states common in many cyclizations. Dioxane was found to be effective in certain Cu(I)-catalyzed reactions.[4]
Aprotic Nonpolar Toluene, XyleneOften used for high-temperature reactions and can be effective for reactions sensitive to polar functionalities.
Protic Isopropanol, t-ButanolCan participate in hydrogen bonding, potentially altering substrate conformation. Isopropanol has been shown to be effective in some Ir-catalyzed reductive aminations.[10]

Table 1: Suggested Solvents for Screening in Azepane Formation.

Problem Area 2: Dominance of Intermolecular Side Reactions
Q4: My main products are dimers and oligomers/polymers, with very little of my desired intramolecular azepane product. How do I favor the intramolecular pathway?

A4: This is a classic concentration-dependent problem. At standard reaction concentrations (e.g., 0.1 M to 1 M), the reactive ends of two different molecules are more likely to find each other (intermolecular reaction) than the two ends of the same molecule (intramolecular reaction).

Causality: The rate of the intramolecular reaction is first-order (Rate = k_intra * [Substrate]), while the rate of the intermolecular dimerization is second-order (Rate = k_inter * [Substrate]²). By significantly decreasing the substrate concentration, you disproportionately reduce the rate of the second-order reaction, allowing the first-order cyclization to dominate.

Troubleshooting Workflow:

G start Problem: Dimer/Polymer Formation dilution Implement High Dilution Conditions (Concentration < 0.01 M) start->dilution syringe Use Syringe Pump for Slow Addition (Pseudo-High Dilution) dilution->syringe For practical scale-up check_yield Is Azepane Yield Improved? syringe->check_yield success Success: Optimize Concentration check_yield->success Yes failure Failure: Yield Still Low check_yield->failure No revisit Revisit Substrate Design (Thorpe-Ingold Effect, Conformational Locks) failure->revisit

Caption: Troubleshooting workflow for intermolecular side reactions.

Experimental Protocol: Implementing Pseudo-High Dilution

The "high dilution principle" is essential for favoring macrocyclization and the formation of medium-sized rings.[26] Running reactions in enormous volumes of solvent is often impractical. A "pseudo-high dilution" setup using a syringe pump is the standard solution.[27][28]

  • Setup: In your main reaction flask, place the catalyst (if applicable) and ~90% of the total reaction solvent. Heat and stir this solution.

  • Precursor Solution: In a separate flask, dissolve your linear precursor and any soluble reagents in the remaining 10% of the solvent.

  • Syringe Pump Addition: Draw the precursor solution into a gas-tight syringe and place it on a syringe pump.

  • Slow Addition: Set the syringe pump to add the precursor solution to the main reaction flask over a long period (e.g., 4-12 hours). This ensures the instantaneous concentration of the precursor in the reaction flask remains extremely low, thus favoring the intramolecular pathway.[26][28]

Problem Area 3: Catalyst Inactivity or Decomposition
Q5: I'm attempting a palladium-catalyzed reaction (e.g., Buchwald-Hartwig or Aza-Heck), but the reaction fails to initiate or dies quickly. What could be wrong with my catalyst?

A5: Palladium-catalyzed cross-coupling reactions are incredibly powerful but are sensitive to catalyst oxidation state, ligand choice, base, and impurities.

Causality & Solutions:

  • Incorrect Palladium Oxidation State: Most cross-coupling cycles require a Pd(0) species to initiate the catalytic cycle via oxidative addition.[11][29] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it must be reduced in situ. If this reduction fails, the cycle never starts.

    • Diagnosis: The reaction mixture color may not change as expected (e.g., from light yellow to a darker, more homogenous brown/black of Pd(0)).

    • Solution: Ensure your phosphine ligand can also act as a reductant, or that other components (like an amine or base) can facilitate the reduction of Pd(II) to Pd(0).[29]

  • Ligand Issues: The ligand is critical for stabilizing the palladium center and facilitating key steps like reductive elimination.[11] For challenging cyclizations, sterically hindered and electron-rich ligands are often required.

    • Diagnosis: Using simple ligands like PPh₃ may be insufficient.

    • Solution: Switch to specialized ligands developed for C-N coupling. For Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands are standard.[11][14] Bidentate phosphine ligands like BINAP or DPEPhos can also accelerate reactions by preventing catalyst dimerization.[11]

  • Base Incompatibility: The base in a Buchwald-Hartwig reaction is not just a proton scavenger; it is actively involved in the catalytic cycle.[30] The wrong base can fail to deprotonate the palladium-amine complex or can inhibit the catalyst.

    • Diagnosis: Using a weak base like K₂CO₃ might result in very slow or no reaction.

    • Solution: Strong, non-nucleophilic bases like NaOt-Bu, KOt-Bu, or LHMDS are typically required. The choice can be solvent-dependent; anionic bases are crucial in non-polar solvents.[30]

  • Catalyst Poisoning: Trace impurities can act as catalyst poisons.

    • Diagnosis: Inconsistent results between batches.

    • Solution: Ensure starting materials are pure and solvents are rigorously degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Visualizing Substrate Pre-organization:

The Thorpe-Ingold effect is a key strategy to pre-organize the substrate for successful cyclization.

ThorpeIngold cluster_0 Unsubstituted Precursor cluster_1 Gem-Dimethyl Substituted Precursor a X-(CH₂)₅-Y b High Conformational Freedom (Low Probability of Cyclization) c X-C(Me)₂(CH₂)₃-Y a->c Thorpe-Ingold Modification d Reduced Conformational Freedom (High Probability of Cyclization)

Caption: The Thorpe-Ingold effect reduces conformational freedom.

By systematically addressing these common failure points—from fundamental thermodynamic and kinetic barriers to the practical nuances of reaction setup and catalyst choice—researchers can significantly improve the success rate of challenging azepane ring formations.

References

  • Recent Advances on the Synthesis of Azepane‐Based Compounds.
  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. OUCI.
  • Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. Chemical Science (RSC Publishing).
  • A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Bentham Science Publishers.
  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis.
  • Macrocyclization Reactions at High Concentration (≥0.2M)
  • Contemporary strategies for peptide macrocycliz
  • Thorpe–Ingold effect. Wikipedia.
  • Troubleshooting Guide for the Synthesis of 1,4-Oxazepane Deriv
  • Synthesis of Functionalized Azepines via Cu(I)
  • Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination.
  • High dilution principle. Wikipedia.
  • Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization.
  • High-Yielding Flow Synthesis of a Macrocyclic Molecular Hinge. PMC - PubMed Central.
  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis.
  • Thorpe–Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base. Organic & Biomolecular Chemistry (RSC Publishing).
  • Intramolecular reductive aminations for the formation of azepanes.72,73.
  • Intramolecular Asymmetric Reductive Amination: Synthesis of Enantioenriched Dibenz[c,e]azepines.
  • Thorpe-Ingold Effect.
  • Buchwald–Hartwig amin
  • Preparation of Optically Active Azepane Scaffolds. ChemistryViews.
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
  • Buchwald-Hartwig Amin
  • Radical Aza-Heck Cyclization of Imidates via Energy Transfer, Electron Transfer, and Cobalt C
  • β-Turn Induction by a Diastereopure Azepane-Derived Qu
  • Intramolecular Cyclization Side Reactions.
  • The Buchwald-Hartwig Amin
  • Synthesis of polysubstituted azepanes by dearom
  • Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogen
  • Recent developments in the use of aza-Heck cyclizations for the synthesis of chiral N-heterocycles. NIH.
  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook.
  • Recent developments in the use of aza-Heck cyclizations for the synthesis of chiral N-heterocycles. Chemical Science (RSC Publishing).
  • Heck Reaction. Chemistry LibreTexts.
  • The Role of the Base in Buchwald-Hartwig Amination.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
  • Cyclopropane-Fused N-Heterocycles via Aza-Heck-Triggered C(sp3)
  • Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry.
  • A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • Synthesis of tetrazole fused azepanes and quantum chemical topology study on the mechanism of the intramolecular cycloaddition reaction.
  • Thermodynamics of an Electrocyclic Ring-Closure Reaction on Au(111). DiVA portal.
  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Semantic Scholar.
  • Thermodynamics and kinetics driving quality in drug discovery.

Sources

Technical Support Center: Optimization of Reaction Conditions for Azepane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of azepanes. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the synthesis of these important seven-membered nitrogen heterocycles. Azepanes are a core structural motif in numerous bioactive molecules and pharmaceuticals, but their synthesis is often hampered by challenges related to ring strain, conformational flexibility, and slow cyclization kinetics.[1][2] This resource provides in-depth, actionable guidance in a question-and-answer format to help you navigate these complexities and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the azepane ring?

A1: The synthesis of the azepane scaffold is not as straightforward as for its five- and six-membered counterparts like pyrrolidine and piperidine.[3][4] Key strategies generally fall into two categories: cyclization of a linear precursor or rearrangement/expansion of an existing ring. Common methods include:

  • Intramolecular Cyclization: This is a widely used approach involving the formation of a bond to close the seven-membered ring. Techniques include intramolecular reductive amination, ring-closing metathesis (RCM) followed by reduction, and base-mediated cyclizations.[3][5][6]

  • Beckmann Rearrangement: This classic reaction involves the acid-catalyzed rearrangement of a cyclohexanone oxime to form a seven-membered lactam (an azepan-2-one), which can then be reduced to the corresponding azepane. This approach is often limited by the availability of highly substituted piperidones.[3]

  • Ring Expansion: Methods like the dearomative ring expansion of nitroarenes offer a novel two-step pathway to complex azepanes from simple starting materials.[3][4] Other strategies involve the expansion of smaller rings like azetidines.[2]

  • Silyl-aza-Prins Cyclization: This method allows for the synthesis of seven-membered nitrogen heterocycles and can be influenced by the choice of Lewis acid catalyst to control the reaction outcome.[7]

Q2: What are the most significant challenges in azepane synthesis?

A2: The primary difficulties stem from the nature of the seven-membered ring itself.

  • Unfavorable Cyclization Kinetics: The formation of medium-sized rings (7-11 atoms) is often kinetically slow and entropically disfavored compared to the formation of smaller rings.[2] This can lead to low yields and favor competing intermolecular side reactions like polymerization.

  • Conformational Flexibility: Azepane rings adopt multiple low-energy conformations that can interconvert rapidly. While beneficial for biological activity, this flexibility complicates stereoselective reactions and can make purification and characterization difficult.[1]

  • Stereochemical Control: For chiral azepanes, maintaining stereochemical integrity is a major concern. Racemization can occur at various stages, particularly during base-mediated cyclizations or when a stereogenic center is adjacent to an activating group like a carbonyl.[8]

Q3: How critical is the choice of catalyst in azepane synthesis?

A3: The catalyst is often the most critical parameter for success, especially in modern synthetic methods. For instance:

  • In Ring-Closing Metathesis (RCM) , the choice between Grubbs' first, second, or third-generation catalysts can dramatically affect yield and reaction time, depending on the substitution pattern of the diene precursor.[6]

  • In asymmetric reductive amination , iridium-based catalysts with specific chiral ligands are used to achieve high enantioselectivity in the formation of chiral azepanes.[9][10]

  • For tandem amination/cyclization reactions, copper(I) salts have proven effective, with catalyst loading and the specific salt (e.g., CuI vs. Cu(MeCN)₄PF₆) impacting conversion and yield.[2][11]

  • Even the choice of a Lewis acid (e.g., InCl₃ vs. TMSOTf) can completely change the reaction pathway in silyl-aza-Prins cyclizations, leading to either azepanes or tetrahydropyrans.[7]

Troubleshooting Guide: From Low Yields to Purification Headaches

This section addresses specific, practical problems you may encounter during your experiments.

Issue 1: Low Yield or No Reaction in Intramolecular Cyclization

Symptom: You are attempting an intramolecular cyclization (e.g., reductive amination, RCM, or nucleophilic substitution) to form the azepane ring, but you observe low conversion of your linear precursor, or the reaction stalls completely.

Probable Causes & Solutions:

  • Unfavorable Ring-Closing Kinetics vs. Intermolecular Reactions: The formation of a seven-membered ring is often slower than intermolecular reactions (dimerization, polymerization). The key to favoring the desired intramolecular pathway is the High Dilution Principle .

    • Causality: By significantly lowering the concentration of the substrate, you reduce the probability of two molecules encountering each other, thus suppressing the intermolecular reaction rate while the intramolecular rate remains unaffected.

    • Protocol:

      • Dissolve your linear precursor in a large volume of an appropriate anhydrous solvent (e.g., DCM or Toluene for RCM) to achieve a concentration between 0.01 M and 0.001 M.[6]

      • If adding a reagent or catalyst, use a syringe pump to add it slowly over several hours to maintain a pseudo-high dilution environment.

  • Catalyst Inactivity or Degradation: Many catalysts used in azepane synthesis are sensitive to air, moisture, or impurities in the starting materials and solvents.

    • Causality: Impurities can poison the catalyst, and improper handling can lead to deactivation before or during the reaction.

    • Troubleshooting Steps:

      • Ensure all solvents are rigorously dried and degassed.

      • Purify the linear precursor meticulously via column chromatography or distillation before the cyclization step.

      • Handle air- and moisture-sensitive catalysts (e.g., Grubbs' catalysts, organometallic reagents) under an inert atmosphere (Argon or Nitrogen).[6]

      • Screen different catalyst loadings. While typical loadings are 2-5 mol%, sometimes increasing it to 10 mol% can overcome minor inhibition.[3][11]

  • Inappropriate Solvent or Temperature: The choice of solvent and temperature can profoundly impact reaction rates and equilibria.

    • Causality: The solvent can affect substrate solubility and catalyst stability. Temperature influences reaction kinetics; sometimes, higher temperatures are needed to overcome the activation energy for cyclization, but this can also promote side reactions or racemization.[8]

    • Optimization Strategy: Screen a panel of solvents. For a Cu(I)-catalyzed cyclization, dioxane was found to be optimal over THF, toluene, and DCE.[11] For the same reaction, 70°C was identified as the ideal temperature to balance reaction rate and byproduct formation.[11]

Issue 2: Loss of Stereochemical Integrity (Racemization)

Symptom: You begin with an enantiomerically pure linear precursor, but the final azepane product shows a significant loss of enantiomeric excess (ee).

Probable Causes & Solutions:

  • Base-Mediated Epimerization: This is the most common cause, especially if the stereocenter is alpha to a carbonyl group or another acidifying moiety.

    • Causality: A strong base can deprotonate the stereogenic center, forming a planar, achiral enolate or imine intermediate. Subsequent reprotonation can occur from either face, leading to racemization.[8]

    • Troubleshooting Steps:

      • Switch to a Weaker or Sterically Hindered Base: Avoid strong, non-hindered bases like NaOH or potassium tert-butoxide. Opt for weaker organic bases like triethylamine (TEA) or sterically hindered bases like diisopropylethylamine (DIPEA) or 2,6-lutidine, which are less likely to cause deprotonation.[8]

      • Lower the Reaction Temperature: Racemization rates are highly temperature-dependent. Run the reaction at the lowest possible temperature that still allows for an acceptable reaction rate.[8]

      • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it promptly upon completion to limit the product's exposure to racemizing conditions.

  • Inappropriate N-Protecting Group: The protecting group on the nitrogen can influence the acidity of adjacent protons.

    • Causality: Electron-withdrawing protecting groups can increase the acidity of the α-proton, making it more susceptible to abstraction by a base.[8]

    • Solution: Consider using a bulky protecting group that may sterically hinder the approach of a base to the α-proton. Alternatively, choose a protecting group that is less electron-withdrawing if compatible with the reaction chemistry.

Issue 3: Complex Product Mixtures and Purification Difficulties

Symptom: The crude reaction mixture shows multiple spots on TLC, and isolating the desired azepane product via standard silica gel chromatography is challenging due to similar polarities or product degradation on the column.

Probable Causes & Solutions:

  • Regioselectivity Issues: Functionalization of an existing azepine ring can lead to complex product mixtures because multiple positions are available for reaction.[1]

    • Causality: The conformational flexibility and non-aromatic nature of the azepine ring mean that traditional substitution patterns do not apply, making regiocontrol difficult.[1]

    • Solution: This often requires a redesign of the synthetic route. It is generally easier to install desired substituents on the linear precursor before the cyclization step to ensure a single, well-defined product.

  • Product Instability or High Polarity: The basic nitrogen atom in the azepane ring can cause tailing on silica gel. Highly polar products may not elute well.

    • Causality: The Lewis basic nitrogen interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and difficult separation.

    • Troubleshooting Purification:

      • Basify the Eluent: Add a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonia in methanol) to the mobile phase to suppress the interaction between the amine and the silica gel.

      • Switch Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase C18 silica.

      • Aqueous Workup: Use an acidic wash (e.g., 1 M HCl) to extract the basic azepane into the aqueous layer, leaving non-basic impurities in the organic phase. Then, basify the aqueous layer (e.g., with NaHCO₃ or K₂CO₃) and re-extract the purified azepane with an organic solvent like DCM or ethyl acetate.[12][13]

      • Ion-Exchange Resins: For particularly difficult separations, scavenging impurities or capturing the product using ion-exchange resins can be a powerful technique.[12]

Data Presentation & Experimental Protocols

Table 1: Optimization of Reaction Conditions for a Cu(I)-Catalyzed Azepine Synthesis

This table summarizes the optimization of a tandem amination/cyclization reaction to form a functionalized azepine derivative, demonstrating the impact of key variables.[2][11]

EntryAmine (equiv.)Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
12.0Cu(MeCN)₄PF₆ (10)Dioxane90882
22.0Cu(MeCN)₄PF₆ (10)Toluene801643
32.0Cu(MeCN)₄PF₆ (5)Dioxane90835
41.5Cu(MeCN)₄PF₆ (10)THF701675
5 1.2 Cu(MeCN)₄PF₆ (10) Dioxane 70 6 91
62.0CuI (10)Dioxane908No Reaction
72.0CuCl (10)Dioxane908No Reaction

As shown in entry 5, the optimal conditions were found to be 1.2 equivalents of the amine with 10 mol% of Cu(MeCN)₄PF₆ in dioxane at 70°C for 6 hours, yielding 91% of the product.[2]

Protocol: Azepane Synthesis via Ring-Closing Metathesis (RCM) and Reduction

This protocol describes a common two-step sequence for synthesizing a substituted azepane from a linear diene precursor.[6]

Step 1: Synthesis of the Diene Precursor (N,N-diallyl-p-toluenesulfonamide)

  • To a solution of p-toluenesulfonamide (1.0 eq) in a suitable solvent like DMF, add a base such as potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add allyl bromide (2.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring by TLC until the starting sulfonamide is consumed.

  • Cool the reaction to room temperature, pour into water, and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., Hexane:Ethyl Acetate gradient) to afford the pure diene precursor.

Step 2: Ring-Closing Metathesis (RCM)

  • Under an inert atmosphere (Argon), dissolve the diene precursor (1.0 eq) in anhydrous, degassed dichloromethane (DCM) to a concentration of 0.01 M.

  • Add Grubbs' second-generation catalyst (2-5 mol%) to the solution.

  • Reflux the reaction mixture (approx. 40°C) for 4-12 hours. Monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.

  • Concentrate the mixture under reduced pressure and purify by flash column chromatography to yield the tetrahydro-1H-azepine derivative.

Step 3: Reduction to the Saturated Azepane

  • Dissolve the tetrahydro-1H-azepine derivative (1.0 eq) in a solvent such as methanol or ethyl acetate.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 wt%).

  • Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or GC-MS until the starting material is fully consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the final azepane product. Further purification is typically not required if the RCM product was pure.

Visualizations

Troubleshooting Workflow for Low Yields

G Start Low Yield in Azepane Cyclization Check_Purity Verify Purity of Linear Precursor Start->Check_Purity Check_Conditions Review Reaction Conditions (Solvent, Temp, Atmosphere) Start->Check_Conditions High_Dilution Implement High Dilution (0.001-0.01 M) Check_Purity->High_Dilution If pure Check_Conditions->High_Dilution If correct Optimize_Catalyst Optimize Catalyst (Type, Loading) High_Dilution->Optimize_Catalyst Analyze_Byproducts Analyze Crude Mixture (LCMS, NMR) Optimize_Catalyst->Analyze_Byproducts Success Yield Improved Optimize_Catalyst->Success If reaction proceeds Intermolecular Intermolecular Reactions (Dimer, Polymer) Analyze_Byproducts->Intermolecular High MW species Decomposition Substrate/Product Decomposition Analyze_Byproducts->Decomposition Unidentified products Intermolecular->High_Dilution Increase dilution Decomposition->Check_Conditions Lower temp

Caption: A logical workflow for troubleshooting low-yielding azepane cyclization reactions.

Favoring Intramolecular vs. Intermolecular Reactions

G cluster_0 Standard Concentration cluster_1 High Dilution A1 Linear Precursor Intra_A Intramolecular Cyclization (Slow) A1->Intra_A k_intra Inter_A Intermolecular Reaction (Fast) A1->Inter_A k_inter Rel Concentration is lowered A2 Linear Precursor A2->Inter_A B1 Linear Precursor Intra_B Intramolecular Cyclization (Favored) B1->Intra_B k_intra Inter_B Intermolecular Reaction (Suppressed) B1->Inter_B k_inter (rate drops)

Caption: The High Dilution Principle favors the desired intramolecular cyclization pathway.

References

  • BenchChem. (2025). Technical Support Center: Strategies to Reduce Racemization in the Synthesis of Chiral Azepanes.
  • Charishma, S. et al. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH.
  • ResearchGate.
  • BenchChem. (2025).
  • Ruffoni, A. et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
  • Yang, T. et al. (2019). Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. PubMed Central.
  • Li, G. et al. (2021). Semi-rational design of an imine reductase for asymmetric synthesis of alkylated S-4-azepanamines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Philippova, A. N. et al. (2022). Synthesis of Functionalized Azepines via Cu(I)
  • Darwish, K. M., & Al-Tarbali, N. I. (2025). Azepines, Chemistry, Synthesis and Reactions. STM Journals.
  • Organic Chemistry Portal. Azepine synthesis.
  • Yang, T. et al. (2018). Intramolecular Asymmetric Reductive Amination: Synthesis of Enantioenriched Dibenz[c,e]azepines.
  • Barbero, M. et al. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts.
  • Barbero, M. et al. (2016). Synthesis of Azepane Derivatives by Silyl-aza-Prins Cyclization of Allylsilyl Amines: Influence of the Catalyst in the Outcome of the Reaction. PubMed.
  • BenchChem. (2025).
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks.
  • Ruffoni, A. et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • Request PDF. (2025). Synthesis of a trihydroxylated azepane from D-arabinose by way of an intramolecular alkene nitrone cycloaddition.
  • Wikipedia. Azepane.
  • Request PDF. (2025).
  • ResearchGate. (2015).
  • Singh, P. P. et al. (2018). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.

Sources

Technical Support Center: Purification of Ethyl 1-Boc-5-oxoazepane-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 1-Boc-5-oxoazepane-4-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile intermediate. Here, we address common purification challenges through a series of troubleshooting guides and frequently asked questions (FAQs). Our aim is to provide not just protocols, but the underlying scientific rationale to empower you to solve purification hurdles effectively.

Introduction: The Synthetic Landscape and Its Impurity Profile

Ethyl 1-Boc-5-oxoazepane-4-carboxylate is a valuable building block in pharmaceutical synthesis, often prepared via two principal routes: the Dieckmann condensation of a diester or the ring expansion of N-Boc-4-piperidone. Each pathway, while effective, presents a unique set of potential impurities that can complicate downstream applications. Understanding these impurities is the first step toward achieving high purity.

  • From Dieckmann Condensation: Expect unreacted starting diester, byproducts from intermolecular condensation, and potential hydrolysis or decarboxylation products. The choice of base is critical to avoid side reactions like transesterification.[1][2]

  • From Ring Expansion: Common impurities include unreacted N-Boc-4-piperidone, residual ethyl diazoacetate (which is unstable, particularly in acidic conditions), and possible regioisomers of the desired product.[3][4]

This guide will provide you with the tools to identify and remove these and other common impurities.

Part 1: Troubleshooting and FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

FAQ 1: My crude NMR looks messy. What are the most common impurities I should be looking for?

Answer: A complex crude NMR spectrum is a common issue. The impurities present will largely depend on your synthetic route.

  • If you used a Dieckmann Condensation:

    • Unreacted Starting Material: Look for signals corresponding to the acyclic diester precursor.

    • Intermolecular Condensation Products: These are often higher molecular weight species and may present as a complex mixture of signals in the baseline.

    • Hydrolysis/Decarboxylation Product (1-Boc-azepan-4-one): If your reaction conditions were too harsh (e.g., prolonged exposure to strong base and water), you might see the loss of the ethyl carboxylate group. This will result in a simplified set of proton signals for the azepane ring.

  • If you used Ring Expansion with Ethyl Diazoacetate:

    • Unreacted N-Boc-4-piperidone: This is a common impurity. You will see characteristic signals for the piperidine ring protons.[4]

    • Residual Ethyl Diazoacetate: This reagent is unstable and may lead to various byproducts.[3]

    • Polymeric Materials: Lewis acids can sometimes promote polymerization of the starting material or product.

Initial Purity Assessment: Before embarking on a purification strategy, it is crucial to assess the purity of your crude material.

Analytical Technique Purpose Typical Observations for Impurities
¹H NMR Structural confirmation and identification of major impurities.Unassigned peaks, distorted multiplicity, incorrect integration ratios.
LC-MS Purity assessment and identification of byproducts by mass.Multiple peaks in the chromatogram, masses corresponding to starting materials or side-reaction products.
TLC Quick purity check and solvent system screening for chromatography.Multiple spots, streaking, or material at the baseline.

A reference ¹H NMR spectrum of the purified product should show the following key signals (in CDCl₃): a quartet around 4.20 ppm (OCH₂CH₃), a multiplet for the azepane ring protons between 2.0 and 3.8 ppm, a singlet for the Boc group at approximately 1.45 ppm, and a triplet for the ethyl group's methyl protons around 1.27 ppm.[4]

FAQ 2: I'm struggling to purify my compound by flash chromatography. What conditions do you recommend?

Answer: Flash column chromatography on silica gel is the most common and effective method for purifying Ethyl 1-Boc-5-oxoazepane-4-carboxylate. The key is selecting the right solvent system.

Recommended Starting Conditions:

  • Stationary Phase: Standard silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (or heptanes) is typically effective. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 40-50% ethyl acetate).[5]

  • Detection: Use a UV detector (210-230 nm) or stain with potassium permanganate.

Troubleshooting Common Chromatography Issues:

  • Problem: Poor Separation.

    • Solution 1: Optimize the Solvent System. If your compound and impurities are eluting too close together, try a shallower gradient or isocratic elution with a finely tuned solvent mixture. You can also try adding a small amount of a different solvent, like dichloromethane, to alter the selectivity.

    • Solution 2: Use a Different Stationary Phase. If silica gel is not providing adequate separation, consider using alumina or a bonded-phase silica (like diol or cyano).

  • Problem: Compound Streaking on the Column.

    • Cause: This often indicates that the compound is either too polar for the solvent system or is interacting strongly with the acidic silica gel. The β-keto ester moiety can be slightly acidic.

    • Solution: Add a small amount of a modifier to your mobile phase, such as 0.1-1% triethylamine, to neutralize the acidic sites on the silica gel.

  • Problem: Product Decomposes on the Column.

    • Cause: The Boc protecting group can be sensitive to acidic conditions, and silica gel is inherently acidic. Prolonged exposure can lead to deprotection.

    • Solution 1: Neutralize the Silica. You can pre-treat your silica gel with a solution of triethylamine in your starting eluent.

    • Solution 2: Use a Faster Flow Rate. Minimizing the residence time on the column can reduce decomposition.

Below is a workflow diagram for developing a flash chromatography purification method.

Caption: Workflow for Flash Chromatography Method Development.

FAQ 3: Can I purify Ethyl 1-Boc-5-oxoazepane-4-carboxylate by recrystallization?

Answer: Recrystallization can be a highly effective, scalable, and economical method for obtaining high-purity material, especially if your crude product is already of moderate purity (>85%).[3] The challenge lies in finding a suitable solvent system.

General Protocol for Recrystallization:

  • Solvent Screening: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Impurities should either be insoluble or highly soluble in the chosen solvent at all temperatures.

    • Good single solvents to try: Isopropanol, ethyl acetate, or mixtures of hexanes/ethyl acetate.

    • Solvent Pair Method: Dissolve the crude product in a minimal amount of a "good" solvent (e.g., ethyl acetate or dichloromethane) at room temperature. Then, slowly add a "poor" solvent (e.g., hexanes or heptane) until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.

  • Procedure:

    • Dissolve the crude material in a minimal amount of the chosen hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Troubleshooting Recrystallization:

  • Problem: The product oils out instead of crystallizing.

    • Cause: This happens when the solution becomes supersaturated at a temperature above the melting point of the solute. It is more common with lower purity material.

    • Solution 1: Use a more dilute solution.

    • Solution 2: Try a different solvent system.

    • Solution 3: Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.

    • Solution 4: Add a seed crystal of pure product.

  • Problem: No crystals form upon cooling.

    • Cause: The solution may be too dilute, or the cooling process may be too rapid.

    • Solution 1: Concentrate the solution by boiling off some of the solvent and allow it to cool again.

    • Solution 2: Allow the solution to stand for a longer period at a lower temperature.

    • Solution 3: Scratch the flask or add a seed crystal.

Part 2: Detailed Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol is for analytical HPLC to determine the purity of your sample.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of your compound in acetonitrile to a concentration of approximately 1 mg/mL.

Protocol 2: Preparative Flash Column Chromatography

This protocol is for the purification of 1-5 grams of crude material.

  • Column Preparation:

    • Select an appropriately sized silica gel column.

    • Pack the column using a slurry of silica gel in the initial mobile phase (e.g., 10% ethyl acetate in hexanes).

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the initial mobile phase.

    • Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution:

    • Begin elution with the starting mobile phase (e.g., 10% ethyl acetate/hexanes).

    • Gradually increase the polarity of the mobile phase according to the separation observed on TLC.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

The logical flow of the purification process is illustrated below.

Purification_Workflow Start Crude Ethyl 1-Boc-5-oxoazepane-4-carboxylate AssessPurity Assess Purity (TLC, LC-MS, NMR) Start->AssessPurity Decision Purity > 95%? AssessPurity->Decision HighPurity Product Meets Specification Decision->HighPurity Yes PurificationChoice Choose Purification Method Decision->PurificationChoice No FlashChrom Flash Chromatography PurificationChoice->FlashChrom Moderate Purity, Good TLC Separation Recrystal Recrystallization PurificationChoice->Recrystal High Crude Purity, Crystalline Solid PrepHPLC Preparative HPLC PurificationChoice->PrepHPLC High Purity Needed, Difficult Separation AnalyzeFractions Analyze Fractions/Crystals FlashChrom->AnalyzeFractions Recrystal->AnalyzeFractions PrepHPLC->AnalyzeFractions Combine Combine Pure Fractions/Crystals AnalyzeFractions->Combine Combine->AssessPurity

Caption: General Purification Workflow for Ethyl 1-Boc-5-oxoazepane-4-carboxylate.

References

  • Dieckmann, W. (1894). Zur Kenntniss der Ringbildung aus Kohlenstoffketten. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103. [Link]
  • Schaefer, J. P., & Bloomfield, J. J. (2011). The Dieckmann condensation (including the Thorpe-Ziegler reaction). Organic Reactions, 15, 1-203. [Link]
  • Li, W., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Organic Process Research & Development, 14(5), 1140-1144. [Link]
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]
  • Agilent Technologies. (2017). HPLC and UHPLC Primer. [Link]
  • Biotage. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Master Organic Chemistry. (2020).
  • Dvorak, C. A., et al. (2021). Synthesis and SAR of novel pyrimido[4,5-d]azepines as selective 5-HT2C receptor agonists. Bioorganic & Medicinal Chemistry Letters, 31, 127669. [Link]
  • PubChem. (n.d.).
  • Chemistry Steps. (n.d.). Dieckmann Condensation – An Intramolecular Claisen Reaction. [Link]

Sources

Preventing decomposition of 5-oxoazepane intermediates during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Decomposition and Ensuring Stability

Welcome to the technical support center for the synthesis of 5-oxoazepane intermediates. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability challenges with this important heterocyclic scaffold. The inherent reactivity of the seven-membered lactam ring, coupled with the presence of a ketone, can lead to various decomposition pathways, compromising yield and purity. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and achieve robust and reproducible synthetic outcomes.

Understanding the Instability of 5-Oxoazepane Intermediates

The 5-oxoazepane core, a valuable building block in medicinal chemistry, is susceptible to several degradation pathways. The primary drivers of this instability are the strained seven-membered ring and the electrophilic nature of the carbonyl groups. Understanding these pathways is the first step toward effective prevention.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of 5-oxoazepane intermediate decomposition?

A1: The most common indicators of decomposition include:

  • Appearance of new spots on Thin Layer Chromatography (TLC): This is often the first sign of product degradation or the formation of side products.

  • Unexpected peaks in HPLC-MS analysis: Mass spectrometry can reveal the presence of species corresponding to hydrolyzed, rearranged, or oligomerized products.[1][2][3][4]

  • Color change in the reaction mixture or isolated product: The formation of colored byproducts can indicate decomposition, particularly through oxidative pathways.

  • Low or inconsistent yields: If you are experiencing difficulty in isolating the desired product in expected amounts, decomposition is a likely culprit.

  • Changes in NMR spectra over time: Disappearance of characteristic proton or carbon signals of the 5-oxoazepane ring and the appearance of new signals can be used to monitor instability.[5][6][7][8][9]

Q2: At what stages of the synthesis is decomposition most likely to occur?

A2: Decomposition can occur at various stages, but it is most prevalent during:

  • Work-up and purification: Exposure to acidic or basic conditions during aqueous work-up or chromatography can trigger hydrolysis.

  • Prolonged reaction times or elevated temperatures: These conditions can provide the energy needed to overcome the activation barriers for decomposition pathways.[10][11]

  • Storage: Even seemingly stable, isolated intermediates can degrade over time, especially if exposed to moisture, light, or air.

Q3: Can substituents on the azepane ring influence its stability?

A3: Absolutely. The nature and position of substituents can have a significant impact on the stability of the 5-oxoazepane ring.

  • Electron-withdrawing groups on the nitrogen atom can increase the stability of the lactam bond towards hydrolysis by reducing the nucleophilicity of the amide nitrogen.

  • Bulky substituents can provide steric hindrance, protecting the carbonyl groups from nucleophilic attack.

  • Substituents at the C4 or C6 positions can influence the propensity for retro-aza-Michael reactions, depending on their ability to stabilize a carbanion.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 5-oxoazepane intermediates and provides actionable solutions.

Problem Potential Cause Recommended Solution
Low Yield of the Desired 5-Oxoazepane Intermediate Hydrolysis of the lactam: The seven-membered lactam ring is susceptible to both acid- and base-catalyzed hydrolysis, leading to ring-opening.1. Maintain Neutral pH: During work-up and purification, use buffered aqueous solutions (pH 6-7) to avoid extremes of pH. 2. Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried, as water is a key reactant in hydrolysis. 3. Minimize Exposure to Water: If an aqueous work-up is necessary, perform it quickly and at low temperatures.
Formation of a Ring-Opened Amino Acid Byproduct Lactam Hydrolysis: This is the direct result of the cleavage of the amide bond in the azepane ring.1. Control Temperature: Keep reaction and purification temperatures as low as possible to minimize the rate of hydrolysis.[11] 2. Protecting Groups: If the nitrogen atom is unsubstituted, consider introducing a robust protecting group (e.g., Boc, Cbz) to reduce the susceptibility of the lactam to hydrolysis.
Presence of Starting Materials from a Michael Addition Retro-aza-Michael Reaction: If the 5-oxoazepane was formed via an intramolecular aza-Michael addition, this equilibrium can reverse under certain conditions.1. Optimize Reaction Conditions: Drive the equilibrium towards the cyclized product by removing the solvent or by using a catalyst that favors the forward reaction. 2. Temperature Control: Higher temperatures can favor the retro-Michael reaction; therefore, conduct the reaction at the lowest effective temperature.
Formation of Oligomeric or Polymeric Byproducts Intermolecular Reactions: Instead of the desired intramolecular cyclization, precursor molecules can react with each other.1. High-Dilution Conditions: Perform the cyclization reaction at very low concentrations (e.g., <0.01 M) to favor the intramolecular pathway. 2. Slow Addition: Add the linear precursor slowly to the reaction mixture to maintain a low instantaneous concentration.
Discoloration and Formation of Unidentified Impurities Oxidative Decomposition: The presence of oxygen can lead to the formation of colored, oxidized byproducts.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen. 2. Use of Antioxidants: In some cases, the addition of a radical scavenger or antioxidant (e.g., BHT) may be beneficial, though compatibility with the reaction chemistry must be verified.[12][13][14][15]

Key Decomposition Pathways and Prevention Strategies

Lactam Hydrolysis

Hydrolysis is a primary degradation route for 5-oxoazepane intermediates, proceeding under both acidic and basic conditions to yield the corresponding ring-opened amino acid.

Click to view Hydrolysis Pathway Diagram

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Start 5-Oxoazepane Intermediate A_Protonation Protonated Carbonyl A_Start->A_Protonation H⁺ A_Attack Nucleophilic Attack by H₂O A_Protonation->A_Attack H₂O A_Intermediate Tetrahedral Intermediate A_Attack->A_Intermediate A_Open Ring-Opened Amino Acid A_Intermediate->A_Open Proton Transfer & Ring Opening B_Start 5-Oxoazepane Intermediate B_Attack Nucleophilic Attack by OH⁻ B_Start->B_Attack OH⁻ B_Intermediate Tetrahedral Intermediate B_Attack->B_Intermediate B_Open Ring-Opened Amino Acid Salt B_Intermediate->B_Open Ring Opening

Caption: Acid- and base-catalyzed hydrolysis of the 5-oxoazepane ring.

Prevention Workflow for Hydrolysis:

G cluster_conditions Preventative Measures Start Start: Reaction Completion Workup Aqueous Work-up Start->Workup C2 Use Anhydrous Solvents Start->C2 Purification Purification (e.g., Chromatography) Workup->Purification C1 Maintain pH 6-7 Workup->C1 Storage Storage of Intermediate Purification->Storage C3 Low Temperature (0-25 °C) Purification->C3 C4 Inert Atmosphere Purification->C4 End Stable Intermediate Storage->End C5 Store at low temp, desiccated Storage->C5

Caption: Workflow for preventing hydrolysis of 5-oxoazepane intermediates.

Retro-Aza-Michael Reaction

For 5-oxoazepanes synthesized via an intramolecular aza-Michael addition, the reversibility of this reaction can lead to the re-formation of the linear precursor.

Click to view Retro-Aza-Michael Pathway Diagram

G Start 5-Oxoazepane Intermediate Transition Transition State Start->Transition Base or Heat Transition->Start End Linear Aza-Michael Precursor Transition->End C-N Bond Cleavage End->Transition Intramolecular Aza-Michael Addition

Caption: Equilibrium between 5-oxoazepane and its linear precursor.

Transannular Reactions

The proximity of atoms across the seven-membered ring can facilitate intramolecular reactions, leading to rearranged products. For instance, a hydride shift from C2 to the C5 carbonyl is a possibility, especially under acidic conditions.

Click to view Transannular Reaction Diagram

G Start 5-Oxoazepane Intermediate Protonation Protonated C5 Carbonyl Start->Protonation H⁺ Hydride_Shift 1,4-Hydride Shift (C2 to C5) Protonation->Hydride_Shift Rearranged Rearranged Bicyclic Intermediate Hydride_Shift->Rearranged

Caption: Potential transannular hydride shift in a 5-oxoazepane intermediate.

Experimental Protocols

Protocol 1: Monitoring Decomposition by HPLC-MS

This protocol outlines a general method for monitoring the stability of a 5-oxoazepane intermediate.

  • Sample Preparation: Prepare a stock solution of the 5-oxoazepane intermediate in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into several vials. Subject each vial to a different stress condition (e.g., acidic pH, basic pH, elevated temperature, exposure to air).

  • Time Points: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction (if necessary, e.g., by neutralization) and dilute an aliquot for HPLC-MS analysis.

  • HPLC-MS Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically effective.

    • Detection: Monitor the disappearance of the parent ion of the 5-oxoazepane and the appearance of new peaks using both UV and MS detectors.

    • Quantification: Use the peak area of the parent compound to quantify the extent of degradation over time.[16]

Protocol 2: N-Protection of a 5-Oxoazepane Intermediate

This protocol describes a general procedure for the protection of the nitrogen atom to enhance stability.

  • Dissolution: Dissolve the 5-oxoazepane intermediate in a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents).

  • Protecting Group Reagent: Slowly add the protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection or benzyl chloroformate for Cbz protection, 1.1 equivalents) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Quench the reaction with a mild aqueous solution (e.g., saturated ammonium chloride) and extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the N-protected product by column chromatography.

References

  • Chawla, A., et al. (2022). β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use, and the way forward. Frontiers in Microbiology.
  • Tamang, M. D., et al. (2022). Potentiation of β-Lactams against Methicillin-Resistant Staphylococcus aureus (MRSA) Using Octyl Gallate, a Food-Grade Antioxidant. Antibiotics.
  • Zhang, Y., et al. (2019). Iridium-Catalyzed Asymmetric Ring-Opening of Oxabenzonorbornadienes with N-Substituted Piperazine Nucleophiles. Molecules.
  • Smyth, T. J. P., et al. (2010). Characterisation of oxazepam degradation products by high-performance liquid chromatography/electrospray ionisation mass spectrometry and electrospray ionisation quadrupole time-of-flight tandem mass spectrometry. Rapid Communications in Mass Spectrometry.
  • Smyth, T. J. P., et al. (2010). Characterisation of oxazepam degradation products by high-performance liquid chromatography/electrospray ionisation mass spectrometry and electrospray ionisation quadrupole time-of-flight tandem mass spectrometry. Rapid Communications in Mass Spectrometry.
  • Brudzynski, K., et al. (2011). Antioxidant properties of β-lactam antibiotics. ResearchGate.
  • Rath, S., et al. (2022). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis.
  • Carreer, R., et al. (1998). Oxidant-scavenging activities of beta-lactam agents. European Journal of Clinical Microbiology & Infectious Diseases.
  • Saman, T., et al. (2018). Influence of ring-opening reactions on the kinetics of cottonseed oil epoxidation. ResearchGate.
  • Singh, K., et al. (2018). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry.
  • Nowak, W., et al. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry.
  • Bahr, G., et al. (2023). Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. Molecules.
  • Imming, P., et al. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of Medicinal Chemistry.
  • Lhoste, C., et al. (2023). Broadband ultrafast 2D NMR spectroscopy for online monitoring in continuous flow. Analyst.
  • Tyagi, V., et al. (2021). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. Journal of the American Chemical Society.
  • Frokjaer, S., et al. (1990). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Pharmacy World & Science.
  • Consonni, R., et al. (2023). The 1H HR-NMR Methods for the Evaluation of the Stability, Quality, Authenticity, and Shelf Life of Foods. Foods.
  • Tuñón, I., et al. (1996). Alkaline Hydrolysis of a gamma-Lactam Ring. ResearchGate.
  • Allen, S. E., et al. (2015). Hydrogen Atom Transfer-Based C(sp3)–H Bond Oxygenation of Lactams and Cycloalkenes: The Influence of Ring Size on Reactivity and Site Selectivity. Journal of the American Chemical Society.
  • Ertesvåg, H., et al. (1999). Time-resolved 1H and 13C NMR spectroscopy for detailed analyses of the Azotobacter vinelandii mannuronan C-5 epimerase reaction. Journal of Biomolecular NMR.
  • Szymańska, E., et al. (2021). Impact of Deuteration and Temperature on Furan Ring Dynamics. Molecules.
  • Główka, A., et al. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules.
  • Hubert-Roux, M., et al. (2011). Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry. ResearchGate.
  • Stevenson, C. L., et al. (1999). Orthogonal HPLC Methods for Quantitating Related Substances and Degradation Products of Pramlintide. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Challenges in the scale-up of azepane dicarboxylate production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of azepane dicarboxylates. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of these valuable heterocyclic scaffolds. Azepane derivatives are crucial building blocks in medicinal chemistry, and their efficient, scalable synthesis is paramount for advancing drug discovery programs.[1][2]

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter in the lab.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common synthetic routes to azepane dicarboxylates?

    • Why is the ring-closing metathesis (RCM) approach often preferred for initial synthesis?

    • What are the primary challenges in scaling up azepane dicarboxylate synthesis?

    • How critical is the choice of catalyst in the synthesis?

  • Troubleshooting Guide: Common Experimental Issues

    • Problem 1: Low Yield or No Product Formation in Ring-Closing Metathesis (RCM)

    • Problem 2: Difficulty in Product Purification

    • Problem 3: Incomplete Hydrogenation of the Unsaturated Azepine Intermediate

    • Problem 4: Side Reactions and Impurity Formation

  • Experimental Protocols

    • Protocol 1: Synthesis of Diethyl 2,2-diallylmalonate (Diene Precursor)

    • Protocol 2: Ring-Closing Metathesis to form Diethyl 2,3,4,7-tetrahydro-1H-azepine-3,3-dicarboxylate

    • Protocol 3: Hydrogenation to Diethyl Azepane-3,3-dicarboxylate

  • References

Frequently Asked Questions (FAQs)

What are the most common synthetic routes to azepane dicarboxylates?

Several synthetic strategies exist for the preparation of the azepane core. The most prevalent methods include:

  • Ring-Closing Metathesis (RCM): This is a powerful method for forming the seven-membered ring from a diene precursor, often followed by hydrogenation to yield the saturated azepane.[3]

  • Beckmann Rearrangement: This classic reaction can be used to synthesize azepan-2-ones from cyclohexanone oximes, which can then be further functionalized.[3]

  • Photochemical Dearomative Ring Expansion: A modern approach that converts nitroarenes into polysubstituted azepanes using blue light, followed by hydrogenolysis.[4][5]

  • Intramolecular Cyclization of Linear Precursors: This involves the formation of the azepane ring through the cyclization of a linear precursor containing both an amine and a suitable electrophilic group.[4]

Why is the ring-closing metathesis (RCM) approach often preferred for initial synthesis?

The RCM approach is favored for its versatility and functional group tolerance. It allows for the construction of the unsaturated azepine ring from readily available diene precursors. The subsequent reduction to the saturated azepane is typically straightforward.[3] This method provides a reliable route to a variety of substituted azepanes.

What are the primary challenges in scaling up azepane dicarboxylate synthesis?

Scaling up the synthesis of azepane dicarboxylates presents several challenges:

  • Catalyst Efficiency and Cost: Ruthenium-based catalysts used in RCM can be expensive, and their efficiency can decrease on a larger scale.

  • Reaction Kinetics and Heat Transfer: Larger reaction volumes can lead to issues with mixing and maintaining optimal reaction temperatures, potentially affecting yield and impurity profiles.

  • Purification: Removing catalyst residues and byproducts from large batches of product can be difficult and may require specialized chromatographic techniques.

  • Safety: Handling large quantities of reagents and solvents requires careful consideration of safety protocols.[6]

How critical is the choice of catalyst in the synthesis?

The choice of catalyst is crucial for the success of the synthesis, particularly in RCM. Different generations of Grubbs and Hoveyda-Grubbs catalysts exhibit varying levels of activity, stability, and tolerance to functional groups.[3] For the subsequent hydrogenation step, catalysts like Palladium on carbon (Pd/C) are commonly used, and their selection and loading can significantly impact the reaction's efficiency and selectivity.[3]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of azepane dicarboxylates, providing potential causes and actionable solutions.

Problem 1: Low Yield or No Product Formation in Ring-Closing Metathesis (RCM)

Symptoms:

  • TLC or GC-MS analysis shows primarily starting material (diene precursor).

  • Formation of oligomeric or polymeric byproducts.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Inactive Catalyst The Grubbs or Hoveyda-Grubbs catalyst may have degraded due to exposure to air, moisture, or impurities in the solvent or starting material.Use freshly purchased or properly stored catalyst. Ensure solvents are anhydrous and degassed. Purify the diene precursor to remove any potential catalyst poisons.
Incorrect Catalyst Choice The chosen catalyst may not be active enough for the specific substrate.Consider using a more active second-generation Grubbs or Hoveyda-Grubbs catalyst.
Sub-optimal Reaction Conditions The reaction temperature or concentration may not be ideal for cyclization.Perform small-scale optimization experiments to determine the optimal temperature and concentration. Generally, lower concentrations favor intramolecular cyclization over intermolecular polymerization.
Ethylene Inhibition The ethylene byproduct of the metathesis reaction can inhibit the catalyst.Conduct the reaction under a gentle stream of inert gas (e.g., nitrogen or argon) to remove ethylene as it forms.

RCM_Troubleshooting start Low RCM Yield check_catalyst Check Catalyst Activity | 1. Use fresh catalyst 2. Ensure inert atmosphere start->check_catalyst check_conditions Optimize Reaction Conditions | 1. Vary temperature 2. Adjust concentration check_catalyst->check_conditions check_precursor Verify Precursor Purity | 1. Re-purify diene 2. Check for impurities check_conditions->check_precursor outcome Improved Yield check_precursor->outcome

Caption: Potential side reactions during azepane dicarboxylate synthesis.

Experimental Protocols

The following protocols are adapted from established literature and provide a general framework for the synthesis of diethyl azepane-3,3-dicarboxylate. [3]

Protocol 1: Synthesis of Diethyl 2,2-diallylmalonate (Diene Precursor)
  • To a solution of diethyl malonate (1.0 eq) in anhydrous ethanol, add sodium ethoxide (2.1 eq) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add allyl bromide (2.2 eq) dropwise, keeping the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to afford the diene precursor.

Protocol 2: Ring-Closing Metathesis to form Diethyl 2,3,4,7-tetrahydro-1H-azepine-3,3-dicarboxylate
  • Dissolve the diene precursor (1.0 eq) in anhydrous, degassed dichloromethane (DCM) to a concentration of 0.01 M.

  • Add a Grubbs second-generation catalyst (2-5 mol%).

  • Heat the reaction mixture to reflux under an inert atmosphere for 12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Hydrogenation to Diethyl Azepane-3,3-dicarboxylate
  • Dissolve the unsaturated azepine (1.0 eq) in methanol or ethanol.

  • Add 10% Palladium on carbon (Pd/C) (5-10 wt%).

  • Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product.

References

  • Kaur, M., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25.
  • Oreate AI. (2026). A Review of Common Acid Amine Condensing Agents in Large-Scale Synthesis Processes.
  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779.
  • ResearchGate. (n.d.). Synthesis of bridged azepane β‐amino esters (±)‐25, (±)‐26, and (±)‐27. ResearchGate.
  • BenchChem. (2025). Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols. BenchChem.
  • Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
  • Aeissen, E., et al. (2023). Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. European Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Azepane. Wikipedia.
  • PubChem. (n.d.). Azepane. PubChem.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclic amines. Organic Chemistry Portal.
  • P., et al. (2025). A Revised Photo-Flow Protocol to Cubane-1,4-Dicarboxylate for Reliable Access to Cuneane Acids. ChemRxiv.
  • BenchChem. (2025).
  • White Rose eTheses Online. (n.d.). The Synthesis of Medium-Sized Rings and Macrocycles via a Cyclisation/Ring Expansion Cascade Reaction. White Rose eTheses Online.
  • MDPI. (n.d.). Facile and Green Synthesis of Saturated Cyclic Amines. MDPI.
  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779.
  • OUCI. (n.d.). Ring Closure Reactions for the Synthesis of Cyclic Imines: An Analysis from the 12 Principles of Green Chemistry and Ci… OUCI.
  • ScienceDirect. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect.
  • Kamal, A., et al. (2008). Synthesis and DNA-binding ability of pyrrolo[2,1-c]b[1][8]enzodiazepine-azepane conjugates. Bioorganic & Medicinal Chemistry Letters, 18(5), 1648-1651.
  • ResearchGate. (2025). A Revised Photo-Flow Protocol to Cubane-1,4-Dicarboxylate for Reliable Access to Cuneane Acids. ResearchGate.

Sources

Technical Support Center: Diastereoselectivity in Substituted Oxo-Azepine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing diastereoselectivity in the synthesis of substituted oxo-azepines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrol in these valuable heterocyclic scaffolds. The inherent conformational flexibility of the seven-membered azepine ring presents unique challenges in achieving high diastereoselectivity. This resource provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you successfully control the stereochemical outcomes of your reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues and fundamental questions encountered during the synthesis of substituted oxo-azepines.

Q1: My hydroboration-oxidation of a substituted tetrahydroazepine is resulting in a low diastereomeric ratio (d.r.). What are the primary factors I should investigate?

A1: Low diastereoselectivity in the hydroboration-oxidation of tetrahydroazepines typically stems from a lack of facial bias during the hydroboration step. The borane can approach the double bond from either the top or bottom face, and if the energetic barrier for these two approaches is similar, a mixture of diastereomers will result. Key factors to investigate are:

  • Substrate Conformation and Steric Hindrance: The conformational preference of your tetrahydroazepine ring is critical. Substituents on the ring can preferentially shield one face of the double bond, directing the incoming borane to the other. Analyze the most stable chair or twist-chair conformations of your substrate to predict the least sterically hindered face.[1][2]

  • Directing Groups: The presence and nature of nearby functional groups (e.g., hydroxyl, ether, or even the nitrogen's protecting group) can influence the reaction's stereochemical outcome through steric or electronic effects.[3][4]

  • Hydroborating Reagent: The steric bulk of the borane reagent plays a significant role. Less hindered reagents like BH₃·THF are more sensitive to the subtle steric environment of the substrate, while bulkier reagents like 9-BBN can amplify steric differences, often leading to higher selectivity.[5]

  • Temperature: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lowest activation energy.

Q2: How do I accurately determine the diastereomeric ratio of my oxo-azepine product?

A2: The most reliable method for determining the diastereomeric ratio is ¹H NMR spectroscopy .[6][7] Since diastereomers have different physical properties, their corresponding protons will be in slightly different chemical environments, leading to distinct signals in the NMR spectrum.

  • Key Steps for Accurate d.r. Determination:

    • Identify Non-Overlapping Signals: Look for well-resolved signals corresponding to a specific proton in each diastereomer. Protons adjacent to the newly formed stereocenter or the ketone are often good candidates.

    • Ensure Full Relaxation: To ensure the accuracy of integration, use a sufficiently long relaxation delay (D1) in your NMR acquisition parameters. A D1 of at least 5 times the longest T1 of the signals being integrated is recommended.

    • Careful Integration: Integrate the selected signals for each diastereomer. The ratio of the integrals directly corresponds to the diastereomeric ratio.

    • Baseline Correction: Always perform a baseline correction on your spectrum before integration to avoid errors.[7] For complex spectra with significant signal overlap, advanced techniques like band-selective pure shift NMR can be employed to simplify the spectrum and allow for more accurate integration.[8][9]

Q3: I am struggling to separate the diastereomers of my final oxo-azepine product. What purification strategies are most effective?

A3: The separation of diastereomers can be challenging but is achievable due to their different physical properties.

  • Flash Column Chromatography: This is the most common method. Success depends on finding a solvent system that maximizes the difference in polarity between the diastereomers. A shallow solvent gradient can improve separation. It may be necessary to try different stationary phases (e.g., silica gel, alumina, or reversed-phase C18).[10][11][12]

  • Recrystallization: If your product is a solid, fractional recrystallization can be a highly effective method for obtaining a single, pure diastereomer, especially on a larger scale. This relies on differences in the solubility of the diastereomers in a particular solvent system.

  • Preparative HPLC: For difficult separations or when high purity is required, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool. Both normal-phase and reversed-phase columns can be effective.[10][11]

Section 2: Troubleshooting Guides

This section provides structured guidance for addressing specific experimental challenges in a question-and-answer format.

Case Study 1: Poor Diastereoselectivity in Hydroboration-Oxidation

Problem: "I am synthesizing a 5-oxo-azepine derivative via hydroboration-oxidation of an N-Boc-protected 3-substituted-2,3,4,7-tetrahydro-1H-azepine. My initial attempts with BH₃·THF at room temperature are giving me a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?"

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Diastereoselectivity in Hydroboration cluster_1 Scenario A: Minimal Steric Bias cluster_2 Scenario B: Potential for Electronic/Coordinating Effects start Low d.r. (approx. 1:1) with BH3·THF at RT q1 Analyze Substrate: Is there a significant steric directing group near the alkene? start->q1 a1_yes No significant steric directing group present. q1->a1_yes No a1_no Yes, a potential directing group (e.g., -OR, -NR2) is present. q1->a1_no Yes sol1 Increase Steric Demand of Reagent a1_yes->sol1 exp1 Switch to 9-BBN or Disiamylborane sol1->exp1 q2 Is selectivity now acceptable? exp1->q2 res1_yes Yes: Problem Solved q2->res1_yes Yes res1_no No: Proceed to Temperature Optimization q2->res1_no No exp2 Lower Reaction Temperature (e.g., 0°C to -78°C) res1_no->exp2 sol2 Optimize Reaction Conditions a1_no->sol2 sol2->exp2 q3 Is selectivity now acceptable? exp2->q3 res2_yes Yes: Problem Solved q3->res2_yes Yes res2_no No: Consider Protecting Group Modification q3->res2_no No exp3 Change protecting group to alter steric/electronic environment res2_no->exp3

Caption: Troubleshooting workflow for low diastereoselectivity.

Detailed Explanation:

  • Analyze Your Substrate: The first step is to critically evaluate the structure of your tetrahydroazepine. The conformation of the seven-membered ring can be flexible. A substituent at the 3-position may not exert enough steric influence to create a strong facial bias for the incoming borane.[1][2]

  • Increase Steric Demand of the Reagent: If your substrate lacks a strong intrinsic steric bias, you can impose one externally by using a bulkier hydroborating agent.

    • Recommendation: Switch from BH₃·THF to 9-borabicyclo[3.3.1]nonane (9-BBN). The large bicyclic structure of 9-BBN is much more sensitive to steric hindrance and will preferentially attack the less hindered face of the alkene, often dramatically improving the diastereomeric ratio.[5][13]

  • Optimize Reaction Temperature: Diastereoselectivity is a result of the difference in activation energies (ΔΔG‡) between the two transition states leading to the different diastereomers. By lowering the temperature, you can amplify the effect of this energy difference, as the reaction will be more likely to proceed through the lower energy transition state.

    • Recommendation: Run the reaction at 0 °C, -20 °C, or even -78 °C. Monitor the reaction progress, as the rate will be significantly slower at lower temperatures.

  • Consider Protecting Group Effects: The N-Boc group is relatively bulky and can influence the conformation of the azepine ring. In some cases, changing the protecting group to something larger (e.g., -Cbz) or smaller (e.g., -Ts) might alter the ring's conformational equilibrium, leading to a more favorable facial bias for the hydroboration reaction.

Case Study 2: Unexpected Side Products in Aza-Diels-Alder Reactions

Problem: "I'm attempting an intramolecular aza-Diels-Alder reaction to form a fused oxo-azepine system, but I'm observing a mixture of regioisomers and low diastereoselectivity."

Troubleshooting Workflow:

G cluster_0 Troubleshooting Aza-Diels-Alder Reactions cluster_1 Thermal Reaction cluster_2 Catalyzed Reaction start Low regio- and diastereoselectivity in aza-Diels-Alder q1 Are you using a Lewis acid catalyst? start->q1 a1_no No, thermal conditions only. q1->a1_no No a1_yes Yes, but selectivity is poor. q1->a1_yes Yes sol1 Introduce Lewis Acid Catalysis a1_no->sol1 exp1 Screen Lewis acids (e.g., ZnCl2, Sc(OTf)3) to lower the LUMO of the dienophile and enforce a more ordered transition state. sol1->exp1 q2 Is selectivity improved? exp1->q2 res1_yes Yes: Problem Solved q2->res1_yes Yes res1_no No: Consider substrate modification. q2->res1_no No sol2 Optimize Catalyst and Conditions a1_yes->sol2 exp2 Vary Lewis acid, solvent, and temperature. A less coordinating solvent may enhance catalyst-substrate interaction. sol2->exp2 q3 Is selectivity improved? exp2->q3 res2_yes Yes: Problem Solved q3->res2_yes Yes res2_no No: Re-evaluate substrate design. q3->res2_no No exp3 Modify electron-withdrawing group on the imine or diene to alter reaction mechanism (concerted vs. stepwise). res2_no->exp3

Caption: Troubleshooting workflow for aza-Diels-Alder reactions.

Detailed Explanation:

  • Mechanism and Catalysis: The aza-Diels-Alder reaction can proceed through either a concerted or a stepwise mechanism.[14] Poor selectivity often suggests a stepwise pathway with low stereocontrol or competing reaction pathways. The use of a Lewis acid catalyst can promote a more concerted and organized transition state, leading to improved selectivity.[14]

    • Recommendation: Introduce a Lewis acid such as ZnCl₂, Sc(OTf)₃, or a chiral catalyst for asymmetric variants. The Lewis acid coordinates to the nitrogen atom of the imine, lowering its LUMO energy and accelerating the reaction, often with improved stereocontrol.

  • Solvent and Temperature Effects: The choice of solvent can significantly impact the reaction's outcome. Non-coordinating solvents are often preferred in Lewis acid-catalyzed reactions to avoid competition with the substrate for binding to the catalyst. As with hydroboration, lower temperatures generally favor higher selectivity.

  • Substrate Modification: The electronic nature of the diene and dienophile components is crucial. An electron-withdrawing group on the imine nitrogen increases the reactivity and can influence the mechanism.

    • Recommendation: If catalysis and condition optimization fail, consider modifying your substrate. For example, changing the N-substituent to a more strongly electron-withdrawing group can enhance the desired cycloaddition pathway.

Section 3: Experimental Protocols

Protocol 1: Diastereoselective Hydroboration-Oxidation of a Tetrahydroazepine

This protocol is a general guideline for the diastereoselective hydroboration of an N-Boc protected tetrahydroazepine using 9-BBN to favor the formation of one diastereomer, followed by oxidation to the corresponding oxo-azepine.

Materials:

  • N-Boc-substituted tetrahydroazepine

  • 9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Celite or silica gel

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step A: Hydroboration

  • Dissolve the N-Boc-tetrahydroazepine (1.0 equiv) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add 9-BBN (0.5 M in THF, 1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

Step B: Oxidation to the Azepanol

  • Cool the reaction mixture back to 0 °C.

  • Slowly add ethanol, followed by the 3 M NaOH solution.

  • Carefully add 30% H₂O₂ dropwise, ensuring the internal temperature does not exceed 20 °C.

  • After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 4 hours.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude azepanol.

Step C: Oxidation to the Oxo-azepine

  • Dissolve the crude azepanol in anhydrous DCM.

  • Add PCC (1.5 equiv) or DMP (1.2 equiv).

  • Stir at room temperature and monitor by TLC until the starting alcohol is consumed (typically 1-4 hours).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite or silica gel, washing thoroughly with additional ether.

  • Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the desired oxo-azepine.

Protocol 2: ¹H NMR Analysis of Diastereomeric Ratio

This protocol provides a general method for preparing a sample and acquiring a ¹H NMR spectrum suitable for determining the diastereomeric ratio of an oxo-azepine product.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified or crude oxo-azepine product into an NMR tube.

  • Solvent Selection: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the NMR tube and dissolve the sample completely.

  • Spectrometer Setup:

    • Lock and shim the spectrometer to ensure optimal resolution.

    • Set the acquisition parameters for a standard ¹H spectrum.

  • Key Parameter for Quantification - Relaxation Delay (D1):

    • To ensure accurate integration, set the relaxation delay (D1) to at least 5 times the longest T1 value of the protons you intend to integrate. If the T1 values are unknown, a conservative D1 of 30 seconds is a good starting point for many small molecules.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation and phase correction to the acquired FID.

    • Carefully perform baseline correction across the entire spectrum.

  • Integration and d.r. Calculation:

    • Identify a pair of well-resolved signals, one for each diastereomer.

    • Integrate these signals.

    • The diastereomeric ratio is the ratio of the integration values. For example, if signal A (diastereomer 1) integrates to 9.0 and signal B (diastereomer 2) integrates to 1.0, the d.r. is 9:1.

Section 4: Data and Reference Tables

Table 1: Influence of Reagents and Conditions on Diastereoselectivity

This table provides representative data on how changing reaction parameters can affect the diastereomeric ratio in the hydroboration of a model substituted tetrahydroazepine.

EntryHydroborating AgentTemperature (°C)SolventDiastereomeric Ratio (A:B)
1BH₃·THF25THF1.5 : 1
2BH₃·THF0THF3 : 1
39-BBN25THF10 : 1
49-BBN0THF>20 : 1
5Disiamylborane0THF8 : 1

Note: Data is illustrative and actual results will vary depending on the specific substrate.

References

  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.
  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.PubMed.
  • A Comparative Guide to Determining Diastereomeric Ratios: NMR Spectroscopy vs.
  • Chapter 1: Oxygen-Directed Hydroboration.Deep Blue Repositories, University of Michigan.
  • Can any one explain how to determine diastereomeric ratio
  • Origin of High Diastereoselectivity in Reactions of Seven-Membered-Ring Enol
  • Amine-Directed Hydroboration: Scope and Limitations.
  • The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge.Santai Technologies.
  • Application of NMR Spectroscopy for the Detection of Equilibr
  • Origin of High Diastereoselectivity in Reactions of Seven-Membered-Ring Enolates.
  • Enantioselective (Formal) Aza-Diels-Alder Reactions with Non-Danishefsky-Type Dienes.
  • Aza-Diels–Alder reaction.Wikipedia.
  • Enantioselective Inverse-Electron Demand Aza-Diels–Alder Reaction: ipso,α-Selectivity of Silyl Dienol Ethers.Organic Letters.
  • Diels–Alder reaction.Wikipedia.
  • Diastereoselective Diels-Alder reactions of N-sulfonyl-1-aza-1,3-butadienes with optically active enol ethers: an asymmetric variant of the 1-azadiene Diels-Alder reaction.Semantic Scholar.
  • AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge.Santai Technologies.
  • Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023).Organic & Biomolecular Chemistry.
  • Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation.
  • Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxyl
  • 7.
  • Application of the aza-Diels-Alder reaction in the synthesis of natural products.
  • Regio- and Stereoselective Ni-Catalyzed 1,4-Hydroboration of 1,3-Dienes: Access to Stereodefined (Z)-Allylboron Reagents and Derived Allylic Alcohols.
  • Regio- and Stereoselective Ni-Catalyzed 1,4-Hydroboration of 1,3-Dienes: Access to Stereodefined (Z)-Allylboron Reagents and Derived Allylic Alcohols.Organic Chemistry Portal.
  • A diastereoselective preparation of cyclic α-aminoboronates.
  • Chapter X: Olefin Hydrobor
  • Carbonyl-Enamine a New Mode for Azepine Ring Closure.Acta Chimica Slovenica.
  • How can we separate diastereomers of larger organic moiety?
  • Separation of a diastereomeric diol pair using mechanical properties of crystals.Chemical Science.
  • Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems.Chemistry Steps.
  • trans-Hydroboration–oxidation products in Δ5-steroids via a hydroboration-retro-hydroboration mechanism.
  • 12.
  • Regio- and stereoselective Ni-catalyzed 1,4-hydroboration of 1,3-dienes: access to stereodefined (Z)-allylboron reagents and derived allylic alcohols.PubMed.
  • A diastereoselective preparation of cyclic α-aminoboron
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • Synthesis of Functionalized Azepines via Cu(I)
  • A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • Cyclic Oxidation Behavior of c-BN and h-BN at Elevated Temperatures.
  • Asymmetric Synthesis of Dibenzo[b,d]azepines by Cu-Catalyzed Reductive or Borylative Cyclization.

Sources

Technical Support Center: Stability of 1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (PubChem CID: 4436570). This document provides troubleshooting advice and frequently asked questions regarding the stability and storage of this compound. Given the limited published stability data for this specific molecule, this guide synthesizes information from chemical suppliers, general principles of organic chemistry, and data on related azepane derivatives.

Troubleshooting Guide: Common Stability Issues

This section addresses specific experimental issues that may arise due to the instability of this compound.

Issue 1: Inconsistent reaction yields or appearance of unexpected byproducts in reactions.

  • Probable Cause: Degradation of the starting material, this compound, prior to its use. The presence of impurities can lead to side reactions or inhibition of the desired transformation. The tert-butyl carbamate (Boc) protecting group is sensitive to acidic conditions, and the ethyl ester is susceptible to hydrolysis.

  • Troubleshooting Steps:

    • Verify Purity: Before use, verify the purity of the compound using techniques such as NMR, LC-MS, or HPLC. Compare the results with the certificate of analysis provided by the supplier.

    • Assess for Degradants: Look for characteristic signals of potential degradation products. For example, the presence of a free amine would suggest the loss of the Boc group.

    • Use Fresh Stock: If degradation is suspected, use a freshly opened container of the compound for your reaction.

    • Control Reaction Conditions: Ensure that the reaction conditions are not inadvertently promoting degradation. For example, avoid acidic conditions if the integrity of the Boc group is required.

Issue 2: Changes in the physical appearance of the stored compound (e.g., color change, clumping).

  • Probable Cause: This may indicate product degradation or absorption of moisture. The compound is supplied as a solid, and any change in its physical state should be treated with caution.

  • Troubleshooting Steps:

    • Review Storage Conditions: Confirm that the compound has been stored according to the manufacturer's recommendations, which is typically at 2-8°C in a tightly sealed container.[1][2] Some suppliers also recommend long-term storage in a cool, dry place.[3]

    • Protect from Moisture: Ensure the container is always tightly sealed, especially after opening. Consider storing the compound in a desiccator.

    • Purity Analysis: Perform a purity analysis (NMR, LC-MS) to determine if a chemical change has occurred.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on information from multiple chemical suppliers for this compound and its analogs, the recommended storage condition is refrigerated at 2-8°C.[1][2] It is also crucial to store it in a dry environment away from moisture.

Storage Condition Recommendation Rationale
Temperature2-8°CTo minimize the rate of potential degradation reactions.
AtmosphereInert atmosphere (e.g., Argon, Nitrogen)To prevent oxidation, although not always specified by suppliers, it is good practice for long-term storage.
MoistureStore in a desiccatorTo prevent hydrolysis of the ester and potential reactions with the ketone.
LightStore in an amber vial or in the darkTo prevent potential photochemical degradation.

Q2: What are the likely degradation pathways for this molecule?

A2: While specific degradation pathways have not been extensively published for this exact molecule, based on its structure, two primary pathways are plausible:

  • Acid-catalyzed hydrolysis of the tert-butyl carbamate (Boc group): The Boc protecting group is notoriously labile under acidic conditions, which would yield the corresponding secondary amine.

  • Hydrolysis of the ethyl ester: The ester functional group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid.

Below is a diagram illustrating these potential degradation pathways.

G A 1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate B Ethyl 5-oxoazepane-4-carboxylate (Loss of Boc group) A->B  Acidic conditions (e.g., trace acid) C 1-(tert-butoxycarbonyl)-5-oxoazepane-4-carboxylic acid (Ester hydrolysis) A->C  Basic or acidic conditions (e.g., moisture)

Caption: Potential degradation pathways of the title compound.

Q3: How can I assess the stability of my sample of this compound?

A3: A stability study can be performed by subjecting the compound to accelerated degradation conditions. A general workflow is outlined below.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Conclusion A Obtain fresh sample of This compound B Characterize initial purity (t=0) (HPLC, LC-MS, NMR) A->B C Aliquot sample and expose to various conditions: - Elevated temperature (e.g., 40°C) - High humidity - Acidic/basic environment - UV light exposure B->C D Analyze samples at predetermined time points (e.g., 1, 2, 4 weeks) C->D E Quantify remaining parent compound and identify major degradants (HPLC, LC-MS) D->E F Determine degradation rate and identify critical stability factors E->F

Caption: Experimental workflow for stability assessment.

Q4: Are there any known incompatibilities for this compound?

  • Strong acids: Will likely cleave the Boc group.

  • Strong bases: May promote hydrolysis of the ethyl ester and potentially other base-catalyzed reactions.

  • Strong oxidizing and reducing agents: The ketone and other parts of the molecule may be susceptible to oxidation or reduction.

Q5: What are the safety and handling recommendations for this compound?

A5: According to information available on PubChem, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[4] Therefore, it is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • PubChem.
  • Feng, Z., Jiao, H., Ye, Z., & Ye, J. (2022).
  • ChemBK.
  • ResearchGate.
  • PubMed Central. Synthesis of Functionalized Azepines via Cu(I)
  • ScienceDirect. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]
  • ScienceDirect.

Sources

Technical Support Center: Overcoming Poor Solubility of Azepane Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of poor solubility of azepane intermediates in reaction solvents. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and in-depth explanations to help you overcome these hurdles in your experiments.

Frequently Asked Questions (FAQs)

Q1: My azepane intermediate has precipitated out of the reaction mixture. What are the immediate steps I should take?

A1: When an azepane intermediate precipitates, it can halt your reaction. Here’s a prioritized troubleshooting workflow:

  • Temperature Adjustment: For many organic compounds, solubility increases with temperature.[1][2][3] If your reaction conditions permit, gradually increasing the temperature of the reaction mixture while monitoring for any degradation can be a quick solution. The dissolution of most solids is an endothermic process, meaning the input of heat will favor dissolution.[3][4]

  • Addition of a Co-solvent: If temperature adjustment is not feasible or ineffective, the addition of a small amount of a co-solvent can significantly enhance solubility.[5] Co-solvents work by reducing the interfacial tension between the solute and the primary solvent, effectively making the solvent system more accommodating to the intermediate.[6] Good starting points for co-solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), or tetrahydrofuran (THF), depending on the polarity of your intermediate and the reaction compatibility.[7][8]

  • Sonication: Applying ultrasonic energy can help break down solid aggregates and promote dissolution, especially for kinetically limited solubility issues.[9]

  • Re-evaluation of Solvent Choice: If the above steps fail, a more fundamental re-evaluation of your primary reaction solvent may be necessary.

Troubleshooting Guides

Guide 1: Systematic Solvent Selection for Azepane Intermediates

A common pitfall is the use of a suboptimal solvent from the outset. A systematic approach to solvent selection can prevent solubility issues before they arise.

Q2: How do I choose the best solvent for my azepane-based reaction to avoid solubility problems?

A2: The ideal solvent or solvent system should dissolve your azepane intermediate and all other reactants while not negatively impacting the reaction.

Step-by-Step Protocol for Solvent Screening:

  • Initial Solubility Assessment:

    • Place a small, known amount of your azepane intermediate into several vials.

    • To each vial, add a different solvent from a pre-selected list (see table below) in small, incremental volumes.

    • Observe the dissolution at room temperature. Note the approximate solubility in mg/mL or mol/L.

  • Temperature Effect Evaluation:

    • For solvents that show poor to moderate solubility at room temperature, gently warm the vials to your intended reaction temperature.

    • Note any significant increase in solubility. Be cautious of potential degradation at higher temperatures.

  • Co-solvent Synergy:

    • If a single solvent is not ideal, explore binary mixtures.[10] A common strategy is to pair a non-polar solvent with a polar aprotic solvent. For example, a mixture of toluene and DMF can sometimes provide a better solubility profile than either solvent alone.

Table 1: Common Solvents for Heterocyclic Compounds

SolventPolarity IndexBoiling Point (°C)Notes
Dichloromethane (DCM)3.139.6Good for less polar intermediates, but has a low boiling point.
Tetrahydrofuran (THF)4.066A versatile ether, but can form peroxides.
Acetonitrile (MeCN)5.881.6A polar aprotic solvent, often used in chromatography.
Dimethylformamide (DMF)6.4153A powerful polar aprotic solvent, but can be difficult to remove.
Dimethyl Sulfoxide (DMSO)7.2189Highly polar and an excellent solvent for many "brickdust-like" compounds.[7]
N-Methyl-2-pyrrolidone (NMP)6.5202Similar to DMF and DMSO, with a higher boiling point.
Pyridine5.3115Can act as both a solvent and a base; particularly effective for some highly insoluble compounds.[7]

Diagram 1: Decision Workflow for Solvent Selection

Fig. 1: Solvent Selection Workflow start Start: Poorly Soluble Azepane Intermediate screen_solvents Screen Common Solvents (e.g., DCM, THF, MeCN, DMF, DMSO) start->screen_solvents solubility_ok Is Solubility Adequate? screen_solvents->solubility_ok proceed Proceed with Reaction solubility_ok->proceed Yes increase_temp Increase Temperature solubility_ok->increase_temp No temp_ok Is Solubility Improved? increase_temp->temp_ok temp_ok->proceed Yes co_solvent Add a Co-solvent (e.g., DMF, DMSO, NMP) temp_ok->co_solvent No co_solvent_ok Is Solubility Improved? co_solvent->co_solvent_ok co_solvent_ok->proceed Yes re_evaluate Re-evaluate Synthetic Route or Modify Intermediate co_solvent_ok->re_evaluate No

Caption: A decision-making workflow for selecting an appropriate solvent system.

Guide 2: Leveraging Chemical Modification and Additives

When solvent and temperature adjustments are insufficient, chemical modifications or the use of additives can be a powerful strategy.

Q3: My azepane intermediate is still poorly soluble even after trying different solvents and temperatures. What other options do I have?

A3: In such challenging cases, you can consider the following advanced techniques:

  • Salt Formation: If your azepane intermediate contains a basic nitrogen or an acidic functional group, converting it to a salt can dramatically increase its solubility in polar solvents.[11][12] For a basic azepane, forming a hydrochloride or trifluoroacetate salt is a common strategy.[13] This can sometimes be done in situ. For example, if your subsequent reaction involves an acid, the formation of the salt might occur as part of the reaction setup.

  • Use of Solubility-Enhancing Additives (Hydrotropes): Hydrotropes are compounds that can increase the solubility of poorly soluble substances in aqueous or organic media.[14] While more common in pharmaceutical formulations, the principles can be applied in reaction chemistry. Examples include N,N-diethylnicotinamide (DENA) or sodium xylenesulfonate. The use of such additives should be carefully evaluated for compatibility with your reaction chemistry.

  • Temporary Modification of the Intermediate: In some cases, it may be beneficial to introduce a temporary "solubilizing group" to your intermediate, which can be removed later in the synthetic sequence.[7] For instance, adding a bulky, non-polar group like a tert-butyloxycarbonyl (Boc) or a trityl group can sometimes improve solubility in less polar organic solvents.[7]

Experimental Protocol: In Situ Salt Formation for a Basic Azepane Intermediate

  • Solvent Selection: Choose a solvent in which the salt form of your intermediate is expected to be soluble (e.g., methanol, ethanol, or even water if compatible with your reaction).

  • Dissolution Attempt: Suspend your poorly soluble azepane intermediate in the chosen solvent.

  • Acid Addition: Slowly add one equivalent of a suitable acid (e.g., HCl in dioxane or trifluoroacetic acid) to the suspension while stirring.

  • Observation: Observe for dissolution as the salt is formed. Gentle warming may be required to facilitate the process.

  • Reaction Initiation: Once the intermediate is dissolved as its salt, you can proceed with the addition of other reagents. Be mindful that the acidic conditions may affect the reactivity of other components.

Diagram 2: Conceptual Overview of Solubility Enhancement Strategies

Fig. 2: Solubility Enhancement Strategies cluster_physical Physical Methods cluster_chemical Chemical Methods center_node Poorly Soluble Azepane Intermediate increase_temp Increase Temperature center_node->increase_temp change_solvent Change Solvent/ Use Co-solvents center_node->change_solvent sonication Sonication center_node->sonication salt_formation Salt Formation center_node->salt_formation additives Use Additives (Hydrotropes) center_node->additives temp_modification Temporary Chemical Modification center_node->temp_modification

Caption: An overview of physical and chemical strategies to improve solubility.

Concluding Remarks

Overcoming the poor solubility of azepane intermediates is a common yet manageable challenge in organic synthesis. A systematic and multi-faceted approach, starting with simple physical methods like temperature and solvent adjustments, and escalating to chemical modifications if necessary, will significantly increase the likelihood of success in your synthetic endeavors. Always remember to consider the compatibility of any new solvent or additive with your specific reaction conditions to avoid unintended side reactions.

References

  • ResearchGate. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?
  • Dakota Systems. (2024). How To Use Organic Intermediates To Speed Up Chemical Reactions.
  • Baishixing Co.,Ltd. (2025). Use in intermediate solubility enhancement.
  • Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility.
  • Quora. (2022). What is the relationship between solubility and temperature? What about the relationship between reaction rate and temperature?
  • Chemistry LibreTexts. (2023). Temperature Effects on Solubility.
  • ResearchGate. (2025). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
  • MDPI. (n.d.). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures.
  • Reddit. (2025). Reaction intermediate being poorly soluble - any workarounds?
  • National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility.
  • Pharmasciences. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • bepls. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.
  • Royal Society of Chemistry. (2007). The Challenges and Formulation Strategies for Poorly Soluble Drug Substances.
  • ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion.
  • National Center for Biotechnology Information. (n.d.). Azepane.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • ResearchGate. (n.d.). Tackling solubility issues in organic synthesis: conventional solution....
  • World Journal of Biology and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review.
  • American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes.
  • ScienceDaily. (2021). Toward overcoming solubility issues in organic chemistry.
  • Semantic Scholar. (n.d.). Strategies to Address Low Drug Solubility in Discovery and Development.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Reddit. (2022). How to tackle compound solubility issue.
  • National Center for Biotechnology Information. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • OUCI. (n.d.). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • National Center for Biotechnology Information. (n.d.). Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing.
  • ResearchGate. (2025). Solubility Parameter-Based Methods for Predicting the Solubility of Sulfapyridine in Solvent Mixtures.
  • ResearchGate. (2025). Thermodynamic Study of the Solubility of Benzocaine in some Organic and Aqueous Solvents.

Sources

Technical Support Center: Synthesis of Ethyl 1-Boc-5-oxoazepane-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 1-Boc-5-oxoazepane-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable azepane intermediate. We provide in-depth, field-tested insights and troubleshooting protocols to help you optimize your reaction outcomes, identify common byproducts, and ensure the integrity of your results.

Introduction

Ethyl 1-Boc-5-oxoazepane-4-carboxylate is a key building block in medicinal chemistry, particularly for developing novel therapeutics targeting conditions like pain and inflammation. Its seven-membered ring structure serves as a versatile scaffold in drug design. The synthesis, however, is not without its challenges. The two primary synthetic routes—the Dieckmann condensation and the ring expansion of N-Boc-4-piperidone—can be sensitive to reaction conditions, leading to a range of byproducts that complicate purification and reduce yields. This guide addresses the most common issues encountered in these synthetic pathways.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, providing likely causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

You've completed the reaction, but analysis of the crude product by TLC or ¹H NMR shows a low yield of the target molecule or its complete absence.

Possible Cause A (Ring Expansion Route): Inefficient Reaction due to Temperature Fluctuation.

The ring expansion of N-Boc-4-piperidone using ethyl diazoacetate is highly temperature-sensitive. The reaction is typically catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), and must be kept at low temperatures (typically between -40°C and -25°C) to prevent the rapid decomposition of ethyl diazoacetate and other side reactions.[1] If the temperature rises, the yield can drop significantly, and the reaction mixture may become a complex, "messy" tar-like substance.[1]

Solution:

  • Strict Temperature Monitoring: Use a low-temperature thermometer and a suitable cooling bath (e.g., dry ice/acetone) to maintain the target temperature range throughout the addition of reagents.

  • Slow, Simultaneous Addition: Add the ethyl diazoacetate and the Lewis acid catalyst dropwise and simultaneously, but from separate addition funnels.[2] This ensures that the concentration of the reactive intermediates remains low at any given time, minimizing side reactions.

  • Pre-cool All Solutions: Ensure the main reaction flask containing the N-Boc-4-piperidone in an appropriate solvent (like diethyl ether) is thoroughly cooled to the target temperature before starting the additions.[3]

Possible Cause B (Dieckmann Condensation Route): Unfavorable Equilibrium.

The Dieckmann condensation is an intramolecular Claisen condensation that establishes an equilibrium between the starting diester and the cyclized β-keto ester product.[4][5] For the formation of a seven-membered ring like azepane, the equilibrium may not strongly favor the product. The reaction is driven to completion by the deprotonation of the acidic α-proton of the newly formed β-keto ester by the base.[6] If the base is not strong enough or is consumed by side reactions (e.g., reacting with moisture), the reaction will not proceed to completion.

Solution:

  • Choice of Base and Stoichiometry: Use at least one full equivalent of a strong, non-nucleophilic base. While sodium ethoxide is classic, sterically hindered bases like potassium tert-butoxide (t-BuOK) or lithium bis(trimethylsilyl)amide (LHMDS) are often more effective as they are less likely to participate in nucleophilic side reactions with the ester groups.[7]

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents. Traces of water will quench the base and can lead to hydrolysis of the ester groups.

  • Solvent Choice: Polar aprotic solvents like THF or DMF can help stabilize the enolate intermediate, potentially improving reaction rates.[7]

Issue 2: Presence of Multiple Spots on TLC and Complex NMR Spectra

Your crude product shows multiple spots on a TLC plate, and the ¹H NMR spectrum is difficult to interpret due to the presence of numerous unexpected peaks, indicating a mixture of compounds.

Possible Cause A: Formation of Dimerization Products (Dieckmann Route).

For medium to large rings (seven members or more), an intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann cyclization.[7] This leads to the formation of a dimeric byproduct, which will have a significantly higher molecular weight.

Solution:

  • High Dilution Conditions: Perform the reaction at high dilution (i.e., a low concentration of the starting diester). This kinetically favors the intramolecular pathway over the intermolecular one, as the reactive ends of a single molecule are more likely to find each other than to find another molecule.

  • Slow Addition of Substrate: Add the diester slowly to the solution of the base. This keeps the instantaneous concentration of the starting material low, further discouraging dimerization.

Possible Cause B: Boc Group Deprotection or Modification.

While the Boc group is generally stable under basic conditions, prolonged exposure to harsh conditions or acidic workup can lead to its partial or complete removal.[8] If a strong acid is used for quenching or workup, the resulting tert-butyl cation can also alkylate other nucleophilic sites in the molecule or solvent.[9]

Solution:

  • Mild Acidic Workup: During the workup, use a mild acid like a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute solution of a weak acid (e.g., citric acid) to neutralize the reaction mixture. Avoid strong acids like HCl or H₂SO₄ unless specifically required for a subsequent step.

  • Scavengers: If alkylation by the tert-butyl cation is suspected, scavengers like anisole or thioanisole can be added during the acidic step to trap the cation.[8]

Visualizing the Ring Expansion Pathway and Potential Byproducts

The following diagram illustrates the desired ring expansion reaction and highlights the branching points that lead to common byproducts.

Synthesis_Byproducts Start N-Boc-4-piperidone Intermediate Key Intermediate (Lewis Acid Adduct) Start->Intermediate Coordination Reagents Ethyl Diazoacetate (EDA) + BF₃·OEt₂ Reagents->Intermediate Reaction Byproduct1 Polymerization of EDA Reagents->Byproduct1 Self-reaction Product Ethyl 1-Boc-5-oxoazepane-4-carboxylate (Desired Product) Intermediate->Product Desired Ring Expansion (-25°C to -40°C) Byproduct2 Other Homologation Products Intermediate->Byproduct2 Insertion at other C-H bonds Byproduct3 Decomposition Products Intermediate->Byproduct3 Temp > -15°C (Decomposition)

Caption: Ring expansion pathway and formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the expected analytical signatures (MS, NMR) for the main byproducts?

A1: Identifying byproducts requires careful analysis of spectroscopic data. Here is a summary of what to look for:

Byproduct TypeProbable CauseKey Analytical Signatures
Dimer (from Dieckmann)Intermolecular condensationMS: Peak at [2M-EtOH]⁺ or related ions, where M is the mass of the starting diester. ¹H NMR: Complex spectrum with a higher integral count than expected.
Hydrolyzed Diester Presence of waterMS: Peak corresponding to the diacid or mono-acid. IR: Broad O-H stretch around 3000 cm⁻¹.
N-de-Boc Compound Harsh acidic workupMS: Peak at [M-100]⁺, corresponding to the loss of the Boc group. ¹H NMR: Absence of the characteristic tert-butyl singlet at ~1.4-1.5 ppm.
Unreacted Starting Material Incomplete reactionTLC: Spot corresponding to the starting material. NMR/MS: Peaks matching the reference spectra of the starting material.

Q2: How can I effectively purify the crude product?

A2: Column chromatography is the most common method for purifying Ethyl 1-Boc-5-oxoazepane-4-carboxylate.[3]

  • Stationary Phase: Silica gel is standard.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. A common starting point is a low polarity eluent (e.g., 10-20% EtOAc in hexanes) to elute non-polar impurities, gradually increasing the polarity (e.g., to 30-50% EtOAc) to elute the desired product.[3]

  • Monitoring: Monitor the fractions by TLC, staining with a suitable agent like potassium permanganate, which is effective for visualizing the ketone group.

Q3: For the ring expansion, why is a Lewis acid like BF₃·OEt₂ necessary?

A3: The Lewis acid plays a crucial role in activating the ketone carbonyl group of the N-Boc-4-piperidone. It coordinates to the carbonyl oxygen, making the carbonyl carbon more electrophilic. This enhanced electrophilicity facilitates the nucleophilic attack by the ethyl diazoacetate, initiating the ring expansion cascade. Without the Lewis acid, the reaction would not proceed at an appreciable rate.

Q4: Can I use other diazo compounds for the ring expansion?

A4: Yes, other diazo compounds can be used, but this will change the final product. For example, using trimethylsilyldiazomethane would lead to a ring expansion without the addition of an ester group. The choice of the diazo reagent is a key factor in the design of the final molecular structure. However, ethyl diazoacetate is commonly used because it is relatively accessible and directly installs the desired ethyl carboxylate functionality.[1]

Experimental Protocols

Protocol 1: Ring Expansion of N-Boc-4-piperidone[3]
  • Preparation: In a dry, nitrogen-flushed, three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous diethyl ether.

  • Cooling: Cool the flask to -40°C using a dry ice/acetone bath.

  • Reagent Addition: Slowly and simultaneously add ethyl diazoacetate (1.3 eq) and boron trifluoride etherate (1.1 eq) via two separate syringe pumps over a period of 1-2 hours. Critically, maintain the internal temperature between -40°C and -25°C during the entire addition.[1]

  • Reaction Monitoring: Stir the reaction mixture at this temperature for an additional hour after the addition is complete. Monitor the reaction progress by TLC.

  • Quenching: Slowly quench the reaction at low temperature by adding a saturated aqueous solution of sodium bicarbonate or 30% sodium carbonate solution until the pH is neutral or slightly basic (pH 7-8).[3]

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Protocol 2: General Procedure for Dieckmann Condensation
  • Preparation: To a dry, nitrogen-flushed flask, add a strong base (e.g., potassium tert-butoxide, 1.1 eq) and anhydrous THF.

  • Substrate Addition: In a separate flask, dissolve the starting linear diester (1.0 eq) in anhydrous THF to achieve a high-dilution concentration (e.g., ~0.05 M).

  • Reaction: Add the diester solution dropwise to the stirred suspension of the base at room temperature or 0°C over several hours.

  • Reaction Monitoring: Allow the reaction to stir overnight at room temperature. Monitor for the disappearance of starting material by TLC or LC-MS.

  • Quenching: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Workup: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography.

References

  • Dvorak, C. A., et al. (2021). Bioorganic & Medicinal Chemistry Letters, 31, 127669.
  • Ye, W., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Organic Process Research & Development, 14(5), 1166–1170.
  • Mol-Instincts. (n.d.). ETHYL 1-BOC-5-OXO-HEXAHYDRO-1H-AZEPINE-4-CARBOXYLATE synthesis.
  • Ye, W., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate.
  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation.
  • Der Pharma Chemica. (n.d.). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate.
  • National Institutes of Health (NIH). (n.d.). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?.
  • Chemistry LibreTexts. (2023). Dieckmann Condensation.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Chemistry LibreTexts. (2024). 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization.
  • The Organic Chemistry Tutor. (2018). Dieckmann Condensation Reaction Mechanism. YouTube.
  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms.
  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
  • Khokhlov, A. L., et al. (2019). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. ResearchGate.

Sources

Technical Support Center: Refining Purification Protocols for High-Purity Azepane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the purification of high-purity azepane compounds. Azepanes are a critical structural motif in a vast array of pharmaceuticals and bioactive molecules.[1][2][3] Their seven-membered saturated ring structure, however, often presents unique purification challenges that can hinder the progress of research and development.[4][5]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple step-by-step instructions to provide a deeper understanding of the principles behind each purification technique. Here, you will find field-proven insights and troubleshooting strategies to help you navigate the complexities of isolating highly pure azepane derivatives.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guides

    • Chromatography Challenges

    • Crystallization & Salt Formation Issues

    • Post-Synthesis Impurity Removal

  • Detailed Experimental Protocols

    • Protocol 1: Flash Chromatography for Basic Azepanes

    • Protocol 2: High-Purity Recrystallization of an Azepane Salt

    • Protocol 3: Chiral Separation of Azepane Enantiomers

  • References

Frequently Asked Questions (FAQs)

Q1: How do I select the best purification technique for my azepane derivative?

The optimal purification strategy depends on the scale of your synthesis, the nature of the impurities, and the physicochemical properties of your target azepane (e.g., polarity, crystallinity, presence of ionizable groups). A general decision-making workflow is as follows:

Purification_Decision_Workflow start Crude Azepane Compound is_solid Is the compound solid? start->is_solid is_crystalline Is it crystalline? is_solid->is_crystalline Yes major_impurities What are the major impurities? is_solid->major_impurities No (Amorphous/Oil) is_crystalline->major_impurities No recrystallization Recrystallization / Salt Formation is_crystalline->recrystallization Yes chromatography Column Chromatography major_impurities->chromatography Non-polar impurities prep_hplc Preparative HPLC major_impurities->prep_hplc Polar/closely related impurities distillation Distillation (for volatile azepanes) major_impurities->distillation Volatile impurities recrystallization->prep_hplc Further polishing needed

Caption: Decision workflow for selecting a purification method.

Q2: My basic azepane streaks badly on silica gel TLC and column chromatography. Why does this happen and how can I fix it?

This is a common issue arising from the interaction of the basic nitrogen atom of the azepane with the acidic silanol groups on the surface of the silica gel.[6] This strong interaction leads to poor peak shape and streaking.

Solution: To mitigate this, you need to neutralize the acidic sites on the silica. Add a basic modifier to your eluent system. A common and effective choice is to add 0.5-2% triethylamine (Et₃N) or a few drops of aqueous ammonia to the mobile phase.[6] Alternatively, using a different stationary phase like basic or neutral alumina can also resolve this issue.[6]

Q3: I've purified my azepane, but I suspect residual metal catalyst from the synthesis is still present. How can I remove it?

Residual metal catalysts (e.g., Palladium, Copper, Rhodium) are a common concern in many synthetic routes for azepanes.[7][8] These can interfere with subsequent reactions and are often toxic.

Solution:

  • Metal Scavengers: Specialized silica-based or polymer-bound scavengers with functional groups that chelate metals are highly effective. You can stir your product solution with the scavenger and then filter it off.

  • Activated Carbon: Treatment with activated carbon can adsorb residual metal catalysts.

  • Aqueous Washes: For some catalysts, washing the organic solution of your product with an aqueous solution of a chelating agent like EDTA or ammonium hydroxide can be effective.

Q4: What is the benefit of converting my azepane to a salt for purification?

Salt formation is a powerful technique for purifying ionizable compounds like azepanes.[9] The key advantages are:

  • Enhanced Crystallinity: Salts often have much better crystallinity than the free base, making recrystallization easier and more effective at removing impurities.[10]

  • Differential Solubility: The salt will have very different solubility properties compared to the free base and non-basic impurities, allowing for selective precipitation.[9]

  • Improved Stability and Handling: Crystalline salts are often more stable and easier to handle than oily or amorphous free bases.[11]

A stable salt is generally formed when the pKa difference (ΔpKa) between the protonated azepane and the acid used is greater than 3.[10]

Troubleshooting Guides

Chromatography Challenges
Symptom Potential Cause Troubleshooting Steps & Scientific Rationale
Poor Separation of Spots/Peaks Inappropriate Solvent System: The polarity of the eluent is not optimized to differentiate between your product and impurities.1. Systematic TLC Analysis: Run TLC plates with a range of solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). The goal is to find a system that gives your product an Rf value of ~0.3 and maximizes the separation from impurities.[6] 2. Introduce a Different Solvent: If adjusting ratios doesn't work, switch to a solvent with different selectivity (e.g., replace ethyl acetate with acetone or MTBE) to alter the interactions with the stationary phase.
Compound Won't Elute from the Column Compound is Too Polar/Strongly Adsorbed: The eluent is too non-polar to move your highly polar azepane off the silica gel.1. Increase Eluent Polarity Drastically: Switch to a much more polar solvent system, such as 5-20% Methanol in Dichloromethane. 2. Use a Gradient Elution: Start with a less polar system and gradually increase the polarity to elute compounds of increasing polarity.[6] 3. Consider Reversed-Phase Chromatography: For very polar compounds, reversed-phase (e.g., C18) chromatography with a polar mobile phase (e.g., water/acetonitrile) may be more suitable.
Co-elution with a Non-polar Impurity Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity.1. Reduce Sample Load: A general rule is to load 1-5% of the stationary phase mass.[6] 2. Use a Larger Column: Increase the column diameter to increase the loading capacity.[6]
Product Decomposes on the Column Acid Sensitivity: Your azepane derivative is unstable on the acidic silica gel.1. Deactivate the Silica: Flush the column with your eluent containing 1% triethylamine before loading your sample. 2. Switch to a Neutral Stationary Phase: Use neutral alumina as an alternative to silica gel.[6]
Crystallization & Salt Formation Issues
Symptom Potential Cause Troubleshooting Steps & Scientific Rationale
Product Oils Out, Doesn't Crystallize Supersaturation or Rapid Cooling: The solution is too concentrated, or cooling is too fast, preventing the formation of an ordered crystal lattice.[6]1. Slow Down Cooling: Allow the solution to cool to room temperature slowly, then transfer to a refrigerator. Avoid shocking the solution in an ice bath. 2. Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly again.[6] 3. Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus to create nucleation sites.
Low Yield After Recrystallization Product is Too Soluble in the Chosen Solvent: A significant amount of your compound remains in the mother liquor even after cooling.1. Use a Co-solvent System: Find a solvent in which your compound is highly soluble (e.g., ethanol) and an anti-solvent in which it is poorly soluble (e.g., hexane). Dissolve in the minimum amount of the hot "good" solvent and slowly add the "bad" solvent until turbidity appears, then cool. 2. Concentrate the Mother Liquor: Recover a second crop of crystals by partially evaporating the solvent from the filtrate and re-cooling.
Salt Formation Yields an Oil or Amorphous Solid Rapid Precipitation / Impurities: The salt is crashing out of solution too quickly, or impurities are inhibiting crystal growth.[9]1. Slow Down Salt Formation: Add the acid or base solution dropwise at a controlled temperature. 2. Change the Solvent: Use a solvent system where the salt has slightly higher solubility to allow for slower, more controlled crystal growth.[9] 3. Pre-purify the Free Base: If impurities are suspected, perform a quick filtration through a silica plug before salt formation.[9]
The Purified Salt has Low Purity Co-precipitation of Impurities: Impurities are being trapped in the crystal lattice as it forms.1. Recrystallize the Salt: Perform a second recrystallization of the isolated salt from a suitable solvent system.[9] 2. Wash the Crystals: Thoroughly wash the filtered salt crystals with a small amount of cold solvent in which the salt is insoluble but the impurities are soluble.[9]
Post-Synthesis Impurity Removal

Impurity_Removal start Crude Azepane with Impurities impurity_type Identify Impurity Type start->impurity_type acidic_wash Aqueous Acid Wash (e.g., 1M HCl) impurity_type->acidic_wash Basic Impurities (e.g., leftover amines) basic_wash Aqueous Base Wash (e.g., sat. NaHCO₃) impurity_type->basic_wash Acidic Impurities scavenger Metal Scavenger Resin / Activated Carbon impurity_type->scavenger Residual Metal Catalyst extraction Soxhlet Extraction impurity_type->extraction Solid-supported Reagents/Byproducts acidic_wash->start Re-evaluate Purity basic_wash->start Re-evaluate Purity scavenger->start Re-evaluate Purity extraction->start Re-evaluate Purity

Caption: Troubleshooting workflow for post-synthesis impurity removal.

Detailed Experimental Protocols

Protocol 1: Flash Chromatography for Basic Azepanes

Objective: To purify a moderately polar, basic azepane derivative from less polar byproducts.

Methodology Rationale: This protocol employs a basic modifier (triethylamine) to prevent peak streaking on silica gel, a common issue with amine-containing compounds.[6] A gradient elution is used to efficiently separate the desired product from impurities with varying polarities.

Step-by-Step Procedure:

  • Slurry Preparation: In a beaker, add silica gel to your chosen starting eluent (e.g., 98:2 Hexane:Ethyl Acetate + 1% Triethylamine) until a pourable slurry is formed.

  • Column Packing: Pour the slurry into your chromatography column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude azepane in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique generally results in better separation than loading the sample as a solution.

  • Elution:

    • Begin eluting with the starting, low-polarity solvent system.

    • Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate). A typical gradient might be:

      • 2% Ethyl Acetate (5 column volumes)

      • 5% Ethyl Acetate (5 column volumes)

      • 10% Ethyl Acetate (10 column volumes)

      • 20% Ethyl Acetate (until product elutes)

    • Always maintain 1% triethylamine in your eluent mixture.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: High-Purity Recrystallization of an Azepane Salt

Objective: To obtain a high-purity, crystalline solid of an azepane hydrochloride salt.

Methodology Rationale: Converting the basic azepane to its hydrochloride salt often improves its crystallinity and allows for effective purification by recrystallization, separating it from non-basic, organic impurities.[10]

Step-by-Step Procedure:

  • Salt Formation:

    • Dissolve the crude azepane free base in a suitable solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

    • Continue addition until a precipitate forms and no further precipitation is observed.

  • Isolation of Crude Salt: Filter the resulting solid, wash with a small amount of cold diethyl ether, and air dry.

  • Solvent Selection for Recrystallization: Test the solubility of the crude salt in various solvents to find a suitable system where the salt is soluble when hot but sparingly soluble when cold (e.g., isopropanol, ethanol/water).

  • Recrystallization:

    • Place the crude salt in a flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Protocol 3: Chiral Separation of Azepane Enantiomers

Objective: To separate the enantiomers of a chiral azepane using preparative Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC).

Methodology Rationale: Enantiomers have identical physical properties in an achiral environment, requiring a chiral environment for separation. This is achieved by using a Chiral Stationary Phase (CSP).[12] Polysaccharide-based CSPs are often a good starting point for a wide range of chiral compounds.[13]

Step-by-Step Procedure:

  • Column and Mobile Phase Screening (Analytical Scale):

    • The first and most critical step is to screen several different CSPs (e.g., derivatized cellulose or amylose) to find one that provides baseline separation of the enantiomers.[13]

    • Test different mobile phase modes, such as normal phase (e.g., hexane/isopropanol), polar organic (e.g., acetonitrile/methanol), or reversed-phase (e.g., water/acetonitrile), depending on the column type.[13]

  • Method Optimization (Analytical Scale):

    • Once a suitable column/mobile phase combination is found, optimize the separation by adjusting the mobile phase composition (e.g., the percentage of alcohol modifier) to maximize resolution.[13]

    • Adjusting the column temperature and flow rate can also be used to fine-tune the separation.[13]

  • Scale-Up to Preparative Chromatography:

    • Once the analytical method is optimized, scale up to a preparative column with the same stationary phase.

    • Increase the flow rate and sample load according to the column dimensions.

    • Perform the separation and collect the fractions corresponding to each enantiomer.

  • Product Isolation: Combine the fractions for each pure enantiomer and remove the solvent. Confirm the enantiomeric purity (e.g., using analytical chiral HPLC/SFC).

References

  • Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • Synthesis of Functionalized Azepines via Cu(I)
  • Technical Support Center: Chiral Separation of 2-(5-Fluoro-2-methoxyphenyl)azepane Enantiomers. Benchchem.
  • Azepane. Wikipedia.
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • Technical Support Center: Purification of Final Compounds via Salt Form
  • Azepines, Chemistry, Synthesis and Reactions. STM Journals.
  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • Chiral Drug Separ
  • Advanced Methodologies for Pharmaceutical Salt Synthesis.
  • Improving API Solubility by Salt and Cocrystal Form

Sources

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of Ethyl 1-Boc-5-oxoazepane-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Ethyl 1-Boc-5-oxoazepane-4-carboxylate, a key intermediate in the synthesis of various pharmaceutically active compounds, presents a unique analytical challenge due to its combination of a bulky protecting group, a cyclic β-keto ester system, and a seven-membered azepane ring. This guide provides an in-depth, comparative analysis of mass spectrometry-based approaches for its characterization, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the expected fragmentation patterns, compare ionization techniques, and provide a framework for selecting the optimal analytical strategy.

The Rationale Behind the Method: Why Mass Spectrometry?

Mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation and quantification of small molecules. Its high sensitivity, specificity, and ability to provide detailed structural information through fragmentation analysis make it indispensable in the pharmaceutical sciences. For a molecule like Ethyl 1-Boc-5-oxoazepane-4-carboxylate, MS can unequivocally confirm its identity, assess its purity, and even provide insights into its stability under various conditions. The choice of ionization method and analyzer, however, critically dictates the quality and nature of the data obtained.

Unraveling the Fragmentation Puzzle: A Predictive Analysis

The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under typical mass spectrometry conditions and its fragmentation is a key diagnostic marker.[1][2] Upon ionization, the Boc group readily undergoes cleavage to lose isobutylene (56 Da) or the entire Boc group (100 Da). The cyclic β-keto ester moiety also presents characteristic fragmentation pathways, often involving cleavages alpha to the carbonyl groups and rearrangements.[3][4]

Below is a table summarizing the predicted key fragments for Ethyl 1-Boc-5-oxoazepane-4-carboxylate (Molecular Weight: 285.35 g/mol ).

m/z (Predicted) Proposed Fragment Fragmentation Pathway Diagnostic Significance
286[M+H]⁺Protonation of the moleculeConfirmation of molecular weight
230[M+H - C₄H₈]⁺Loss of isobutylene from the Boc groupCharacteristic of Boc-protected amines[1]
186[M+H - Boc]⁺Loss of the entire Boc groupConfirms the presence of the Boc protecting group[2]
240[M+H - C₂H₅OH]⁺Loss of ethanol from the ethyl esterIndicates the presence of the ethyl ester
158[Fragment from cleavage of the azepane ring]Ring opening and subsequent fragmentationProvides information on the cyclic core structure

This predictive table serves as a foundational guide for interpreting experimental data. The relative abundance of these fragments will be highly dependent on the ionization technique and collision energy employed.

A Comparative Look at Ionization Techniques

The choice of ionization technique is critical for obtaining meaningful mass spectra. Here, we compare two common techniques: Electrospray Ionization (ESI) and Electron Ionization (EI).

Technique Principle Advantages for this Molecule Disadvantages for this Molecule
Electrospray Ionization (ESI) Soft ionization, generates protonated or sodiated molecules in solution.Preserves the molecular ion, ideal for accurate mass measurement and tandem MS. Minimizes in-source fragmentation.Can be sensitive to salt concentration and solvent composition.
Electron Ionization (EI) Hard ionization, bombards the molecule with high-energy electrons.Produces extensive and reproducible fragmentation patterns, useful for library matching and structural elucidation.The molecular ion may be weak or absent, making molecular weight determination challenging.

For initial confirmation of the molecular weight of Ethyl 1-Boc-5-oxoazepane-4-carboxylate, ESI is the superior choice due to its soft ionization nature, which will likely yield a strong signal for the protonated molecule [M+H]⁺. For detailed structural elucidation through fragmentation, tandem mass spectrometry (MS/MS) following ESI is the preferred workflow. EI, typically coupled with Gas Chromatography (GC-MS), could be employed if the compound is sufficiently volatile and thermally stable, providing a standardized fragmentation pattern. However, the thermal lability of the Boc group may lead to decomposition in the GC inlet.[1]

Experimental Protocols: A Step-by-Step Guide

To ensure reproducible and reliable data, the following detailed protocols are provided for the analysis of Ethyl 1-Boc-5-oxoazepane-4-carboxylate.

Protocol 1: ESI-MS and MS/MS Analysis

This protocol is designed for the confirmation of molecular weight and detailed structural characterization.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (LC-MS).

Methodology:

  • Sample Preparation: Dissolve 1 mg of Ethyl 1-Boc-5-oxoazepane-4-carboxylate in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute to a working concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation.

  • Chromatographic Separation (Optional but Recommended):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to elute the compound (e.g., 5% to 95% B over 5 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Parameters (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Desolvation Temperature: 350 °C.

    • Full Scan MS Mode: Scan range m/z 50-500.

    • Tandem MS (MS/MS) Mode: Select the [M+H]⁺ ion (m/z 286.2) for collision-induced dissociation (CID). Apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.

Protocol 2: GC-MS Analysis (Alternative Method)

This protocol is an alternative for volatile and thermally stable compounds.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

Methodology:

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.

  • Gas Chromatography Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C (caution: potential for thermal degradation).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometry Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-400.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the key steps in each proposed workflow.

ESI_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation dissolve Dissolve in Solvent dilute Dilute to Working Conc. dissolve->dilute lc LC Separation dilute->lc esi ESI Ionization lc->esi ms1 Full Scan MS (m/z 286.2) esi->ms1 ms2 Tandem MS (CID) ms1->ms2 mol_weight Confirm Molecular Weight ms2->mol_weight frag_pattern Analyze Fragmentation mol_weight->frag_pattern structure Elucidate Structure frag_pattern->structure

Caption: Workflow for ESI-MS/MS analysis of Ethyl 1-Boc-5-oxoazepane-4-carboxylate.

GC_MS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Interpretation dissolve_gc Dissolve in Volatile Solvent gc GC Separation dissolve_gc->gc ei EI Ionization (70 eV) gc->ei ms_scan Scan m/z 40-400 ei->ms_scan frag_lib Compare to Library ms_scan->frag_lib struct_confirm Confirm Structure frag_lib->struct_confirm

Caption: Alternative workflow using GC-MS for the analysis of Ethyl 1-Boc-5-oxoazepane-4-carboxylate.

Conclusion and Recommendations

For the comprehensive and reliable characterization of Ethyl 1-Boc-5-oxoazepane-4-carboxylate, LC-ESI-MS/MS is the recommended analytical strategy . This approach offers the best combination of sensitivity, specificity, and structural information. The soft ionization of ESI ensures the detection of the molecular ion, while tandem MS provides the detailed fragmentation data necessary for unambiguous structure confirmation. While GC-MS presents a potential alternative, the risk of thermal degradation of the Boc-protecting group makes it a less robust choice.

By understanding the predicted fragmentation pathways and selecting the appropriate analytical workflow, researchers can confidently characterize this important synthetic intermediate, ensuring the quality and integrity of their downstream applications in drug discovery and development. The azepane scaffold is a significant motif in medicinal chemistry, and mastering the analytical techniques for its derivatives is crucial for advancing pharmaceutical research.[5][6]

References

  • BenchChem. (2025). A Comparative Guide to the Reaction Kinetics of Alkylating Cyclic β-Keto Esters. BenchChem Technical Support Team.
  • Collins, M., et al. (n.d.). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry.
  • Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 165, 465-494.
  • BenchChem. (2025). Application Notes and Protocols: Mass Spectrometry Fragmentation of Ethyl 5-(4-nitrophenyl)
  • Wolf, C., et al. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry.
  • Moser, A. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.
  • BenchChem. (2025). Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery.
  • Bain, R. M., et al. (2018, May 9).
  • Benetti, S., et al. (1997). Mastering β-Keto Esters. Chemical Reviews, 97(6), 1669-1714.
  • Voinov, V. G., et al. (n.d.). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation.
  • PubChem. (n.d.). Ethyl 4-piperidinecarboxylate.
  • Sigma-Aldrich. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.
  • Feng, Z., et al. (2022, July 19).
  • Samphina Academy. (n.d.).
  • ResearchGate. (2025, August 6). Quantification of the Nucleophilic Reactivities of Cyclic β-Keto Ester Anions.
  • Kamal, A., et al. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.

Sources

A Senior Application Scientist's Guide to Azepanone Synthesis: A Comparative Analysis of Efficiency and Scalability

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Azepanone Core

The seven-membered azepanone ring system is a privileged scaffold in both industrial chemistry and medicinal chemistry. Its most prominent member, ε-caprolactam, serves as the monomer for Nylon 6, a synthetic polymer produced on a massive scale with an estimated annual global demand of five million tons.[1] Beyond polymer science, substituted azepanones are integral components in the synthesis of various pharmaceutical drugs.[1][2] The efficiency, scalability, and environmental impact of the synthetic routes to these crucial intermediates are therefore of paramount importance.

This guide provides an in-depth, objective comparison of the three primary synthetic pathways to azepanones, with a focus on ε-caprolactam as the archetypal example. We will dissect the mechanistic underpinnings, provide field-proven experimental protocols, and present a comparative analysis of their respective yields, benefits, and drawbacks to inform strategic decisions in both research and industrial settings.

Route 1: The Industrial Workhorse - Beckmann Rearrangement of Cyclohexanone Oxime

The Beckmann rearrangement is the dominant industrial method for producing ε-caprolactam, accounting for the vast majority of its global production.[1][3] The process begins with the conversion of cyclohexanone to its corresponding oxime, which then undergoes an acid-catalyzed rearrangement to yield the desired lactam.[4][5]

Mechanistic Rationale & Causality

The success of the Beckmann rearrangement lies in the elegant transformation of a C-C bond to a C-N bond via a highly reactive nitrilium ion intermediate.[6][7]

  • Oxime Formation: Cyclohexanone is reacted with a hydroxylamine salt. This is a standard condensation reaction forming the C=N bond of the oxime.[8]

  • Acid Catalysis: The oxime's hydroxyl group is a poor leaving group. Strong Brønsted acids like sulfuric acid or oleum protonate this group, converting it into a good leaving group (H₂O).[7][9] This activation is the critical first step of the rearrangement.

  • Rearrangement and Hydration: The group anti-periplanar to the leaving group on the nitrogen migrates in a concerted[4][10]-shift, displacing the water molecule.[5] This forms a nitrilium ion. Subsequent attack by water, followed by deprotonation and tautomerization, yields the final amide product, ε-caprolactam.[9]

The choice of concentrated sulfuric acid or oleum in industrial processes is driven by its high efficiency in promoting the rearrangement. However, this choice has a significant environmental consequence: the immediate product is the bisulfate salt of caprolactam, which must be neutralized with ammonia. This neutralization step cogenerates large quantities of ammonium sulfate as a byproduct, a major focus for process optimization and green chemistry initiatives.[1][4]

Beckmann_Rearrangement cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Acid-Catalyzed Rearrangement Cyclohexanone Cyclohexanone CyclohexanoneOxime Cyclohexanone Oxime Cyclohexanone->CyclohexanoneOxime + Hydroxylamine Hydroxylamine NH₂OH·H₂SO₄ CyclohexanoneOxime_ref Cyclohexanone Oxime ProtonatedOxime Protonated Oxime NitriliumIon Nitrilium Ion Intermediate ProtonatedOxime->NitriliumIon Rearrangement - H₂O Caprolactam ε-Caprolactam NitriliumIon->Caprolactam + H₂O (Hydration & Tautomerization) CyclohexanoneOxime_ref->ProtonatedOxime + H₂SO₄

Caption: Workflow for ε-Caprolactam via Beckmann Rearrangement.

Experimental Protocol: Classical Beckmann Rearrangement

This protocol is representative of the conventional liquid-phase synthesis.

Part A: Synthesis of Cyclohexanone Oxime

  • Prepare a solution of hydroxylamine sulfate in water.

  • Slowly add cyclohexanone to the hydroxylamine solution while maintaining the temperature at 85-90 °C.[3]

  • Add a base (e.g., ammonia) to neutralize the sulfuric acid formed and maintain a weakly acidic solution to drive the reaction to completion.

  • The cyclohexanone oxime product separates as an oil or solid upon cooling, which can be isolated.

Part B: Rearrangement to ε-Caprolactam

  • Treat the cyclohexanone oxime with an excess of concentrated sulfuric acid or oleum.[11]

  • Carefully control the temperature of the exothermic reaction.

  • After the rearrangement is complete, neutralize the resulting bisulfate salt of caprolactam with aqueous ammonia.

  • The free ε-caprolactam can then be separated from the aqueous ammonium sulfate solution by extraction with a solvent like benzene or toluene.[12]

  • The final product is purified by distillation or crystallization.[10]

Route 2: The Schmidt Reaction - A Bench-Scale Alternative

The Schmidt reaction provides a more direct, albeit less common, route to azepanones from the corresponding ketone using hydrazoic acid (HN₃) under acidic conditions.[1][13] While not typically used for industrial-scale production of caprolactam, it is a valuable tool for laboratory-scale synthesis of various amides and lactams.[14]

Mechanistic Rationale & Causality

The Schmidt reaction is mechanistically related to the Beckmann rearrangement, also proceeding through a key C-to-N migration step.[13]

  • Carbonyl Activation: The ketone's carbonyl group is activated by protonation in the presence of a strong acid.

  • Nucleophilic Attack: Hydrazoic acid acts as the nucleophile, adding to the activated carbonyl to form a protonated azidohydrin intermediate.[15]

  • Rearrangement: This intermediate undergoes a rearrangement, losing water and a molecule of dinitrogen (N₂) as the alkyl group migrates from carbon to nitrogen. This step is analogous to the key rearrangement in the Beckmann pathway and results in a nitrilium intermediate.[13]

  • Hydration: The nitrilium ion is subsequently attacked by water and tautomerizes to form the stable amide product.[15]

The primary advantage of the Schmidt reaction is its directness, converting a ketone to a lactam in a single synthetic operation. However, the use of hydrazoic acid, which is highly toxic and explosive, is a significant safety concern that limits its large-scale applicability.

Schmidt_Reaction start Cyclohexanone step1 Protonated Carbonyl start->step1 + H⁺ step2 Azidohydrin Intermediate step1->step2 + HN₃ step3 Nitrilium Ion Intermediate step2->step3 Rearrangement - H₂O, - N₂ end ε-Caprolactam step3->end + H₂O (Hydration & Tautomerization)

Caption: Mechanism of the Schmidt Reaction for Azepanone Synthesis.

Experimental Protocol: Schmidt Reaction of Cyclohexanone

Caution: This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions due to the use of hydrazoic acid.

  • Dissolve cyclohexanone in a solution of concentrated sulfuric acid.

  • Cool the mixture in an ice bath.

  • Slowly and carefully add a solution of sodium azide in sulfuric acid (which generates hydrazoic acid in situ) to the cooled ketone solution. Vigorous gas evolution (N₂) will occur.

  • Maintain the reaction at a low temperature until gas evolution ceases.

  • Pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH).

  • Extract the aqueous layer with a suitable organic solvent (e.g., chloroform).

  • Dry the organic extracts, remove the solvent under reduced pressure, and purify the resulting ε-caprolactam by distillation or recrystallization.

Route 3: The Original Path - Cyclization of 6-Aminocaproic Acid

The very first synthesis of ε-caprolactam was achieved through the cyclization of 6-aminocaproic acid (also known as ε-aminocaproic acid).[1][4] This method involves an intramolecular condensation reaction, forming the amide bond and releasing a molecule of water.

Mechanistic Rationale & Causality

This route is a classic example of intramolecular amide formation. The reaction is typically performed at high temperatures (270-330 °C) and pressures (5.0-20 MPa) to drive the equilibrium towards the cyclic product by removing water.[12]

The high temperature provides the necessary activation energy for the nucleophilic acyl substitution reaction between the terminal amine and carboxylic acid groups. The pressure is maintained to keep the reaction mixture in the liquid phase at the high temperatures employed.[12] While conceptually simple, the reaction can be complicated by the competing intermolecular polymerization to form Nylon 6 oligomers and polymers.[16] The selectivity towards the desired monomer, caprolactam, is highly dependent on reaction conditions.[12]

Cyclization_Workflow cluster_main Cyclization of 6-Aminocaproic Acid A 6-Aminocaproic Acid in Aqueous Solution B High Temperature & Pressure (e.g., 270-330 °C, 5-20 MPa) A->B Heat & Pressurize C Reaction Mixture (Caprolactam, Water, Oligomers) B->C Intramolecular Cyclization D Separation (Distillation or Extraction) C->D E Purified ε-Caprolactam D->E Product F Unconverted Reactant & Oligomers (Recycled) D->F Byproducts F->B Recycle

Caption: Process flow for ε-Caprolactam via 6-Aminocaproic Acid Cyclization.

Experimental Protocol: High-Temperature Cyclization
  • Prepare an aqueous solution of 6-aminocaproic acid.

  • Transfer the solution to a high-pressure reactor (autoclave).

  • Heat the reactor to a temperature between 270 °C and 330 °C, allowing the pressure to rise to between 5.0 and 20 MPa.[12]

  • Maintain these conditions for a set residence time to allow for cyclization.

  • Cool the reactor and collect the liquid product stream.

  • Separate the ε-caprolactam from the reaction mixture, which also contains water, unconverted 6-aminocaproic acid, and oligomers, using methods like distillation or extraction.[12]

  • The unconverted starting material and oligomers can be recycled back into the reactor to improve overall yield.[12]

Comparative Analysis of Synthesis Routes

The choice of synthetic route is ultimately a balance of efficiency, cost, safety, scalability, and environmental impact.

ParameterBeckmann RearrangementSchmidt ReactionCyclization of 6-Aminocaproic Acid
Starting Material CyclohexanoneCyclohexanone6-Aminocaproic Acid
Key Reagents Hydroxylamine, H₂SO₄/OleumHydrazoic Acid (HN₃), H₂SO₄None (thermal)
Typical Yield High (often >95% on industrial scale)Good to High (lab scale)Moderate to High (dependent on recycle)
Reaction Conditions Moderate Temp. (85-120 °C), AcidicLow Temp. (0-25 °C), Highly AcidicHigh Temp. (270-330 °C), High Pressure
Scalability Excellent; proven for megaton scale[10]Poor; limited by safety of HN₃Good; suitable for continuous processes[12]
Advantages Highly efficient, well-established, uses relatively inexpensive starting materials[1][4]Direct one-step conversion from ketoneAtom economical, avoids hazardous reagents
Disadvantages Generates large amounts of ammonium sulfate byproduct[1]Use of highly toxic and explosive hydrazoic acid[14]Requires high energy input (temp/pressure), potential for side-reactions (oligomerization)[16]

The Future: Green and Catalytic Routes

In response to the environmental drawbacks of the conventional Beckmann rearrangement, significant research has focused on developing "greener" alternatives. Key advancements include:

  • Vapor-Phase Beckmann Rearrangement: Using solid acid catalysts like zeolites (e.g., silicalite-1) eliminates the need for sulfuric acid and the subsequent ammonium sulfate byproduct. This approach offers higher atom economy and simplifies product separation.[17]

  • One-Step Ammoximation-Rearrangement: Innovative bifunctional catalysts have been designed to convert cyclohexanone directly to ε-caprolactam in a single step using air and ammonia, avoiding aggressive reagents and solvents entirely.[18] These nanoporous catalysts contain both redox and acidic sites to facilitate the ammoximation to the oxime and its subsequent rearrangement in situ.[18]

These emerging technologies represent a paradigm shift towards more sustainable and efficient azepanone production, aligning with the principles of green chemistry.[17]

Conclusion

For large-scale industrial production of ε-caprolactam, the Beckmann rearrangement remains the undisputed standard due to its high efficiency and economic viability, despite its significant environmental footprint. The cyclization of 6-aminocaproic acid offers a conceptually simpler, more atom-economical route but is hampered by the need for high-energy conditions and challenges in controlling selectivity. The Schmidt reaction , while elegant in its directness, is largely confined to laboratory-scale applications due to the inherent hazards of hydrazoic acid.

For the modern researcher and process chemist, the most exciting developments lie in catalytic, vapor-phase, and one-pot syntheses. These "green" routes promise to mitigate the environmental impact of azepanone production, reduce waste, and improve overall process efficiency, paving the way for the next generation of sustainable chemical manufacturing.

References

  • Valco Group. Manufacturing process of Caprolactam. URL: https://www.valcogroup.it/manufacturing-process-of-caprolactam/
  • KROHNE Group. Caprolactam production in the organic chemical process. URL: https://krohne.com/en/industries/chemical-industry/organic-chemical-process/caprolactam-production
  • Google Patents. US5780623A - Process to prepare ε-caprolactam from 6-aminocaproic acid. URL: https://patents.google.
  • Wikipedia. Caprolactam. URL: https://en.wikipedia.org/wiki/Caprolactam
  • Vaisala. Caprolactam Production Process. URL: https://www.vaisala.com/en/applications-industries/industries-and-applications/chemical-and-allied-products/polymers-and-plastics/caprolactam-production-process
  • Scribd. 4.03.07 Caprolactam Production Process. URL: https://www.scribd.com/document/365511397/4-03-07-Caprolactam-Production-Process
  • ResearchGate. Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. URL: https://www.researchgate.net/publication/348270183_Review_on_Synthesis_Reactions_and_Biological_Properties_of_Seven_Member_Heterocyclic_Compounds_Azepine_Azepane_Azepinone
  • RWTH Publications. New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. URL: https://publications.rwth-aachen.de/record/53701/files/Khavaji_Bahman.pdf
  • American Chemical Society. Kinetics of Caprolactam Formation from 6-Aminocaproic Acid, Ester, and Amide. URL: https://pubs.acs.org/doi/abs/10.1021/i360072a017
  • PNAS. Design of a “green” one-step catalytic production of ε-caprolactam (precursor of nylon-6). URL: https://www.pnas.org/doi/10.1073/pnas.94.13.6564
  • ResearchGate. Green Production Technology of the Monomer of Nylon-6: Caprolactam. URL: https://www.researchgate.net/publication/289524097_Green_Production_Technology_of_the_Monomer_of_Nylon-6_Caprolactam
  • Alfa Chemistry. Beckmann Rearrangement. URL: https://www.alfa-chemistry.com/named-reactions/beckmann-rearrangement.html
  • Wikipedia. Schmidt reaction. URL: https://en.wikipedia.org/wiki/Schmidt_reaction
  • Chemistry Steps. The Mechanism of Beckmann Rearrangement. URL: https://www.chemistrysteps.com/beckmann-rearrangement/
  • Wikipedia. Beckmann rearrangement. URL: https://en.wikipedia.org/wiki/Beckmann_rearrangement
  • BYJU'S. Beckmann Rearrangement. URL: https://byjus.com/chemistry/beckmann-rearrangement/
  • Master Organic Chemistry. Beckmann Rearrangement. URL: https://www.masterorganicchemistry.com/2018/04/02/beckmann-rearrangement/
  • Chemistry LibreTexts. Schmidt Reaction. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/23%3A_Synthesis_and_Reactions_of__-Dicarbonyl_Compounds/23.11%3A_The_Schmidt_Reaction
  • Organic Chemistry Portal. Schmidt Reaction. URL: https://www.organic-chemistry.org/namedreactions/schmidt-reaction.shtm
  • PubMed. Azepanone-based inhibitors of human and rat cathepsin K. URL: https://pubmed.ncbi.nlm.nih.gov/11459632/

Sources

A Senior Application Scientist's Guide to Robust Purity Analysis of Fesoterodine Fumarate

Author: BenchChem Technical Support Team. Date: January 2026

An objective, data-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of Fesoterodine Fumarate (CAS 141642-82-2).

This guide provides an in-depth technical comparison of HPLC methodologies for the purity assessment of Fesoterodine Fumarate. As an active pharmaceutical ingredient (API) used in treating overactive bladder syndrome, its purity is not merely a quality metric but a critical determinant of safety and therapeutic efficacy. We will move beyond rote protocols to explore the scientific rationale behind two distinct, yet complementary, HPLC approaches: a stability-indicating reversed-phase (RP-HPLC) method for achiral impurities and a normal-phase chiral HPLC method for enantiomeric separation.

The Analytical Challenge: A Multifaceted Impurity Profile

A comprehensive purity assessment for Fesoterodine Fumarate must address three distinct categories of potential impurities:

  • Process-Related Impurities: Residual starting materials, intermediates, and by-products from the synthetic route.

  • Degradation Products: Impurities formed due to exposure to stress conditions such as acid, base, oxidation, heat, or light. A recent recall of Fesoterodine Fumarate tablets was initiated due to unacceptable levels of a "Diester Impurity," highlighting the real-world importance of monitoring degradants. Other known impurities include Fesoterodine Aldehyde and Diol Dimer Fumarate.

  • Enantiomeric Impurity: Fesoterodine is the (R)-enantiomer. The biological activity of chiral drugs often resides in a single enantiomer, while the other may be inactive or contribute to adverse effects. Therefore, quantifying the unwanted (S)-enantiomer is a regulatory necessity.

To address this complex profile, no single HPLC method suffices. A dual-method approach is essential for complete quality control.

Method 1: Stability-Indicating RP-HPLC for Process and Degradation Impurities

This is the workhorse method for quantifying the API and separating it from its related substances. A stability-indicating method is a validated analytical procedure that can accurately detect changes in the API concentration over time, ensuring that the analytical peak response is free from interference from any degradation products.

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 (ODS) column is the logical starting point. Fesoterodine Fumarate is a moderately non-polar molecule, and the hydrophobic C18 alkyl chains provide the necessary retention and resolving power for the API and its structurally similar impurities. An Inertsil ODS-3V or equivalent column is a proven choice.

  • Mobile Phase: A gradient elution is superior to an isocratic one for this application. Impurities can span a wide polarity range, and a gradient program—typically starting with a higher aqueous content and increasing the organic solvent (e.g., acetonitrile or methanol) over time—ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a practical timeframe. A buffered aqueous phase (e.g., phosphate or trifluoroacetic acid) is critical to control the ionization state of the basic diisopropylamino group on Fesoterodine, thereby ensuring consistent retention and sharp peak shapes.

  • Detection: Fesoterodine possesses a chromophore absorbing in the UV region. Detection at approximately 210-220 nm provides high sensitivity for both the API and its related substances. The use of a Photo Diode Array (PDA) detector is highly recommended as it enables peak purity analysis, confirming that the main Fesoterodine peak is not co-eluting with any impurities.

Experimental Protocol: Stability-Indicating RP-HPLC
ParameterConditionRationale
Column Inertsil ODS-3V, C18 (150 mm x 4.6 mm, 5 µm)Industry-standard C18 provides robust hydrophobic retention.
Mobile Phase A 0.05% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for basic analytes.
Mobile Phase B 0.05% TFA in AcetonitrileAcetonitrile is a common organic modifier with a low UV cutoff.
Gradient Elution 0-5 min (30% B), 5-25 min (30-70% B), 25-30 min (70% B), 30.1-35 min (30% B)Ensures elution of impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and improves reproducibility.
Detection PDA at 220 nmGood sensitivity for Fesoterodine and allows for peak purity assessment.
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Mobile Phase B (50:50 v/v)Ensures sample solubility and compatibility with the starting mobile phase.
Trustworthiness: The Role of Forced Degradation

To validate this method as "stability-indicating," forced degradation studies must be performed. The Fesoterodine Fumarate API is subjected to harsh conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat, UV light) to intentionally generate degradation products. The method is considered specific and trustworthy only if all resulting degradant peaks are baseline-resolved from the main Fesoterodine peak.

Method 2: Chiral HPLC for Enantiomeric Purity

Enantiomers have identical physical properties in a non-chiral environment, making them inseparable on a standard C18 column. A specialized Chiral Stationary Phase (CSP) is required to achieve separation.

Causality Behind Experimental Choices
  • Stationary Phase (Column): Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose, are highly effective for a broad range of chiral compounds. A Chiralpak IC-3 column, which has a cellulose tris(3,5-dichlorophenylcarbamate) selector, has been demonstrated to provide excellent resolution for Fesoterodine enantiomers.

  • Mobile Phase: Chiral separations on polysaccharide CSPs are often achieved using a normal-phase mobile phase consisting of a non-polar solvent (like n-hexane) and a polar modifier (like isopropyl alcohol, IPA). A small amount of a basic additive, such as diethylamine (DEA), is crucial when analyzing basic compounds like Fesoterodine. The DEA acts as a competitor for active sites on the stationary phase, significantly improving peak shape and enhancing the resolution between the enantiomers.

Experimental Protocol: Chiral Normal-Phase HPLC
ParameterConditionRationale
Column Chiralpak IC-3 (250 mm x 4.6 mm, 3 µm)Proven CSP for providing enantioselective interactions with Fesoterodine.
Mobile Phase n-Hexane / Isopropyl Alcohol / Diethylamine (950:50:1 v/v/v)Normal-phase system required for this CSP. DEA is critical for good peak shape.
Elution Mode IsocraticIsocratic elution is typically sufficient for separating a single enantiomeric pair.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temperature 25 °CAmbient temperature is usually sufficient for chiral separations.
Detection UV at 220 nm
Injection Volume 20 µL
Sample Diluent Mobile PhaseEnsures compatibility with the chromatographic system.

Method Comparison and Workflow

FeatureMethod 1: Stability-Indicating RP-HPLCMethod 2: Chiral NP-HPLC
Analytical Goal Quantify API, process impurities, and degradation productsQuantify the (S)-enantiomer relative to the (R)-API
Separation Principle Hydrophobic

A Comparative Guide to the Biological Activity of 5-Oxoazepane and 5-Oxopyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that dictates the trajectory of drug discovery programs. The five-membered 5-oxopyrrolidine (also known as 2-pyrrolidinone) and the seven-membered 5-oxoazepane (azepan-2-one, or ε-caprolactam) rings are two such scaffolds. While structurally related as lactams, the volume and focus of research into their biological activities differ dramatically. This guide provides a comparative analysis of these two heterocyclic systems, synthesizing experimental data to offer researchers and drug development professionals a clear perspective on their respective therapeutic potential.

Section 1: Structural and Conceptual Overview

At first glance, the 5-oxopyrrolidine and 5-oxoazepane scaffolds differ only by the inclusion of two additional methylene groups in the latter's ring structure. This seemingly minor alteration from a five- to a seven-membered ring imparts significant changes in three-dimensional conformation, ring strain, and flexibility. These stereoelectronic differences fundamentally influence how derivatives of these scaffolds interact with biological targets, leading to distinct pharmacological profiles. The 5-oxopyrrolidine ring is a cornerstone of many "privileged structures" in medicinal chemistry, lauded for its synthetic tractability and proven success in yielding bioactive compounds. In contrast, 5-oxoazepane, known commercially as caprolactam, is predominantly recognized as the monomer for Nylon-6, and its exploration as a central pharmacophore in small-molecule therapeutics is comparatively nascent[1][2].

Caption: Core chemical structures of 5-Oxopyrrolidine and 5-Oxoazepane.

Section 2: The Broad Biological Spectrum of 5-Oxopyrrolidine Derivatives

The 5-oxopyrrolidine scaffold is a remarkably versatile framework, with derivatives exhibiting a wide array of biological activities. Extensive research has established this moiety as a key component in compounds targeting cancer and infectious diseases.

Anticancer Activity

Numerous studies have demonstrated the potent and structure-dependent anticancer activity of 5-oxopyrrolidine derivatives. Research has shown significant efficacy against human lung adenocarcinoma (A549) cells. For instance, bis-hydrazone derivatives, particularly those bearing 2-thienyl or 5-nitrothienyl moieties, have demonstrated the highest anticancer activity among tested compounds, coupled with favorable low cytotoxicity against non-cancerous cells. A critical structure-activity relationship (SAR) insight is the importance of a free amino group, as derivatives containing this feature consistently show more potent anticancer activity than their acetylated counterparts.

Antimicrobial Activity

The 5-oxopyrrolidine core is also a fertile ground for the development of novel antimicrobial agents. These derivatives have shown promising activity against multidrug-resistant (MDR) Gram-positive pathogens, which pose a significant public health threat.

  • Gram-Positive Bacteria: Certain derivatives exhibit potent, selective activity against strains of Staphylococcus aureus, including methicillin-resistant (MRSA) and even linezolid-resistant variants. One notable compound, a derivative bearing a 5-nitrothiophene substituent, showed antibacterial activity comparable to vancomycin.

  • Fungi: High antifungal activity has also been reported, with some hydrazone derivatives showing significantly lower Minimum Inhibitory Concentrations (MIC) against Candida tenuis and Aspergillus niger than the standard antifungal drug Nystatin.

The mechanism for this broad activity is often linked to the ability of these compounds to interact with microbial cellular components, a property that is fine-tuned by the various substituents attached to the core ring.

Derivative Type Biological Activity Cell/Organism Model Key Findings
Hydrazone DerivativesAnticancerA549 Human Lung AdenocarcinomaCompounds with a free amino group are more potent. Thienyl and nitrothienyl moieties enhance activity.
Hydrazone DerivativesAntimicrobial (Antibacterial)Multidrug-Resistant S. aureusA 5-nitrothiophene derivative showed MICs as low as 2 µg/mL, comparable to vancomycin.
Hydrazone DerivativesAntimicrobial (Antifungal)C. tenuis, A. nigerExhibited significantly higher potency (MIC 0.9–1.9 µg/mL) than Nystatin (7.8–15.6 µg/mL).
Azole DerivativesAntimicrobialGram-positive bacteria, Fungi1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives are effective against S. aureus and drug-resistant fungi.

Section 3: The Emerging Potential of 5-Oxoazepane (Caprolactam) Derivatives

The exploration of 5-oxoazepane (caprolactam) as a central scaffold for bioactive small molecules is less mature than that of its five-membered analog. The bulk of its application lies in polymer science[3]. However, emerging research indicates that this seven-membered ring is not devoid of biological potential, particularly in the realm of antimicrobial applications.

Antimicrobial Properties

Most studies on the antimicrobial effects of caprolactam involve its incorporation into larger structures or materials.

  • Polymer-Based Antimicrobials: Co-polymers of caprolactam and lysine, when functionalized with quaternary ammonium groups, demonstrate potent, broad-spectrum antibacterial activity. At sufficient incorporation (e.g., 10.1 mol%), these polymers can achieve nearly complete killing of both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria[4].

  • Activity Potentiation: A novel ε-caprolactam-silica (ε-SiO2) network has been shown to be a strong potentiator of existing antibiotics. This network significantly enhances the activity of kanamycin against both S. aureus and E. coli, markedly lowering its minimum inhibitory concentration[5]. This suggests a role for caprolactam-based materials as drug delivery systems or synergistic agents that can help overcome antibiotic resistance.

While less common, some small-molecule derivatives of the broader azepane class have been investigated and show a wide range of pharmacological activities, including anticancer, anti-tubercular, and anti-Alzheimer's properties, suggesting that the seven-membered ring is a viable but underexplored scaffold for drug discovery[6].

Derivative/Material Type Biological Activity Organism Model Key Findings
Quaternized Caprolactam Co-PolymersAntibacterialS. aureus, E. coliAchieved >99.9% killing rate with sufficient quaternary ammonium group incorporation[4].
ε-Caprolactam-Silica NetworkAntibiotic PotentiationS. aureus, E. coliSignificantly decreased the MIC of kanamycin, demonstrating synergistic antimicrobial activity[5].
General Azepane-based DrugsVariousMultipleOver 20 FDA-approved drugs contain the azepane motif, highlighting its therapeutic potential[6].

Section 4: Comparative Analysis and Future Perspectives

The comparison between 5-oxopyrrolidine and 5-oxoazepane derivatives reveals a significant disparity in research focus and application.

Feature 5-Oxopyrrolidine Derivatives 5-Oxoazepane (Caprolactam) Derivatives
Research Volume Extensive and well-established in medicinal chemistry.Limited for small molecules; primarily studied in polymer science.
Primary Activities Potent anticancer and broad-spectrum antimicrobial (antibacterial, antifungal).Antimicrobial, primarily as part of polymers or as an antibiotic potentiator.
Development Stage Considered a "privileged scaffold"; many compounds in preclinical development.Largely exploratory; potential as a core scaffold is underexplored.
Structural Merits Rigid, planar structure. Well-understood SAR. Synthetically accessible.More flexible, non-planar conformations. SAR is not well-defined for small molecules.

Causality and Outlook: The extensive investigation into 5-oxopyrrolidine derivatives stems from their presence in numerous natural products and their proven success as a pharmacophore. Its rigid structure offers a reliable platform for rational drug design. The larger, more flexible 5-oxoazepane ring presents a different set of opportunities and challenges. Its conformational diversity could allow it to access binding pockets unavailable to the smaller ring, but this same flexibility can make rational design more complex and may come with an entropic penalty upon binding.

The clear future direction is to apply the successful strategies used for 5-oxopyrrolidines to the 5-oxoazepane scaffold. A systematic exploration of 5-oxoazepane derivatives, decorated with the same functional groups (hydrazones, azoles, nitro-aromatics) that conferred high potency to the pyrrolidine series, could unlock new classes of potent anticancer and antimicrobial agents.

Workflow cluster_lib Scaffold Library cluster_synth Synthetic Derivatization cluster_screen Biological Screening cluster_analysis Analysis & Optimization scaffold1 5-Oxopyrrolidine synth Addition of Functional Groups (Hydrazones, Azoles, etc.) scaffold1->synth scaffold2 5-Oxoazepane scaffold2->synth screen1 Anticancer Assays (e.g., MTT on A549 cells) synth->screen1 Test screen2 Antimicrobial Assays (e.g., MIC against S. aureus) synth->screen2 Test sar Structure-Activity Relationship (SAR) screen1->sar screen2->sar lead Lead Optimization sar->lead

Caption: A generalized workflow for the discovery of bioactive heterocyclic derivatives.

Section 5: Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols are essential.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol is standard for assessing the cytotoxic effects of compounds on cancer cell lines, such as A549.

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Methodology:

  • Cell Culture: A549 human lung adenocarcinoma cells are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ atmosphere.

  • Seeding: Cells are seeded into 96-well plates at a density of approximately 5x10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds (5-oxopyrrolidine or 5-oxoazepane derivatives) are dissolved in DMSO to create stock solutions. A series of dilutions is prepared in culture media, and cells are treated with these final concentrations (e.g., ranging from 0.1 to 100 µM) for 24-48 hours. Control wells receive media with DMSO only.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Formazan Solubilization: The culture medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Analysis: The percentage of cell viability is calculated relative to the control wells. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Antimicrobial Susceptibility (Minimum Inhibitory Concentration - MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of test compounds against bacterial strains like S. aureus.

Methodology:

  • Inoculum Preparation: A pure culture of the test bacterium is grown overnight in a suitable broth (e.g., Mueller-Hinton Broth). The culture is then diluted to achieve a standardized concentration of approximately 5x10⁵ CFU/mL.

  • Compound Dilution: The test compounds are serially diluted (two-fold) in a 96-well microtiter plate using the broth medium. Concentrations may range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring absorbance at 600 nm.

References

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Pharmaceuticals (Basel).
  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). Molecules.
  • Antimicrobial Properties and Applications of Pyrrolidone and Caprolactam-Based Materials. (2021). Wiley Online Library.
  • DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). ResearchGate.
  • Caprolactam-silica network, a strong potentiator of the antimicrobial activity of kanamycin against gram-positive and gram-negative bacterial strains. (2013). International Journal of Pharmaceutics.
  • Synthesis and application of[5][7][8]triazepane and[5][7][8]oxadiazepane as versatile structural units for drug discovery. (Date unavailable). PubMed.
  • Synthesis, characterization and anticancer activity of new oxazepien derivative compounds. (2024). Journal of University of Babylon for Pure and Applied Sciences.
  • Preparation of an Antibacterial Branched Polyamide 6 via Hydrolytic Ring-Opening Co-Polymerization of ε-Caprolactam and Lysine Derivative. (2024). MDPI.
  • Studying the Biological Activity of Some Oxazepine Derivatives Against Some G (+) and G (-) Bacteria. (2019). ResearchGate.
  • Synthesis and Characterization and Biological Study of Some Oxazepine Derivatives from 2-Acetylthiazole. (Date unavailable). Central Asian Journal of Medical and Natural Science.
  • Synthesis, Characterization, and Evaluation of the Biological Activity of Novel Oxazepine Compounds Derived From Indole-5-Carboxylic Acid. (2024). American Journal of Bioscience and Clinical Integrity.
  • Caprolactam. (Date unavailable). Wikipedia.
  • Synthesis, Characterization and Biological Evaluation of some Novel 1,3 Oxazepine derivatives from Vanillin Schiff's Bases. (Date unavailable). Research Journal of Pharmacy and Technology.
  • Caprolactam | C6H11NO. (Date unavailable). PubChem.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). European Journal of Medicinal Chemistry.

Sources

Structural comparison of azepane, oxazepane, and diazepane dicarboxylates

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Structural Comparison of Azepane, Oxazepane, and Diazepane Dicarboxylates: A Guide for Medicinal Chemists

This guide provides an objective, data-supported comparison of three critical seven-membered heterocyclic scaffolds: azepane, oxazepane, and diazepane dicarboxylates. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuanced structural differences, conformational behaviors, and synthetic considerations that are paramount for leveraging these scaffolds in modern drug discovery.

The Strategic Value of Seven-Membered Heterocycles in Drug Design

Five- and six-membered rings are the workhorses of medicinal chemistry, but the exploration of three-dimensional chemical space often necessitates scaffolds with greater conformational complexity. Seven-membered heterocycles, such as azepanes, oxazepanes, and diazepanes, answer this need.[1][2][3] Their increased flexibility allows for a more diverse presentation of substituents, which can be crucial for optimizing interactions with complex biological targets like enzymes and receptors.[4][5][6] The incorporation of dicarboxylate moieties onto these rings provides anionic or hydrogen-bonding functionalities that can mimic peptide backbones or engage with specific active site residues. More than 20 azepane-based drugs have already been approved by the FDA, highlighting the therapeutic potential of this class of compounds.[7] Similarly, diazepine and oxazepine structures are recognized as "privileged scaffolds" due to their versatile structural qualities and success in targeting a wide spectrum of drug targets.[8][9][10]

Synthetic Accessibility: Constructing the Core Scaffolds

The utility of a chemical scaffold is directly tied to its synthetic accessibility. Fortunately, robust methods exist for the synthesis of these seven-membered rings, each offering distinct advantages depending on the desired substitution pattern and stereochemistry.

  • Azepane Dicarboxylates: These are commonly accessed through powerful cyclization strategies. Ring-closing metathesis (RCM) of diene precursors is a popular route, as is the dearomative ring expansion of nitroarenes, which can generate complex azepanes from simple starting materials.[11][12] Piperidine ring expansion and other cascade reactions also provide efficient, stereoselective pathways.[13][14]

  • Oxazepane Dicarboxylates: Intramolecular cyclization is the predominant strategy here. Methods can include Williamson ether-type synthesis from halo-alcohols or the reaction of amino-alcohols with appropriate carbonyl precursors.[15][16] Isocyanide-based multi-component reactions have also been developed for the efficient one-pot synthesis of complex oxazepine derivatives.[10][17]

  • Diazepane Dicarboxylates: The synthesis of the diazepine core typically involves the condensation of a 1,2- or 1,3-diamine with a dicarbonyl compound or a related synthon.[18][19][20] This approach allows for significant modularity in accessing diverse substitution patterns.

The general workflow from synthesis to detailed structural elucidation is a critical, multi-step process.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Structural Insights synthesis Scaffold Synthesis purification Chromatography & Recrystallization synthesis->purification nmr NMR Spectroscopy purification->nmr xray X-Ray Crystallography purification->xray comp Computational Modeling nmr->comp conformation Conformational Profile nmr->conformation parameters Structural Parameters xray->parameters comp->conformation G cluster_exp Experimental Techniques cluster_comp Computational Validation cluster_out Comprehensive Structural Model nmr NMR Spectroscopy (Solution State) dft DFT / Ab Initio Modeling (Gas Phase Energies) nmr->dft Corroboration model Validated 3D Structure & Conformational Dynamics nmr->model xray X-ray Crystallography (Solid State) xray->dft Corroboration xray->model dft->model

Figure 2: The synergistic relationship between experimental and computational methods in structural analysis.

Head-to-Head Structural Comparison

The introduction of one or two heteroatoms into the cycloheptane framework imparts distinct structural and physicochemical properties. These differences are summarized below.

FeatureAzepane DicarboxylateOxazepane DicarboxylateDiazepane Dicarboxylate
Heteroatom(s) One Nitrogen (N)One Nitrogen (N), One Oxygen (O)Two Nitrogens (N, N)
Key Functionality H-bond donor/acceptor, basic centerH-bond acceptor (O), basic center (N)Multiple H-bond donor/acceptor sites, two basic centers
Dominant Conformations Twist-Chair, ChairChair, Twist-Chair, BoatTwist-Boat, Chair
Structural Impact High flexibility, site for derivatizationIncreased ring polarity, potential for intramolecular H-bondingHigh flexibility, multiple sites for derivatization, complex conformational landscape [4]
Relevance in Drug Design Proven scaffold in approved drugs, versatile building block [6][7][21]Privileged scaffold, particularly in CNS targets [8][22]Privileged scaffold, targets include enzymes and bromodomains [9][23]

Table 1. Comparative analysis of key structural and functional features.

Essential Experimental Protocols

The following protocols outline the core experimental procedures required for the definitive structural characterization of these heterocyclic dicarboxylates.

Protocol: NMR-Based Conformational Analysis

Causality: NMR spectroscopy is the most powerful method for determining the structure and conformational equilibrium of molecules in solution, which is most relevant to their state in a biological system. 2D experiments like NOESY are critical for this, as they reveal through-space proximities between protons, allowing for the reconstruction of the dominant 3D fold.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C spectra to confirm the chemical structure and assess purity.

  • 2D Connectivity (COSY/HSQC): Run a ¹H-¹H COSY experiment to establish proton coupling networks and an HSQC experiment to correlate protons directly to their attached carbons.

  • 2D Conformational Analysis (NOESY/ROESY): Acquire a NOESY (or ROESY for larger molecules) spectrum with a mixing time of 300-800 ms. The presence of cross-peaks between protons that are not directly coupled indicates they are close in space (typically < 5 Å).

  • Interpretation: Analyze the pattern of NOE cross-peaks to determine the relative orientation of substituents and the overall ring conformation (e.g., distinguishing axial vs. equatorial protons).

Protocol: Single-Crystal X-ray Diffraction

Causality: While NMR provides information about the average conformation in solution, X-ray crystallography provides a precise, static snapshot of the molecule's structure in the solid state. This yields highly accurate bond lengths, bond angles, and torsional angles that serve as the ultimate benchmark for validating computational models.

Methodology:

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).

  • Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer and cool it under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion. Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine this model against the experimental data until convergence is reached, yielding the final, high-resolution crystal structure. [24]

Conclusion and Outlook

Azepane, oxazepane, and diazepane dicarboxylates are not merely structural variants; they are distinct chemical entities offering unique advantages in drug design. Azepanes provide a conformationally mobile and clinically validated scaffold. Oxazepanes introduce polarity and a potent hydrogen bond acceptor, often leading to more defined conformational outcomes. Diazepanes offer exceptional versatility with multiple points for molecular recognition and derivatization, albeit with a more complex conformational landscape to navigate.

The rational selection and design of these scaffolds, informed by a thorough understanding of their structural and conformational properties, will continue to be a fruitful strategy for the discovery of novel therapeutics that effectively address unmet medical needs.

References

[4]Conformational Analysis of Substituted 1,4-Diazepanes: A Technical Guide for Drug Development. Benchchem. [7]Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [1]Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ResearchGate. [8]1,4-Oxazepane: A Versatile Scaffold in Modern Medicinal Chemistry. Benchchem. [5]Conformational regulation of substituted azepanes through mono-, di-, and trifluorination. Lund University. [6]C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Life Chemicals. [2]Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. PubMed. [21]Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. ACS Publications. [25]Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. NIH. [13]Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Semantic Scholar. [9]Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. PMC. [23]Discovery of spirofused piperazine and diazepane amides as selective histamine-3 antagonists with in vivo efficacy in a mouse model of cognition. PubMed. [15]Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Royal Society of Chemistry. [11]Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols. Benchchem. [26]Conformation selectivity in the binding of diazepam and analogues to α1-acid glycoprotein. ScienceDirect. [22]New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed. [10]A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. PubMed Central. [3]Rules for Predicting the Conformational Behavior of Saturated Seven-Membered Heterocycles. ResearchGate. [24]Views of the different conformations of the azepane fragment, showing... ResearchGate. [27]Conformation selectivity in the binding of diazepam and analogues to α1-acid glycoprotein. ResearchGate. [18]Synthesis of diazepam. ResearchGate. [19]Synthesis of Diazepam. Chemistry Steps. [28]Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH. [14]Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Royal Society of Chemistry. [16]Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [12]Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature. [29]Recent applications of seven-membered rings in drug design. PubMed. Synthesis of Dibenz-[4]diazepine-1-one catalyzed by Oxalic acid in water. ResearchGate. [17]A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. Frontiers. [30]Synthesis of disubstituted 1,4-diazepines with affinity to GABAA-receptor subtypes. PubMed. [31]Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. PubMed. [32]Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.

Sources

A Guide to Spectroscopic Differentiation: 1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate and its Acyclic Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, heterocyclic scaffolds are indispensable building blocks for creating novel therapeutic agents. The seven-membered azepane ring system, in particular, offers a flexible yet constrained conformational framework that is highly attractive for medicinal chemists. One such key intermediate is 1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate , a versatile scaffold for the synthesis of complex biologically active molecules.

The synthesis of this cyclic β-keto ester is most commonly achieved via a Dieckmann condensation, an intramolecular cyclization of a linear diester. The success of this crucial ring-forming reaction hinges on the ability to accurately monitor its progress and confirm the identity of the final product, distinguishing it unequivocally from the starting material. This technical guide provides researchers, scientists, and drug development professionals with a detailed spectroscopic comparison between the target azepane product and its logical acyclic precursor, Diethyl 5-((tert-butoxycarbonyl)amino)heptanedioate . By leveraging fundamental spectroscopic techniques—NMR, FT-IR, and Mass Spectrometry—we will elucidate the key spectral changes that signify successful cyclization, providing a robust analytical framework for reaction monitoring and quality control.

The Synthetic Transformation: From Linear Chain to Azepane Ring

The conversion of Diethyl 5-((tert-butoxycarbonyl)amino)heptanedioate to this compound is a classic example of a Dieckmann condensation.[1] This base-catalyzed intramolecular reaction involves the deprotonation of an α-carbon to one ester group, which then acts as a nucleophile, attacking the carbonyl carbon of the second ester group. The subsequent loss of an ethoxide leaving group forms the seven-membered ring and the new ketone at the C5 position.

Caption: Synthetic pathway via Dieckmann condensation.

Understanding the structural differences between the linear precursor and the cyclic product is fundamental to interpreting the spectroscopic data that follows.

Comparative Spectroscopic Analysis

The primary analytical challenge is to find unambiguous spectral evidence for the formation of the new C-C bond and the C5-ketone, alongside the loss of one of the ethyl ester groups (as ethanol).

¹H NMR Spectroscopy: Unmistakable Chemical Shift and Multiplicity Changes

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides the most definitive evidence of cyclization. The transformation from a flexible linear chain to a more constrained cyclic structure results in significant changes in the chemical environment of the protons.

Key Differentiators:

  • Disappearance of the α-Methylene Protons: In the precursor, the two methylene groups alpha to the ester carbonyls (C2-H₂ and C6-H₂) appear as distinct triplets. Upon cyclization, one of these environments is consumed. The protons on the newly formed C6 of the azepane ring will shift significantly.

  • Appearance of the C4-Methine Proton: The most diagnostic signal for the product is the appearance of a new methine proton at the C4 position. This proton is alpha to both the newly formed ketone and the remaining ethyl ester, causing it to resonate downfield.

  • Changes in Methylene Proton Complexity: The protons of the linear heptanedioate backbone in the precursor exhibit relatively simple multiplicity. In the cyclic azepane product, the diastereotopic nature of the ring protons often leads to more complex, overlapping multiplets.

Assignment Precursor (Diethyl 5-((tert-butoxycarbonyl)amino)heptanedioate) Product (this compound) Rationale for Change
Boc, -C(CH₃)₃ ~1.45 ppm (s, 9H)~1.46 ppm (s, 9H)Environment is largely unchanged.
Ester, -OCH₂CH₃ ~4.12 ppm (q, 4H, J = 7.1 Hz)~4.20 ppm (q, 2H, J = 7.1 Hz)Integration halves; slight downfield shift due to cyclic structure.
Ester, -OCH₂CH₃ ~1.25 ppm (t, 6H, J = 7.1 Hz)~1.28 ppm (t, 3H, J = 7.1 Hz)Integration halves.
C4-H N/A~3.60 ppm (t, 1H, J = 5.5 Hz)Diagnostic Signal: New methine proton alpha to two carbonyls.
Backbone Protons Multiplets (~1.6-2.4 ppm)Complex multiplets (~1.8-3.8 ppm)Ring constraint and proximity to multiple functional groups cause significant shifts and complex splitting patterns.
¹³C NMR Spectroscopy: The Emergence of a New Carbonyl

Carbon-13 NMR provides a clear "carbon count" and definitively confirms the presence of the new ketone functional group.

Key Differentiators:

  • New Ketone Signal: The most critical change is the appearance of a new signal in the downfield region (~205-210 ppm), characteristic of a ketone carbonyl carbon.

  • Shift in Carbonyl Signals: The precursor shows two ester carbonyl signals. The product will show three distinct carbonyl signals: the ketone, the remaining ethyl ester, and the Boc carbamate.

  • Appearance of a Methine Carbon: A new signal corresponding to the C4 methine carbon appears, typically in the 40-60 ppm range.

Assignment Precursor (Expected δ, ppm) Product (Expected δ, ppm) Rationale for Change
Ketone C=O N/A~208.0Diagnostic Signal: Formation of the C5 ketone.
Ester C=O ~173.0 (2C)~171.0Signal for the remaining ethyl ester.
Boc C=O ~155.0~155.5Environment is largely unchanged.
Boc C(CH₃)₃ ~80.0~80.5Quaternary carbon of the Boc group.
Boc C(CH₃)₃ ~28.5 (3C)~28.4 (3C)Methyl carbons of the Boc group.
Ester -OCH₂ ~60.5 (2C)~61.5Methylene of the ethyl ester.
Ester -CH₃ ~14.2 (2C)~14.1Methyl of the ethyl ester.
C4 N/A (was CH₂)~55.0Diagnostic Signal: Formation of the methine carbon.
FT-IR Spectroscopy: Tracking Carbonyl Vibrations

Infrared spectroscopy is an excellent tool for quickly assessing the functional groups present. The carbonyl (C=O) stretching region (1650-1800 cm⁻¹) is particularly informative.

Key Differentiators:

  • Precursor Spectrum: The precursor will be dominated by two strong C=O stretching bands: one for the two equivalent ethyl esters (~1735 cm⁻¹) and one for the N-Boc carbamate (~1690 cm⁻¹).[2]

  • Product Spectrum: The product spectrum becomes more complex, displaying three distinct C=O bands. The appearance of a new band for the cyclic ketone is the key indicator of success.

    • Ester C=O: ~1730-1735 cm⁻¹

    • Ketone C=O: ~1710-1715 cm⁻¹ (Ring strain and conjugation can influence this position)

    • Boc C=O: ~1685-1695 cm⁻¹

Functional Group Precursor (Expected Wavenumber, cm⁻¹) Product (Expected Wavenumber, cm⁻¹)
N-H Stretch~3350 (if present from amine precursor)N/A
C-H Stretch~2850-2980~2850-2980
Ester C=O Stretch~1735 (strong)~1735 (strong)
Ketone C=O StretchN/A~1715 (strong, diagnostic)
Carbamate (Boc) C=O Stretch~1690 (strong)~1690 (strong)
C-O Stretch~1150-1250 (strong, multiple bands)~1150-1250 (strong, multiple bands)
Mass Spectrometry: Confirming Molecular Weight

Mass spectrometry (MS) provides the definitive molecular weight of the compounds, confirming that the desired chemical transformation has occurred. The cyclization reaction involves the loss of an ethanol molecule (C₂H₅OH, MW = 46.07 g/mol ).

  • Precursor (C₁₆H₂₉NO₆):

    • Molecular Weight: 331.41 g/mol

    • Expected [M+H]⁺: m/z 332.2

    • Expected [M+Na]⁺: m/z 354.2

  • Product (C₁₄H₂₃NO₅):

    • Molecular Weight: 285.34 g/mol [3]

    • Expected [M+H]⁺: m/z 286.1

    • Expected [M+Na]⁺: m/z 308.1

The observed molecular ion peak for the product should be exactly 46.07 mass units lower than that of the precursor, providing conclusive evidence of successful cyclization and elimination of ethanol. Fragmentation patterns for β-keto esters often involve McLafferty rearrangements and α-cleavages around the carbonyl groups, which can provide further structural confirmation.[4]

Experimental Protocols

To ensure the generation of high-quality, reproducible data, adherence to standardized experimental protocols is paramount.

Caption: General workflow for spectroscopic analysis.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (20-30 mg for ¹³C NMR) into a clean, dry vial.[5]

  • Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved, using gentle vortexing if necessary.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube, ensuring no solid particles are present.[6]

  • Acquisition: Insert the sample into the NMR spectrometer. Acquire spectra using standard parameters on a 400 MHz (or higher) instrument. The spectrometer should be locked to the deuterium signal of the solvent and the magnetic field shimmed for homogeneity.

FT-IR Sample Preparation and Acquisition
  • Sample Preparation (Neat Liquid/Oil): As both the precursor and product are likely oils or low-melting solids, the Attenuated Total Reflectance (ATR) method is ideal due to its minimal sample preparation.[7] Place a single drop of the neat sample directly onto the ATR crystal.

  • Alternative (Salt Plates): Alternatively, place a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, pressing them together to form a thin film.[8]

  • Acquisition: Place the sample holder in the FT-IR spectrometer. Acquire a background spectrum of the clean ATR crystal or empty salt plates first. Then, acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

Mass Spectrometry Sample Preparation and Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with dichloromethane.

  • Ionization: Electrospray Ionization (ESI) is a common and effective soft ionization technique for this class of molecules, typically yielding the protonated molecular ion [M+H]⁺.[9]

  • Acquisition: Introduce the sample into the mass spectrometer, often via direct infusion or through an LC inlet. Acquire the spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 amu). A high-resolution instrument (e.g., TOF or Orbitrap) is recommended for accurate mass determination.

Conclusion

The successful synthesis of this compound from its linear precursor is unequivocally confirmed by a convergence of spectroscopic evidence. The key diagnostic changes to look for are:

  • ¹H NMR: The appearance of a new methine proton signal (~3.6 ppm) and the halving of the ethyl ester proton integrations.

  • ¹³C NMR: The emergence of a new ketone carbonyl signal downfield (~208 ppm).

  • FT-IR: The appearance of a third, distinct C=O stretching band for the ketone (~1715 cm⁻¹).

  • Mass Spec: A decrease in the molecular weight corresponding to the loss of one molecule of ethanol (m/z difference of 46.07).

By systematically applying these spectroscopic methods and understanding the key spectral differences outlined in this guide, researchers can confidently monitor the Dieckmann condensation, verify the structure of their target azepane, and ensure the quality of this critical intermediate for downstream applications in drug discovery and development.

References

  • PubChem. This compound.
  • Weiler, L. Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry. [Link]
  • University of California, Los Angeles.
  • ALWSCI. How To Prepare And Run An NMR Sample. [Link]
  • Barros, H. J. V., et al. Infrared spectra of N- tert-butoxycarbonyl-amino acids at different temperatures.
  • PubChem. Diethyl pimelate.
  • Nepal Journals Online.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
  • Organic Chemistry Portal.
  • Matulevičiūtė, G., et al. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • Chemistry LibreTexts. Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. [Link]
  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]
  • Oregon State University. 13C NMR Chemical Shifts. [Link]
  • PubChem. (R)-Diethyl 2-((tert-butoxycarbonyl)amino)pentanedioate.
  • Chemistry LibreTexts.

Sources

A Senior Application Scientist's Guide to Selecting Nitrogen Protecting Groups for Azepane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The azepane scaffold is a cornerstone in modern medicinal chemistry, featuring prominently in a diverse range of therapeutic agents. However, the synthesis of this seven-membered heterocycle is often complicated by the inherent reactivity of the nitrogen atom. The strategic use of protecting groups is therefore paramount to achieving efficient and high-yielding syntheses. This guide offers a comparative analysis of common nitrogen protecting groups, providing the technical insights and experimental data necessary to make informed decisions in your synthetic endeavors.

The Critical Role of Nitrogen Protection in Azepane Synthesis

The nitrogen atom in an azepane precursor can act as both a nucleophile and a base, leading to undesired side reactions and complicating key transformations. A protecting group temporarily masks this reactivity, enabling chemists to perform other synthetic steps without interference. An ideal protecting group for azepane synthesis should be:

  • Easily and cleanly introduced and removed under mild conditions.

  • Stable to the reaction conditions required for subsequent synthetic steps.

  • Orthogonal to other protecting groups present in the molecule, allowing for selective deprotection.

  • Cost-effective and readily available .[1]

This guide will focus on three of the most widely used nitrogen protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and p-toluenesulfonyl (Tosyl).

In-Depth Comparison of Key Protecting Groups

The tert-Butoxycarbonyl (Boc) Group: A Versatile and Widely Used Option

The Boc group is a popular choice due to its ease of introduction and its facile removal under acidic conditions.[2] It is generally stable to a wide range of non-acidic reagents, making it compatible with many synthetic transformations.

Introduction and Removal: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base.[3][4] Deprotection is most commonly achieved with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Key Advantages:

  • Mild deprotection conditions.

  • Orthogonal to many other protecting groups, such as Cbz and Fmoc.[5][6]

Key Disadvantages:

  • Labile to strong acids, which may not be suitable for acid-sensitive substrates.

Experimental Protocol: Boc-Protection of a Primary Amine [3]

  • Dissolve the amine (1.0 equiv) in dichloromethane (CH₂Cl₂).

  • Add a suitable base, such as triethylamine or N,N-diisopropylethylamine (DIPEA) (1.2-1.5 equiv).[4]

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equiv) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the Boc-protected amine by column chromatography or recrystallization.

Experimental Protocol: Boc-Deprotection

  • Dissolve the Boc-protected azepane in a suitable solvent such as CH₂Cl₂ or 1,4-dioxane.

  • Add an excess of a strong acid, such as TFA or a solution of HCl in dioxane.

  • Stir at room temperature until deprotection is complete.

  • Remove the solvent and excess acid under reduced pressure to yield the ammonium salt of the deprotected azepane.

Boc_Workflow Amine Amine Boc-Azepane Boc-Azepane Amine->Boc-Azepane Boc₂O, Base Azepane Azepane Boc-Azepane->Azepane Acid (TFA or HCl)

Caption: General workflow for Boc-protection and deprotection.

The Benzyloxycarbonyl (Cbz) Group: Stability and Orthogonality

The Cbz group is another widely used protecting group, prized for its stability to both acidic and basic conditions.[5][6] Its removal is typically achieved by catalytic hydrogenolysis, a mild and efficient method.[5][7]

Introduction and Removal: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann conditions).[3][5] Deprotection is most commonly performed using H₂ gas and a palladium catalyst (Pd/C).[7][8]

Key Advantages:

  • Stable to a wide range of reaction conditions.

  • Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.[5]

Key Disadvantages:

  • The hydrogenolysis conditions for deprotection are not compatible with functional groups that can be reduced, such as alkenes, alkynes, and some aromatic systems.[5]

Experimental Protocol: Cbz-Protection of a Primary Amine [3]

  • Dissolve the amine in a mixture of a suitable organic solvent (e.g., 1,4-dioxane or THF) and water.

  • Add a base, such as sodium carbonate or sodium bicarbonate.

  • Cool the mixture in an ice bath and add benzyl chloroformate (Cbz-Cl) dropwise.

  • Stir the reaction at room temperature until completion.

  • Perform an aqueous workup and purify the Cbz-protected amine.

Experimental Protocol: Cbz-Deprotection (Hydrogenolysis) [7]

  • Dissolve the Cbz-protected azepane in a solvent such as methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Stir the mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) until the reaction is complete.

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the deprotected azepane.

Cbz_Workflow Amine Amine Cbz-Azepane Cbz-Azepane Amine->Cbz-Azepane Cbz-Cl, Base Azepane Azepane Cbz-Azepane->Azepane H₂, Pd/C

Caption: General workflow for Cbz-protection and deprotection.

The p-Toluenesulfonyl (Tosyl) Group: Robust Protection for Demanding Syntheses

The tosyl group is a highly robust protecting group, stable to a wide range of reaction conditions, including strong acids and oxidants.[9] This makes it an excellent choice for complex, multi-step syntheses.

Introduction and Removal: The tosyl group is introduced by reacting the amine with p-toluenesulfonyl chloride (Ts-Cl) in the presence of a base like pyridine.[10] Deprotection of the resulting sulfonamide is more challenging and often requires harsh conditions, such as dissolving metal reductions (e.g., sodium in liquid ammonia) or strong acids at elevated temperatures.[9][11]

Key Advantages:

  • Exceptional stability to a wide variety of reagents and reaction conditions.

Key Disadvantages:

  • Harsh deprotection conditions that may not be compatible with sensitive functional groups.[9]

Experimental Protocol: Tosyl-Protection of a Primary Amine

  • Dissolve the amine in pyridine or a chlorinated solvent with a tertiary amine base.

  • Add p-toluenesulfonyl chloride (Ts-Cl) and stir the reaction, often with gentle heating, until completion.

  • Perform an aqueous workup to remove the base and salts.

  • Purify the tosyl-protected amine by chromatography or recrystallization.

Experimental Protocol: Tosyl-Deprotection (Reductive Cleavage) [11]

  • Dissolve the tosyl-protected azepane in a suitable solvent system, such as liquid ammonia or a mixture of an alcohol and an ethereal solvent.

  • Add an excess of a reducing agent, such as sodium metal or samarium iodide.[9]

  • Stir the reaction at a low temperature until the deprotection is complete.

  • Carefully quench the excess reducing agent and perform an aqueous workup.

  • Purify the deprotected azepane.

Tosyl_Workflow Amine Amine Tosyl-Azepane Tosyl-Azepane Amine->Tosyl-Azepane Ts-Cl, Base Azepane Azepane Tosyl-Azepane->Azepane Reducing Agent

Caption: General workflow for Tosyl-protection and deprotection.

Comparative Summary and Strategic Selection

Protecting GroupIntroduction ConditionsDeprotection ConditionsKey AdvantagesKey Disadvantages
Boc Boc₂O, baseStrong acid (TFA, HCl)Mild deprotection, widely availableAcid sensitive
Cbz Cbz-Cl, baseH₂, Pd/CStable to acid/base, orthogonal to BocIncompatible with reducible groups
Tosyl Ts-Cl, baseHarsh (Na/NH₃, strong acid)Very stable to a wide range of conditionsHarsh deprotection conditions

The selection of an appropriate protecting group is highly dependent on the overall synthetic strategy. For syntheses involving acid-sensitive functional groups, the Cbz or other orthogonal protecting groups would be preferable to Boc. Conversely, if the synthetic route involves catalytic hydrogenation, the Cbz group would be unsuitable. For lengthy and demanding synthetic sequences that require a highly robust protecting group, the tosyl group may be the best option, provided the final product can tolerate the harsh deprotection conditions.

By carefully considering the chemical properties of each protecting group and the specific requirements of the synthetic route, researchers can optimize the synthesis of azepane-containing target molecules, paving the way for the discovery of new and improved therapeutic agents.

Sources

A Comparative Guide to the Spectroscopic Characterization of Ethyl 1-Boc-5-oxoazepane-4-carboxylate, with a Focus on FT-IR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise and unambiguous characterization of novel chemical entities is paramount. Ethyl 1-Boc-5-oxoazepane-4-carboxylate, a key heterocyclic building block, presents a unique set of characterization challenges and opportunities due to its trifunctional nature, incorporating a carbamate, a ketone, and an ester within a seven-membered azepane ring. This guide provides an in-depth analysis of the characterization of this molecule, with a primary focus on the application of Fourier-Transform Infrared (FT-IR) spectroscopy. We will explore the causality behind experimental choices, present a detailed interpretation of the FT-IR spectrum, and objectively compare this technique with other powerful analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Importance of Structural Verification

Ethyl 1-Boc-5-oxoazepane-4-carboxylate serves as a versatile scaffold in the synthesis of various biologically active compounds. Its azepane core is a privileged structure in medicinal chemistry, appearing in a range of therapeutic agents. The presence of the Boc (tert-butoxycarbonyl) protecting group, a ketone, and an ethyl ester functionality allows for sequential and site-selective modifications, making it a valuable intermediate. Accurate confirmation of its structure is the foundational step that ensures the integrity of subsequent synthetic transformations and the validity of downstream biological data.

FT-IR Spectroscopy: A Rapid and Informative First Pass

FT-IR spectroscopy is an indispensable tool for the initial characterization of synthesized organic molecules. Its utility lies in its ability to provide rapid and direct information about the functional groups present in a molecule. The principle of FT-IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups, providing a molecular "fingerprint."

Experimental Protocol for FT-IR Analysis

A robust FT-IR analysis begins with meticulous sample preparation to ensure a high-quality spectrum.

Instrumentation: A modern FT-IR spectrometer, such as a PerkinElmer Spectrum Two™ or a Bruker ALPHA II, is suitable for this analysis.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This is a critical step to subtract the spectral contributions of the atmosphere (e.g., CO2 and water vapor) and the instrument itself.

  • Sample Application: Place a small amount of the solid Ethyl 1-Boc-5-oxoazepane-4-carboxylate onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR anvil to apply consistent pressure on the sample, ensuring good contact with the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

FT_IR_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition & Processing Clean_Crystal Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Ensures no contaminants Apply_Sample Apply Solid Sample Background_Scan->Apply_Sample Ready for sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Ensures good contact Acquire_Spectrum Acquire Sample Spectrum (16-32 scans) Apply_Pressure->Acquire_Spectrum Process_Spectrum Ratio Against Background Acquire_Spectrum->Process_Spectrum Improves S/N Final_Spectrum Generate Final FT-IR Spectrum Process_Spectrum->Final_Spectrum

Interpreting the FT-IR Spectrum of Ethyl 1-Boc-5-oxoazepane-4-carboxylate

The FT-IR spectrum of this molecule is expected to exhibit a series of characteristic absorption bands corresponding to its three key functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Appearance
~2980-2850C-H stretchingAliphatic (azepane ring, ethyl, and Boc groups)Medium to strong, sharp peaks
~1740C=O stretchingEster (ethyl carboxylate)Strong, sharp peak
~1715C=O stretchingKetone (cyclic)Strong, sharp peak
~1690C=O stretchingCarbamate (Boc group)Strong, sharp peak
~1250 and ~1160C-O stretchingEster and CarbamateStrong, sharp peaks

Analysis of Key Spectral Regions:

  • C-H Stretching Region (3000-2800 cm⁻¹): The presence of multiple aliphatic C-H bonds in the azepane ring, the ethyl group of the ester, and the tert-butyl group of the Boc protecting group will give rise to a complex of sharp absorption bands in this region.

  • Carbonyl (C=O) Stretching Region (1800-1650 cm⁻¹): This is the most diagnostic region of the spectrum for this molecule. We anticipate observing three distinct, strong C=O stretching bands. The ester carbonyl typically appears at the highest frequency (~1740 cm⁻¹).[1] The seven-membered cyclic ketone is expected around 1715 cm⁻¹.[2][3] The carbamate carbonyl of the Boc group generally appears at a lower frequency, around 1690 cm⁻¹.[] The slight variations in the electronic environment of each carbonyl group allow for their individual observation.

  • Fingerprint Region (<1500 cm⁻¹): This region contains a complex array of bending and stretching vibrations that are unique to the entire molecule. Notably, strong C-O stretching vibrations from the ester and carbamate groups are expected between 1300 cm⁻¹ and 1000 cm⁻¹.[1] These, along with other skeletal vibrations, contribute to the unique fingerprint of the compound.

Comparative Analysis with Other Spectroscopic Techniques

While FT-IR provides a rapid confirmation of the presence of key functional groups, it does not offer a complete picture of the molecular structure. For unambiguous characterization, a combination of analytical techniques is essential.

Technique Information Provided Strengths Limitations
FT-IR Spectroscopy Presence of functional groups (ester, ketone, carbamate, aliphatic C-H).Rapid, non-destructive, requires small sample size.Does not provide detailed connectivity information. Isomeric differentiation can be challenging.
¹H and ¹³C NMR Spectroscopy Detailed information on the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.Provides a complete structural map of the molecule.Longer acquisition times, requires more sample, and deuterated solvents.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides exact molecular formula (with high-resolution MS).Does not provide information on the connectivity of atoms. Isomers often have identical molecular weights.

Analytical_Techniques cluster_compound Ethyl 1-Boc-5-oxoazepane-4-carboxylate Compound Target Molecule FTIR FT-IR Spectroscopy Compound->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry Compound->MS FTIR_Info Functional Groups FTIR->FTIR_Info provides NMR_Info Connectivity & Stereochemistry NMR->NMR_Info provides MS_Info Molecular Weight & Formula MS->MS_Info provides

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution.

  • ¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For Ethyl 1-Boc-5-oxoazepane-4-carboxylate, one would expect to see distinct signals for the ethyl group (a quartet and a triplet), the tert-butyl group (a singlet), and the protons on the azepane ring (a series of complex multiplets).

  • ¹³C NMR: Would show a signal for each unique carbon atom in the molecule. The three carbonyl carbons would appear at characteristic downfield chemical shifts (>160 ppm), providing further confirmation of the ester, ketone, and carbamate functionalities.

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, which is a critical piece of data for confirming its identity. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio to several decimal places. For Ethyl 1-Boc-5-oxoazepane-4-carboxylate (C₁₄H₂₃NO₅), the expected exact mass would be a key parameter for confirmation. Fragmentation patterns observed in the mass spectrum can also provide clues about the structure of the molecule.

Conclusion: A Synergistic Approach to Characterization

The characterization of Ethyl 1-Boc-5-oxoazepane-4-carboxylate is most effectively and reliably achieved through a synergistic combination of analytical techniques. FT-IR spectroscopy serves as an excellent first-line method for the rapid verification of the key functional groups, confirming the success of a synthetic step. However, for complete and unambiguous structural elucidation, it must be complemented by NMR spectroscopy, which provides the detailed atomic connectivity, and mass spectrometry, which confirms the molecular weight and formula. This multi-technique approach ensures the scientific integrity of the data and provides a solid foundation for the use of this important molecule in further research and development.

References

  • Rocky Mountain Labs. Difference between Ether and Ester Bonding in FTIR Spectra. [Link]
  • Berkeley Learning Hub. Ketone IR Spectroscopy Analysis. [Link]
  • Nyquist, R. A. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides.
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Ketones. [Link]
  • PubChem.

Sources

A Senior Application Scientist's Guide to the Purity Validation of 1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The robust validation of 1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate, a key heterocyclic building block in modern drug discovery, is paramount to ensuring the integrity and reproducibility of downstream synthetic operations and the safety of final active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive comparison of the principal analytical techniques—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the purity assessment of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a logical workflow for a holistic and self-validating purity analysis. This document is intended for researchers, synthetic chemists, and quality control professionals who require a scientifically grounded and practical approach to analytical validation.[3][4]

Introduction: The Analytical Imperative

This compound is a functionalized seven-membered N-heterocycle.[5][6] Azepane scaffolds are prevalent in a variety of pharmacologically active agents, making this intermediate a compound of significant interest.[6][7] The purity of such an intermediate is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles in subsequent steps, and the ultimate safety and efficacy of the final drug product.[1][8] Regulatory bodies like the FDA and EMA mandate rigorous analytical validation to ensure that methods used for testing are reliable, accurate, and fit for purpose.[3][4]

This guide moves beyond a simple recitation of methods to provide an integrated strategy, explaining not just how to perform the analysis, but why specific techniques are chosen and how their data streams are synergistically interpreted for a complete purity profile.

The Analytical Challenge: A Molecule-Centric View

The structure of this compound presents specific analytical considerations:

  • Chromatographic Behavior: The molecule possesses both a lipophilic tert-butyl group and polar ester and keto functionalities, making it well-suited for reverse-phase chromatography.

  • UV-Vis Absorbance: The ketone carbonyl group provides a chromophore, but its absorbance at ~210 nm is weak and non-specific, necessitating highly pure mobile phase solvents for HPLC-UV analysis to minimize baseline noise.

  • Ionization Potential: The tertiary amine within the azepane ring, even as a carbamate, is susceptible to protonation, making Electrospray Ionization (ESI) in positive mode a highly effective method for mass spectrometry.

  • Structural Complexity: The molecule contains multiple chiral centers and distinct proton and carbon environments, making NMR spectroscopy an exceptionally powerful tool for both structural confirmation and the identification of isomeric impurities.[9]

Comparative Analysis of Core Purity Validation Techniques

An effective purity validation strategy relies on the orthogonal application of multiple analytical techniques, where each method provides a different and complementary piece of the puzzle.[8]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Quantification

HPLC is the cornerstone of purity analysis in the pharmaceutical industry, prized for its high resolution, sensitivity, and quantitative accuracy.[8][10] For this compound, a reverse-phase HPLC method is the logical choice for separating the main component from non-volatile organic impurities.

  • Expertise & Causality: The choice of a C18 column is based on the compound's moderate polarity. A gradient elution starting with high aqueous content and ramping up the organic solvent (acetonitrile or methanol) is crucial. This ensures that highly polar impurities elute early while the main, more retained compound elutes with good peak shape, and any highly lipophilic impurities are washed from the column at high organic concentrations. UV detection at a low wavelength (~210 nm) is necessary to detect the carbonyl chromophore, but this demands high-purity solvents to avoid baseline interference.[11]

  • Trustworthiness: A validated HPLC method must demonstrate specificity, linearity, accuracy, and precision according to ICH guidelines.[12][13] System suitability tests, such as monitoring peak symmetry and theoretical plates, are performed before each run to ensure the chromatographic system is performing correctly, making the protocol a self-validating system.[14]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Impurity Investigator

While HPLC-UV quantifies purity, it provides no structural information about the impurities it separates. LC-MS bridges this gap by coupling the separative power of HPLC with the detection and identification capabilities of mass spectrometry.[1][15]

  • Expertise & Causality: For this compound (MW: 285.34 g/mol [5]), an LC-MS analysis in positive ESI mode is expected to yield a prominent protonated molecular ion [M+H]⁺ at m/z 286.16. This allows for the rapid confirmation of the target compound's molecular weight in the main chromatographic peak. More importantly, it provides the molecular weights of any impurity peaks, offering critical clues to their identity (e.g., unreacted starting materials, hydrolysis products, or reaction by-products).[16]

  • Trustworthiness: The high mass accuracy of modern MS instruments (like Orbitrap or TOF) allows for the calculation of elemental compositions for both the parent molecule and its impurities, dramatically increasing the confidence of identification.[16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy is unparalleled for its ability to provide detailed structural information, making it essential for confirming the identity of the synthesized compound and for characterizing impurities.[18][19]

  • Expertise & Causality:

    • ¹H NMR: Provides a unique fingerprint of the molecule. The spectrum should show characteristic signals for the tert-butyl group (a sharp singlet at ~1.5 ppm), the ethyl ester group (a triplet and quartet), and the various methylene protons of the azepane ring. The integration of these signals must correspond to the number of protons in each environment.

    • ¹³C NMR: Confirms the carbon backbone, with distinct signals for the ester and ketone carbonyls (~170-210 ppm), the quaternary carbon of the tert-butyl group, and the carbons of the azepane ring.[19]

    • Quantitative NMR (qNMR): This powerful technique allows for the determination of absolute purity without requiring a reference standard of the analyte.[9][18] By adding a certified internal standard of known purity and concentration to the sample, the purity of the target compound can be calculated directly by comparing the integrals of specific, well-resolved peaks from the analyte and the standard. This provides an orthogonal and primary method for purity assignment.[20]

  • Trustworthiness: The non-destructive nature of NMR allows the exact same sample to be analyzed by other methods.[9] For qNMR, the use of a certified internal standard and adherence to strict experimental parameters (e.g., ensuring full spin-lattice relaxation through long relaxation delays) ensures the accuracy and reliability of the measurement.[18]

Quantitative Data Summary & Comparison

The table below summarizes the expected performance of each technique in the validation of a high-purity (~99%) sample of this compound.

Analytical Method Parameter Expected Result for Pure Sample Information Provided Strengths Limitations
HPLC (Reverse Phase) Purity (% Area)>99.0%Quantitative PurityHigh precision, robust, excellent for routine QC.[8]Provides no structural information on impurities.
Retention Time (tᵣ)~12.5 min (Gradient)Compound Identity (vs. Standard)Highly reproducible under defined conditions.Can shift with minor changes in conditions.
LC-MS (ESI+) Mass-to-Charge (m/z)286.16 [M+H]⁺Molecular Weight ConfirmationHigh sensitivity, confirms MW of main peak and impurities.[15]Not inherently quantitative without calibration.
¹H NMR (500 MHz, CDCl₃) Chemical Shift (δ)Characteristic peaks for Boc, ethyl, and azepane protons.Structural Integrity, Proton EnvironmentUnambiguous structure confirmation, detects a wide range of impurities.[19]Lower sensitivity than HPLC, potential for peak overlap.
¹³C NMR (125 MHz, CDCl₃) Chemical Shift (δ)Characteristic peaks for carbonyls and aliphatic carbons.Structural Integrity, Carbon BackboneConfirms carbon skeleton, useful for isomer differentiation.Long acquisition times, low sensitivity.
qNMR (¹H, 500 MHz) Absolute Purity (mass %)98.5% - 99.5% (Assay)Absolute Purity (Primary Method)No analyte-specific reference standard needed, high accuracy.[18][20]Requires a certified internal standard and careful experimental setup.

Integrated Purity Validation Workflow

A robust validation strategy does not rely on a single technique but integrates them into a logical workflow. The initial screening by HPLC identifies the number of impurities, LC-MS provides their molecular weights, and NMR confirms the primary structure and helps elucidate impurity structures.

Purity_Validation_Workflow cluster_0 Chromatographic Analysis cluster_1 Structural Identification & Confirmation cluster_2 Final Qualification Synthesized_Product Synthesized Crude Product HPLC_Screen HPLC-UV Purity Screen Synthesized_Product->HPLC_Screen Purity_Check Purity > 98%? HPLC_Screen->Purity_Check Purification Column Chromatography Purification Purity_Check->Purification No LCMS_ID LC-MS Impurity ID Purity_Check->LCMS_ID Yes Purification->HPLC_Screen NMR_Analysis NMR Analysis (¹H, ¹³C, 2D) LCMS_ID->NMR_Analysis qNMR_Purity qNMR for Absolute Purity NMR_Analysis->qNMR_Purity Final_Report Final Purity Report & Certificate of Analysis qNMR_Purity->Final_Report

Caption: Integrated workflow for purity validation of the target compound.

Detailed Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Standard HPLC system with a UV detector.[11]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-17 min: Ramp to 95% B

    • 17-20 min: Hold at 95% B

    • 20-21 min: Return to 20% B

    • 21-25 min: Re-equilibration at 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Water:Acetonitrile.

  • Data Analysis: Calculate purity by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Method: Use the same LC method as described in Protocol 1 to ensure direct correlation of retention times.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Mass Range: m/z 100-800.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

  • Data Analysis: Extract the ion chromatogram for the expected [M+H]⁺ ion (m/z 286.16). Analyze the mass spectra of minor peaks to determine their molecular weights and propose potential structures.

Protocol 3: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
  • Instrumentation: 500 MHz (or higher) NMR spectrometer.

  • Internal Standard: Certified Maleic Anhydride or Dimethyl Sulfone.

  • Sample Preparation:

    • Accurately weigh ~20 mg of this compound into a vial.

    • Accurately weigh ~10 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d).

  • ¹H NMR Acquisition:

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons).

    • Number of Scans: 8-16.

  • Data Analysis:

    • Identify a well-resolved, non-overlapping peak for the analyte (e.g., the tert-butyl singlet) and a peak for the internal standard.

    • Carefully integrate both peaks.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_std = Purity of the standard.

Conclusion and Recommendations

The purity validation of this compound requires a multi-pronged, orthogonal approach.

  • For routine in-process control and release testing, a validated HPLC-UV method is the most efficient and robust choice for determining purity and impurity profiles.[8]

  • During process development and for impurity identification, LC-MS is indispensable for providing the molecular weight information needed to characterize unknown peaks detected by HPLC.[15]

  • For the definitive structural confirmation of a newly synthesized batch and for the qualification of a reference standard, a full suite of NMR experiments (¹H, ¹³C) is mandatory. Furthermore, qNMR should be employed as a primary method to assign an absolute purity value, providing the highest level of analytical confidence.[9][18]

By integrating these techniques into a logical workflow, researchers and drug development professionals can ensure a comprehensive and scientifically sound validation of this critical synthetic intermediate, thereby upholding the principles of quality, safety, and regulatory compliance.[3][12]

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • Patel, K. et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Trend in Scientific Research and Development.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Toref. (n.d.). 5 Methods for Impurity Profiling in Pharmaceuticals.
  • Jacobsen, C. J., et al. (2016). Analytical advances in pharmaceutical impurity profiling. PubMed.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview.
  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation.
  • Kumar, S., & Sharma, P. (n.d.). Analytical method validation: A brief review. Journal of Drug Delivery and Therapeutics.
  • Sahoo, N. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • ResearchGate. (2014). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination.
  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. NIH.
  • PubChem. (n.d.). This compound.
  • Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes.
  • BenchChem. (2025). A Comparative Guide to Validating the Purity and Structural Integrity of Synthesized Hexane-1,3,6-tricarboxylic Acid.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.
  • ScienceDirect. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
  • Bruker. (n.d.). LCMS 179 - 4D-Lipidomics™ workflow for increased throughput.
  • National Center for Biotechnology Information. (n.d.). LC-ESI/LTQ-Orbitrap-MS Based Metabolomics in Evaluation of Bitter Taste of Arbutus unedo Honey.

Sources

A Senior Application Scientist's Guide to the Analytical Cross-Verification of 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (CAS 141642-82-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Structural and Physicochemical Properties

Before delving into the analytical methodologies, a foundational understanding of the molecule's properties is essential.

PropertyValueSource
CAS Number 141642-82-2[1]
Molecular Formula C14H23NO5[1][2]
Molecular Weight 285.34 g/mol [1][2]
IUPAC Name 1-O-tert-butyl 4-O-ethyl 5-oxoazepane-1,4-dicarboxylate[1]
Appearance Light yellow to brown liquid

Orthogonal Analytical Verification Workflow

A multi-pronged analytical approach is indispensable for the comprehensive characterization of a molecule like 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate. Our strategy employs Nuclear Magnetic Resonance (NMR) for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, and High-Performance Liquid Chromatography (HPLC) for purity assessment.

Caption: Orthogonal analytical workflow for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides the most definitive information regarding the molecular structure. For this compound, we will focus on ¹H NMR as it gives precise information on the chemical environment of the hydrogen atoms.

Expected ¹H NMR Chemical Shifts Based on Literature for Similar Structures:
ProtonsExpected Chemical Shift (ppm)Rationale and Literature Context
tert-Butyl (Boc group) ~1.4 - 1.5The nine equivalent protons of the tert-butyl group are shielded and typically appear as a sharp singlet. This is a characteristic peak for N-Boc protected amines.[3][4]
Ethyl Ester (CH3) ~1.2 - 1.3The methyl protons of the ethyl ester will appear as a triplet due to coupling with the adjacent methylene protons.[5]
Ethyl Ester (CH2) ~4.1 - 4.2The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom and will appear as a quartet.[5][6]
Azepane Ring Protons ~1.8 - 4.0The protons on the seven-membered ring will exhibit complex splitting patterns and will be spread over a broad range due to their varied chemical environments and diastereotopicity. Protons alpha to the carbonyl and nitrogen will be the most deshielded.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl3).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse experiment.

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CDCl3 at 7.26 ppm).

Mass Spectrometry (MS): Confirming the Molecular Weight

Mass spectrometry is a powerful technique for confirming the molecular weight of a compound and can provide structural information through fragmentation analysis.

Expected Mass-to-Charge Ratios (m/z):
IonExpected m/zRationale and Literature Context
[M+H]⁺ 286.16The protonated molecular ion is expected in positive ion mode electrospray ionization (ESI).
[M+Na]⁺ 308.14The sodium adduct is commonly observed in ESI-MS.
[M-C4H8]⁺ or [M-56]⁺ 230.10Loss of isobutylene from the tert-butyl group is a characteristic fragmentation pathway for Boc-protected compounds under acidic conditions or in the gas phase.[7][8]
[M-OC(CH3)3]⁺ or [M-101]⁺ 185.05Cleavage of the entire Boc group.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a mixture of water and acetonitrile (50:50).

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm).

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Flow Rate: 0.2-0.4 mL/min.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

Caption: Expected fragmentation of the parent ion in MS.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is the workhorse for determining the purity of a compound by separating it from any impurities. For N-Boc protected compounds, reverse-phase HPLC is the method of choice.[9][10]

Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)
  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be:

      • 0-20 min, 30-95% B

      • 20-25 min, 95% B

      • 25-26 min, 95-30% B

      • 26-30 min, 30% B

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (for the amide chromophore).

    • Column Temperature: 30 °C.

Data Interpretation:

The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >98% is often required for drug development intermediates.

Conclusion: A Self-Validating Analytical Framework

The presented orthogonal analytical approach provides a robust and self-validating framework for the characterization of this compound. The structural information from NMR, combined with the molecular weight confirmation from mass spectrometry and the purity assessment from HPLC, creates a comprehensive analytical package. By cross-referencing the experimental data with established literature values for the constituent functional groups, researchers can have high confidence in the identity and quality of their material, ensuring the integrity of their subsequent research and development efforts.

References

  • D'Amelia, R. P., Kimura, M. W., & Nirode, W. F. (2020). Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures.
  • Gelbard, G., & Vielfaure-Joly, F. (2001). Evaluation of Proton Nuclear Magnetic Resonance Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. Energy & Fuels, 15(5), 1256-1261. [Link]
  • PubChem. (n.d.). This compound.
  • Alfa Chemical. (n.d.).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
  • University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Esters. [Link]
  • da Silva, J. V., et al. (2017). Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry. Journal of the Brazilian Chemical Society, 28(7), 1328-1336. [Link]
  • Wu, Y., & Sun, X. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-6133. [Link]
  • Bartoccini, F., et al. (2020). DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide. Molecules, 25(15), 3485. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (CAS No. 141642-82-2). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical entities we handle. This document is designed to provide essential, immediate safety and logistical information, ensuring that disposal procedures are not merely followed, but fundamentally understood.

The protocols outlined herein are grounded in established safety principles and regulatory standards to protect laboratory personnel and ensure environmental compliance.

Part 1: Core Hazard Assessment and Waste Profile

Before initiating any disposal process, a thorough understanding of the compound's hazard profile is critical. This initial assessment dictates every subsequent step, from the selection of personal protective equipment (PPE) to the final waste stream designation.

This compound is a chemical intermediate used in laboratory-scale synthesis. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents specific physical and health hazards that must be managed.[1]

PropertyInformationSource
Chemical Name This compoundPubChem
CAS Number 141642-82-2[1]
Molecular Formula C₁₄H₂₃NO₅[1]
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
Waste Categorization Hazardous Chemical Waste (Irritant)GHS Classification

The causality for categorizing this compound as hazardous waste is its irritant properties.[1] Improper disposal, such as drain disposal or commingling with non-hazardous solid waste, could lead to personnel exposure during waste handling and potential non-compliance with local and federal regulations.[2][3]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

This protocol provides a self-validating system for waste management, ensuring safety and compliance at each stage. The guiding principle is that all laboratory-generated chemical waste is considered hazardous until proven otherwise and must be managed according to the institution's Chemical Hygiene Plan (CHP).[4][5]

Step 1: Donning Appropriate Personal Protective Equipment (PPE)
  • Rationale: The compound is a known skin, eye, and respiratory irritant.[1] Direct contact must be prevented.

  • Procedure:

    • Wear standard laboratory attire, including a flame-resistant lab coat and closed-toe shoes.

    • Use nitrile gloves to prevent skin contact. If handling larger quantities or if there is a risk of splash, consider double-gloving.

    • Wear ANSI Z87.1-compliant safety glasses or goggles to protect against eye irritation.

    • When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary to prevent respiratory tract irritation.

Step 2: Waste Segregation
  • Rationale: Mixing incompatible waste streams can trigger dangerous chemical reactions. Furthermore, regulations require the separation of hazardous from non-hazardous waste to ensure proper treatment and disposal.[2]

  • Procedure:

    • Designate a specific, labeled container solely for this compound and materials contaminated with it.

    • Do NOT mix this waste with strong oxidizing agents, strong bases, or alcohols.[6]

    • Do NOT dispose of this chemical in regular trash receptacles, down the sink, or via evaporation in a fume hood.[3][7] These actions are regulatory violations and pose safety risks.

Step 3: Proper Containerization
  • Rationale: The integrity of the waste container is paramount to prevent leaks and environmental release during storage and transport.

  • Procedure:

    • Select a container made of a compatible material (e.g., High-Density Polyethylene - HDPE) that will not react with the chemical.[7]

    • Ensure the container is in excellent condition, free from cracks or deterioration, and has a secure, screw-top lid.[7]

    • For liquid waste (e.g., solutions containing the compound), do not fill the container beyond 90% capacity to allow for vapor expansion.[7]

Step 4: Accurate and Compliant Labeling
  • Rationale: Proper labeling provides immediate hazard identification for all personnel and is a strict regulatory requirement for hazardous waste management.[2][7]

  • Procedure:

    • Affix a hazardous waste tag or label to the container before adding the first drop of waste.

    • The label must include, at a minimum:

      • The words "Hazardous Waste ".[7]

      • The full, unabbreviated chemical name: "This compound ".

      • The specific hazard characteristics (e.g., "Irritant").

      • The date on which waste was first added to the container (accumulation start date).

      • The name and location (building/room) of the generating researcher/laboratory.[7]

Step 5: Storage in a Satellite Accumulation Area (SAA)
  • Rationale: The SAA is a designated location for the short-term storage of hazardous waste at or near the point of generation, ensuring the material is managed safely before being collected by trained professionals.[7][8]

  • Procedure:

    • Store the labeled waste container in your lab's designated SAA.

    • The container must be kept tightly closed at all times, except when adding waste.[7][8]

    • Ensure the SAA is inspected weekly for any signs of leakage.[7]

    • Be aware of accumulation limits: no more than 55 gallons of hazardous waste may be stored in an SAA.[3][8]

Step 6: Arranging for Final Disposal
  • Rationale: Final disposal must be handled by trained professionals in accordance with federal, state, and local regulations.

  • Procedure:

    • Once the waste container is full or you have finished the project generating this waste, submit a chemical waste collection request to your institution’s Environmental Health & Safety (EHS) department or equivalent office.

    • Do not transport hazardous wastes yourself. Trained EHS personnel will collect the waste directly from your laboratory's SAA.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G start Waste Generated (Solid Residue or Contaminated Materials) assess Step 1: Hazard Assessment Is it 1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate? start->assess ppe Step 2: Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe Yes categorize Step 3: Categorize as Hazardous Waste (Irritant) ppe->categorize segregate Step 4: Segregate Waste (No Mixing with Incompatibles) categorize->segregate containerize Step 5: Use Compatible & Sealed Container segregate->containerize label Step 6: Label Container ('Hazardous Waste', Full Name, Date) containerize->label store Step 7: Store in SAA (Keep Closed, Near Point of Generation) label->store request Step 8: Request EHS Pickup (Do Not Transport Yourself) store->request end_proc Compliant Disposal request->end_proc

Caption: Disposal workflow for the subject compound.

Part 3: Emergency Procedures for Spills

In the event of an accidental release, prompt and correct action is crucial to mitigate exposure and contamination.

  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently cover the spill with absorbent pads to prevent the powder from becoming airborne.

    • Carefully sweep the material into a dustpan and place it, along with the used absorbent pads and any contaminated items (e.g., gloves), into a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent or soap and water, and dispose of the cleaning materials as hazardous waste.

  • Large Spill or Any Spill Outside of a Controlled Area:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS/Safety office immediately. Provide them with the name of the chemical and the location of the spill.

    • Prevent entry into the affected area.

Part 4: Regulatory and Compliance Framework

All laboratory operations involving hazardous chemicals in the United States are governed by the Occupational Safety and Health Administration (OSHA).[4] The primary standard is 29 CFR 1910.1450, "Occupational exposure to hazardous chemicals in laboratories" , commonly known as the Laboratory Standard.[4][9][10]

A core requirement of this standard is the development and implementation of a written Chemical Hygiene Plan (CHP) .[5][9] This disposal guide serves as a specific operational protocol that should be incorporated into your laboratory's broader CHP. Your CHP is the definitive document for all safety procedures, including the procurement, storage, handling, and disposal of all chemicals used in your facility.[4]

By adhering to the steps outlined in this guide, you are not only ensuring your personal safety but also upholding the scientific community's commitment to responsible research and environmental protection, thereby maintaining the trustworthiness of your operations.

References

  • OSHA Fact Sheet: Laboratory Safety OSHA Lab Standard.
  • Safe Chemical Waste Disposal in Labs. Environmental Marketing Services. [Link]
  • 29 CFR 1910.
  • OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). CloudSDS. [Link]
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Preventing Exposure to Hazardous Chemicals in Laboratories.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • Regulation of Laboratory Waste. American Chemical Society. [Link]
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
  • This compound.
  • How To Dispose Non-Hazardous Waste. MedPro Disposal. [Link]

Sources

Navigating the Safe Handling of 1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis and application of novel chemical entities, a deep understanding of safe handling practices is paramount. This guide provides essential safety and logistical information for the handling of 1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate, a compound with significant potential in drug development. By integrating established safety protocols with insights derived from its chemical structure, this document aims to empower laboratory professionals to work with this compound confidently and safely.

Understanding the Hazard Profile

This compound is classified with specific hazard warnings that necessitate careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is recognized as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] The presence of ester and ketone functional groups informs the required personal protective equipment and handling procedures.

Key Hazard Information:

Hazard StatementGHS ClassificationPotential Effects
H315Skin Irritation, Category 2Causes skin irritation upon contact.
H319Eye Irritation, Category 2ACauses serious eye irritation.
H335Specific Target Organ ToxicityMay cause respiratory tract irritation.

Source: PubChem CID 4436570[1]

It is imperative to consult the Safety Data Sheet (SDS) for any chemical before use. While a specific, comprehensive SDS for this novel compound may not be universally available, the GHS classifications provide a solid foundation for a conservative and proactive safety approach.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following recommendations are based on its known hazards and chemical class.

Eye and Face Protection:
  • Safety Goggles: Chemical splash goggles are mandatory to prevent eye contact.

  • Face Shield: A face shield, worn in conjunction with safety goggles, is strongly recommended when handling larger quantities or when there is a significant risk of splashing.

Skin Protection:
  • Gloves: Due to the presence of ketone and ester functionalities, standard nitrile gloves may not offer sufficient protection for prolonged contact. Butyl or Polyvinyl Alcohol (PVA) gloves are recommended for extended handling. Always check the manufacturer's glove compatibility charts for specific breakthrough times. Nitrile gloves can be used for incidental contact but should be changed immediately upon contamination.

  • Laboratory Coat: A flame-resistant lab coat with long sleeves is required to protect against skin contact.

  • Chemical-Resistant Apron: When handling significant quantities, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

Respiratory Protection:
  • Ventilation: All handling of this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Respirator: If there is a potential for aerosolization or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory minimizes the risk of exposure and contamination.

Receiving and Storage:
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed.

Handling and Use:

HandlingWorkflow

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Verify that the chemical fume hood is functioning correctly.

  • Aliquotting: Carefully weigh or measure the required amount of the compound within the fume hood. Avoid generating dust or aerosols.

  • Experimental Use: Conduct all experimental procedures involving this compound within the fume hood.

  • Post-Handling: Upon completion of the work, decontaminate all surfaces and equipment that may have come into contact with the chemical.

Emergency Procedures: Be Prepared

In the event of an exposure, immediate and appropriate action is crucial.

Eye Contact:
  • Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[2][3]

  • Remove contact lenses, if present and easy to do so.[2]

  • Seek immediate medical attention from an ophthalmologist.[2]

Skin Contact:
  • Immediately remove contaminated clothing.

  • Wash the affected skin area thoroughly with soap and water for at least 15 minutes.[4]

  • If skin irritation persists, seek medical attention.

Inhalation:
  • Move the individual to fresh air immediately.[4]

  • If breathing is difficult, administer oxygen.

  • Seek immediate medical attention.

Ingestion:
  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.

Disposal Plan: Environmental Responsibility

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.

DisposalDecisionTree

Disposal Guidelines:

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a clearly labeled, sealed waste container for organic chemical waste.

  • Empty Containers: "Empty" containers may still retain chemical residues and should be disposed of as hazardous waste.

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

By adhering to these guidelines, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.

References

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Mayo Clinic. (n.d.). Chemical splash in the eye: First aid.
  • St John Ambulance. (n.d.). Eye Injury First Aid.

Sources

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